Product packaging for N,N-Dimethyl-4-nitroaniline(Cat. No.:CAS No. 100-23-2)

N,N-Dimethyl-4-nitroaniline

Cat. No.: B014474
CAS No.: 100-23-2
M. Wt: 166.18 g/mol
InChI Key: QJAIOCKFIORVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethyl-4-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9815. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B014474 N,N-Dimethyl-4-nitroaniline CAS No. 100-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIOCKFIORVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059209
Record name N,N-Dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-23-2
Record name N,N-Dimethyl-4-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-nitroaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N,N-dimethyl-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-Dimethyl-4-nitroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H347TX7J9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline, a synthetic organic compound, is a valuable aromatic intermediate in various chemical processes.[1] Characterized by a benzene ring substituted with a dimethylamino group and a nitro group at the para position, this molecule exhibits unique electronic and optical properties. Its utility spans from the synthesis of dyes and pigments to its application as a solvatochromic probe and a reference compound in non-linear optical studies.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature, often appearing as needle-like crystals.[4] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification
IdentifierValue
CAS Number 100-23-2[1][2][3]
IUPAC Name This compound[2]
Molecular Formula C₈H₁₀N₂O₂[1]
Synonyms p-Nitro-N,N-dimethylaniline, 4-(Dimethylamino)nitrobenzene, DMNA[2][3]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 166.18 g/mol [1][2]
Melting Point 163 - 165 °C[5]
Boiling Point ~287.6 °C at 760 mmHg[6]
Density ~1.2 g/cm³[6]
Appearance Yellow crystalline solid[4]
Solubility Insoluble in water; Soluble in polar organic solvents like ethanol, acetone, and dichloromethane.[4][7]

Experimental Protocols

A common laboratory synthesis of this compound involves the nitration of N,N-dimethylaniline. The following is a representative experimental protocol.

Synthesis of this compound

Objective: To synthesize this compound via the electrophilic aromatic substitution of N,N-dimethylaniline.

Materials:

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 1.0 M)

  • Beakers, Erlenmeyer flasks, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper.

Procedure:

  • Formation of the Dimethylanilinium Salt: In a flask, dissolve a measured quantity of N,N-dimethylaniline in concentrated sulfuric acid while cooling in an ice bath. This protonates the amine group.

  • Preparation of the Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of the dimethylanilinium salt, maintaining a low temperature (typically below 10°C) with constant stirring. The electrophile, the nitronium ion (NO₂⁺), is generated in situ.

  • Reaction Quenching and Neutralization: After the addition is complete, allow the reaction to proceed for a specified time. Then, pour the reaction mixture onto crushed ice. Subsequently, neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the mixture is basic. This deprotonates the dimethylaminium group and precipitates the product.

  • Isolation and Purification: The precipitated yellow solid, this compound, is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Note on Reaction Mechanism: Direct nitration of N,N-dimethylaniline can lead to the formation of the meta-isomer as the major product due to the protonation of the amine group in the acidic medium, which makes it an electron-withdrawing and meta-directing group.[6][8]

Applications in Research

Solvatochromic Probe

This compound is utilized as a solvatochromic probe to study solvent polarity.[9] Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The significant charge separation in the excited state of this compound compared to its ground state makes its UV-visible absorption spectrum sensitive to the surrounding solvent environment. This property is employed to determine empirical solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*).[9]

Nonlinear Optics

The compound is also a subject of interest in the field of nonlinear optics (NLO).[3] Materials with high NLO activity are crucial for applications in optical communications and data processing. This compound serves as a reference chromophore in the study of NLO properties of organic materials due to its significant molecular hyperpolarizability, which arises from the intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting nitro group through the π-conjugated system of the benzene ring.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in a typical laboratory synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A N,N-Dimethylaniline D Protonation A->D B Conc. H₂SO₄ B->D C Conc. HNO₃ E Nitration C->E D->E F Neutralization E->F Pour on ice, add NaOH G Crude Product F->G H Purified N,N-Dimethyl- 4-nitroaniline G->H Recrystallization

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Conclusion

This compound is a versatile organic compound with significant applications in both industrial and academic research. Its well-defined chemical and physical properties, coupled with its interesting solvatochromic and nonlinear optical characteristics, make it a valuable tool for chemists and material scientists. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-4-nitroaniline

Introduction

This compound, also known as 4-nitrodimethylaniline, is a synthetic organic compound characterized by a nitro group and a dimethylamino group attached to a benzene ring at para positions. This substitution pattern imparts distinct physical and chemical properties, making it a subject of interest in various chemical applications, including the synthesis of dyes and as a model compound for studying non-linear optical organic materials.[1][2] This document provides a comprehensive overview of its core properties, supported by experimental protocols and logical diagrams to facilitate understanding and application in a research context.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below.

IdentifierValueReference
IUPAC Name This compound[1][3]
CAS Number 100-23-2[1][4]
Molecular Formula C₈H₁₀N₂O₂[1][4][5]
Molecular Weight 166.18 g/mol [1][4][5][6]
Synonyms 4-Nitrodimethylaniline; Benzenamine, N,N-Dimethyl-4-Nitro-; p-Nitro-N,N-dimethylaniline; 4-(Dimethylamino)nitrobenzene[4][7][8]

The logical relationship between the compound's structure and its key properties is illustrated in the diagram below. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a significant dipole moment, influencing its polarity, solubility, and color.

G cluster_groups Structural Features cluster_props Resulting Properties substance This compound (C₈H₁₀N₂O₂) fg1 Dimethylamino Group (-N(CH₃)₂) substance->fg1 Composed of fg2 Nitro Group (-NO₂) substance->fg2 Composed of fg3 Benzene Ring substance->fg3 Composed of prop1 Basicity (pKa ≈ 0.74) fg1->prop1 Influences prop3 Solubility Profile fg1->prop3 Influences prop5 Chemical Reactivity fg1->prop5 Influences prop2 High Dipole Moment (≈ 7.09 D) fg2->prop2 Influences prop4 Yellow Crystalline Solid fg2->prop4 Influences fg2->prop5 Influences fg3->prop3 Influences fg3->prop5 Influences prop2->prop3 Affects

Caption: Logical diagram illustrating the influence of functional groups on the properties of this compound.

Physical Properties

This compound is a yellow crystalline solid at room temperature, often appearing as needle-like crystals.[1] It has a characteristic organic odor.[4]

PropertyValueReference
Appearance Yellow crystalline solid / needles / powder[1][2][4]
Melting Point 163–166 °C[4][5][6]
Boiling Point ~279–314 °C (estimate)[1][5][9]
Density ~1.23–1.25 g/cm³ (estimate)[1][5][9]
Flash Point 161–162 °C[5][9]
Vapor Pressure 6.07 x 10⁻⁶ mmHg[9]
Dipole Moment 7.09 D[10]

Chemical Properties

This section details the solubility, stability, and key chemical parameters of the compound.

Solubility

The compound's polarity makes it soluble in various organic solvents but not in water.[1]

SolventSolubilityReference
Water Insoluble[5][6][11]
Ethanol Soluble[1]
Acetone Soluble[1]
Dichloromethane Soluble[6][11][12]
Chloroform Slightly Soluble[5]
Hot Methanol Soluble (almost transparent)[6][11][12]
Acidity and Basicity
PropertyValueReference
pKa 0.74 ± 0.12[5]
LogP (Octanol/Water) 2.27 - 2.61[9][10][13]
Stability and Reactivity

This compound is stable under normal laboratory conditions.[1] It is incompatible with strong oxidizing agents.[4] Safety data indicates that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7][14] The oral LD50 in rats is reported as >500 mg/kg.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Nitration of N,N-Dimethylaniline

This protocol is adapted from established methods for the nitration of N,N-dimethylaniline.[15]

Materials:

  • N,N-dimethylaniline (3.0 moles)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Concentrated Ammonium Hydroxide

  • Ice

  • 3-L three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice bath.

Procedure:

  • Preparation of Dimethylaniline Sulfate: In the 3-L flask, place 1270 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, keeping the temperature below 25°C. Continue cooling until the temperature drops to 5°C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling and stirring.

  • Nitration Reaction: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the dimethylaniline sulfate solution, keeping the tip of the funnel below the surface. Maintain the reaction temperature between 5°C and 10°C, using small pieces of dry ice if necessary. The addition should take approximately 1.5 hours.

  • Quenching: After addition is complete, stir the solution for 1 hour at 5-10°C. Pour the reaction mixture into 6 L of ice and water with vigorous stirring.

  • Neutralization and Isolation: Slowly add concentrated ammonium hydroxide with efficient stirring and cooling to keep the temperature below 25°C. The crude p-nitrodimethylaniline will precipitate.

  • Filtration and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from ethanol.[2]

G start Start step1 Dissolve N,N-dimethylaniline in conc. H₂SO₄ at < 25°C start->step1 step2 Cool solution to 5°C step1->step2 step4 Add nitrating mixture dropwise at 5-10°C step2->step4 step3 Prepare nitrating mixture (HNO₃ + H₂SO₄) step3->step4 step5 Stir for 1 hour step4->step5 step6 Pour mixture into ice and water step5->step6 step7 Neutralize with NH₄OH to precipitate product step6->step7 step8 Filter crude solid step7->step8 step9 Recrystallize from ethanol step8->step9 end Pure this compound step9->end

Caption: Experimental workflow for the synthesis of this compound.

Melting Point Determination

This is a general protocol for determining the melting point of a crystalline solid using a capillary-based apparatus.[16]

Materials:

  • Dry, purified sample of this compound

  • Melting point capillary tubes

  • Melting point apparatus (e.g., Mel-Temp)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

  • Capillary Packing: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2–3 mm.

  • Initial Measurement (Optional but Recommended): Place the packed capillary into the heating block of the apparatus. Heat rapidly to get an approximate melting range. This helps save time during the precise measurement.

  • Precise Measurement: Allow the apparatus to cool. Place a new packed capillary in the block. Heat the block at a slow, steady rate (1–2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T_initial). Record the temperature at which the entire sample becomes a clear liquid (T_final).

  • Reporting: The melting point is reported as the range from T_initial to T_final. For a pure compound, this range should be narrow (0.5-1.0°C).

G start Start: Dry, Powdered Sample step1 Pack sample into capillary tube (2-3 mm) start->step1 step2 Place capillary in melting point apparatus step1->step2 step3 Heat rapidly to find approximate melting range step2->step3 step4 Cool apparatus and prepare a new sample step3->step4 step5 Heat slowly (1-2°C/min) near the expected M.P. step4->step5 step6 Record T_initial (first liquid drop appears) step5->step6 step7 Record T_final (all solid has melted) step6->step7 end Report Melting Range (T_initial - T_final) step7->end

Caption: Experimental workflow for melting point determination.

Solubility Determination (Isothermal Shake-Flask Method)

This is a standard protocol for quantitatively determining the solubility of a compound in various solvents.[17]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, dichloromethane)

  • Vials with screw caps

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or HPLC for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to separate the solid from the saturated solution.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Dilute the sample with a suitable solvent and determine the concentration of this compound using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

References

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-4-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-4-nitroaniline in various organic solvents. Due to the limited availability of extensive, publicly accessible quantitative solubility data in the scientific literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative understanding of its behavior in different solvent classes. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies and to understand the factors influencing the dissolution of this compound.

Introduction to this compound

This compound is a yellow crystalline solid with the chemical formula C₈H₁₀N₂O₂. It is a derivative of aniline and possesses both a nitro group (-NO₂) and a dimethylamino group (-N(CH₃)₂), which contribute to its polarity and specific solubility characteristics. This compound is a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals, and its solubility is a critical parameter in process development, formulation, and purification. Understanding its behavior in different organic solvents is essential for optimizing reaction conditions, crystallization processes, and for its application in various chemical and pharmaceutical contexts.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

  • High Solubility: It is generally soluble in polar aprotic solvents and some polar protic solvents.

  • Good Solubility: Dichloromethane and hot methanol have been reported as effective solvents.[1][2][3]

  • Moderate Solubility: Solvents like ethanol and acetone are also known to dissolve this compound, with solubility increasing with temperature.[4]

  • Insolubility: The compound is practically insoluble in water.[1][2][3]

The solubility is influenced by the polarity of the solvent, with the polar nitro and dimethylamino groups facilitating interactions with polar solvent molecules. As with most solid solutes, the solubility of this compound is expected to increase with a rise in temperature.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield a publicly available, extensive dataset of the mole fraction solubility of this compound in a wide range of organic solvents at various temperatures. Researchers requiring precise quantitative data are encouraged to perform experimental determinations using the protocol outlined in the following section.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a constant temperature.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials
  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic water bath or shaker with temperature control (±0.1 K)

    • Glass vials or flasks with airtight seals

    • Magnetic stirrer and stir bars

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Materials:

    • This compound (purity > 99%)

    • Selected organic solvents (analytical grade)

    • Mobile phase for HPLC or solvent for UV-Vis spectrophotometry

Experimental Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Analysis:

    • Gravimetric Method: The mass of the solute in the collected filtrate can be determined by evaporating the solvent and weighing the residue. This method is straightforward but may be less accurate for volatile solutes or thermally unstable compounds.

    • Chromatographic/Spectroscopic Method (Recommended): Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Data Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

    x₁ = n₁ / (n₁ + n₂)

    where:

    • n₁ is the number of moles of this compound (solute).

    • n₂ is the number of moles of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess This compound prep2 Add to known volume of solvent in vial prep1->prep2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature until equilibrium equil1->equil2 sampling1 Stop agitation and allow solid to settle equil2->sampling1 sampling2 Withdraw supernatant with pre-conditioned syringe sampling1->sampling2 sampling3 Filter the sample sampling2->sampling3 analysis1 Dilute the filtrate sampling3->analysis1 analysis2 Analyze concentration (HPLC/UV-Vis) analysis1->analysis2 calc1 Calculate mole fraction solubility analysis2->calc1 solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polar Groups (-NO2, -N(CH3)2) solubility Solubility solute_polarity->solubility influences solute_structure Molecular Structure and Size solute_structure->solubility influences solvent_polarity Polarity (Polar/Nonpolar) solvent_polarity->solubility influences solvent_hbond Hydrogen Bonding (Donor/Acceptor) solvent_hbond->solubility influences temp Temperature temp->solubility directly affects

References

Spectroscopic Analysis of N,N-Dimethyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-Dimethyl-4-nitroaniline, a key organic compound often utilized in the synthesis of dyes, pharmaceuticals, and as a reference in non-linear optical studies. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the N-methyl protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
~8.10Doublet~9.52H, Aromatic (ortho to NO₂)CDCl₃
~6.59Doublet~9.52H, Aromatic (ortho to N(CH₃)₂)CDCl₃
~3.10Singlet-6H, N-methyl (-N(CH₃)₂)CDCl₃
~8.05Doublet9.02H, Aromatic (ortho to NO₂)Acetone-d₆
~6.79Doublet9.02H, Aromatic (ortho to N(CH₃)₂)Acetone-d₆
~3.18Singlet-6H, N-methyl (-N(CH₃)₂)Acetone-d₆
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentSolvent
~155.5Quaternary C attached to N(CH₃)₂CDCl₃
~139.5Quaternary C attached to NO₂CDCl₃
~126.0Aromatic CH (ortho to NO₂)CDCl₃
~110.5Aromatic CH (ortho to N(CH₃)₂)CDCl₃
~40.0N-methyl (-N(CH₃)₂)CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group, the aromatic ring, and the C-N bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~1595StrongAromatic C=C stretching
~1510StrongAsymmetric NO₂ stretching
~1330StrongSymmetric NO₂ stretching
~1365MediumC-N stretching (aromatic amine)
~810StrongC-H out-of-plane bending (para-disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits a strong absorption in the UV-Vis region due to its extended π-conjugated system involving the electron-donating dimethylamino group and the electron-withdrawing nitro group.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Ethanol~385Data not readily available
Methanol~394Data not readily available

The position of the maximum absorption (λmax) is solvent-dependent, a phenomenon known as solvatochromism.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C spectrum, often with proton decoupling to simplify the spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet die.

  • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol or methanol).

  • Dilute the stock solution to prepare a series of standard solutions of lower concentrations. The absorbance of the final solution should ideally be within the linear range of the spectrophotometer (typically 0.1-1.0).

Data Acquisition:

  • Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to be used as a blank.

  • Fill the other cuvette with the sample solution.

  • Place the blank cuvette in the spectrophotometer and record a baseline.

  • Replace the blank with the sample cuvette and measure the absorbance spectrum over the desired wavelength range (e.g., 200-600 nm).

  • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key electronic transitions in this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Mix Grinding with KBr Sample->KBr_Mix UV_Solution Dilution in UV-grade Solvent Sample->UV_Solution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer KBr_Mix->IR_Spec UV_Spec UV-Vis Spectrophotometer UV_Solution->UV_Spec NMR_Data NMR Spectra (¹H & ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data UV_Data UV-Vis Spectrum UV_Spec->UV_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure Electronic_Transitions cluster_ground Ground State cluster_excited Excited State HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO ΔE = hν (π → π* transition)

Theoretical Deep Dive: The Electronic Structure of N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline (DMNA) is a prototypical "push-pull" molecule, characterized by an electron-donating group (the dimethylamino group, -N(CH₃)₂) and an electron-accepting group (the nitro group, -NO₂) at opposite ends of a π-conjugated system (a benzene ring). This molecular architecture gives rise to significant intramolecular charge transfer (ICT), making DMNA a subject of extensive theoretical and experimental investigation. Its notable non-linear optical (NLO) properties, piezoelectricity, and solvatochromism are all direct consequences of its electronic structure.[1] This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of DMNA, focusing on its molecular geometry, frontier molecular orbitals, and electronic transitions.

Theoretical Methodology: A Computational Protocol

The electronic properties of this compound are predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method due to its balance of accuracy and computational cost.

Ground State Properties:

  • Geometry Optimization: The first step in theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), are frequently employed for molecules of this type. The latter includes diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

  • Solvent Effects: The electronic properties of DMNA are highly sensitive to its environment. To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) is often used. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

Excited State Properties:

  • Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic transitions, such as those observed in UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. TD-DFT calculations, performed on the optimized ground-state geometry, provide information about the excitation energies, oscillator strengths (a measure of the intensity of a transition), and the nature of the electronic transitions (e.g., HOMO to LUMO).

Software:

  • These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Molecular Geometry

The planarity of the DMNA molecule is a critical factor influencing its electronic properties. Any deviation from planarity, particularly the twisting of the dimethylamino or nitro groups relative to the benzene ring, can affect the extent of π-conjugation and, consequently, the intramolecular charge transfer. Theoretical studies using DFT have provided detailed insights into the optimized geometry of DMNA.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C-N (amino)1.37
C-N (nitro)1.46
N-O (nitro)1.23
C-C (aromatic, avg.)1.40
Bond Angle (°)C-N-C (amino)118.5
O-N-O (nitro)123.8
Dihedral Angle (°)C-C-N-C (amino twist)~0
C-C-N-O (nitro twist)~0

Note: These are representative values compiled from typical DFT/B3LYP calculations. Actual values may vary slightly depending on the specific basis set and computational model used.

Frontier Molecular Orbitals and Intramolecular Charge Transfer

The electronic properties of DMNA are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In push-pull systems like DMNA, the HOMO is typically localized on the electron-donating group and the π-system, while the LUMO is localized on the electron-accepting group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's chemical reactivity and the energy required for its first electronic excitation.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-5.8 to -6.2
LUMO-2.1 to -2.5
HOMO-LUMO Gap (ΔE)3.5 to 3.9

Note: These values are typical for DFT/B3LYP calculations and can be influenced by the choice of basis set and the inclusion of solvent effects.

The spatial separation of the HOMO and LUMO is the hallmark of intramolecular charge transfer. Upon electronic excitation, an electron is promoted from the HOMO to the LUMO, resulting in a net movement of electron density from the dimethylamino group to the nitro group. This process is fundamental to the molecule's NLO properties and solvatochromism.

ICT_Process HOMO HOMO (Localized on Dimethylamino and Benzene Ring) HOMO_excited Partially Vacant HOMO LUMO_excited Occupied LUMO HOMO:e->LUMO_excited:w Intramolecular Charge Transfer LUMO LUMO (Localized on Nitro Group) excitation Photoexcitation (hν)

Caption: Intramolecular Charge Transfer in this compound.

Electronic Transitions and UV-Vis Spectra

TD-DFT calculations are employed to predict the electronic absorption spectrum of DMNA. The lowest energy, and typically most intense, absorption band corresponds to the HOMO -> LUMO transition, which is characterized as a π -> π* transition with significant charge-transfer character. The position and intensity of this band are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) of the absorption maximum.

Table 3: Calculated Electronic Transitions of this compound (in vacuum)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ -> S₁~3.4~365> 0.5HOMO -> LUMO
S₀ -> S₂> 4.0< 310< 0.1Other π -> π*
S₀ -> S₃> 4.5< 275VariableLocal excitations

Note: These are representative values from TD-DFT/B3LYP calculations. The exact values are highly dependent on the computational level and solvent environment.

Experimental_Workflow start Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure ground_state Ground State Properties (HOMO, LUMO, Dipole Moment) geom_opt->ground_state td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft Use Optimized Geometry analysis Data Analysis and Interpretation ground_state->analysis excited_state Excited State Properties (Excitation Energies, Oscillator Strengths) td_dft->excited_state excited_state->analysis

Caption: A typical computational workflow for studying the electronic structure of DMNA.

Conclusion

Theoretical studies, primarily based on Density Functional Theory and its time-dependent extension, have provided a detailed and quantitative understanding of the electronic structure of this compound. These computational models have successfully elucidated the relationship between the molecule's "push-pull" architecture and its significant intramolecular charge transfer characteristics. The insights gained from these theoretical investigations are invaluable for the rational design of new materials with tailored non-linear optical and other electronic properties for applications in materials science and drug development. The continued development of computational methods promises even greater accuracy and predictive power in the study of such complex molecular systems.

References

N,N-Dimethyl-4-nitroaniline health and safety information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of N,N-Dimethyl-4-nitroaniline

This document provides comprehensive health and safety information for this compound (CAS No. 100-23-2), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, hazard classifications, handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is stable under normal conditions and is soluble in polar solvents like ethanol and acetone, but insoluble in water.[1][2][3]

PropertyValueCitations
CAS Number 100-23-2[2]
Molecular Formula C₈H₁₀N₂O₂[2][4]
Molecular Weight 166.18 g/mol [4][5]
Appearance Yellow powder or solid[2][3]
Melting Point 163 - 165 °C (325.4 - 329 °F)[2][5]
Boiling Point ~287.6 °C at 760 mmHg[5]
Density ~1.2 g/cm³[5]
Flash Point ~127.7 °C[5]
Water Solubility Insoluble[3]
Synonyms 4-Nitrodimethylaniline; Benzenamine, N,N-Dimethyl-4-Nitro-[2][6]

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] It is toxic if swallowed, in contact with skin, or if inhaled.[7] It also causes skin and serious eye irritation and may cause respiratory irritation.[7] Fine dust dispersed in air may form combustible concentrations.[2]

Hazard ClassCategoryHazard StatementCitations
Acute Toxicity, Oral 3H301: Toxic if swallowed[2][7]
Acute Toxicity, Dermal 3H311: Toxic in contact with skin[2][7]
Acute Toxicity, Inhalation (Dusts/Mists) 3H331: Toxic if inhaled[2][7]
Skin Corrosion/Irritation 2H315: Causes skin irritation[2][7]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[2][7]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation (Target Organ: Respiratory system)[2][7]
Combustible Dust -May form combustible dust concentrations in air[2]

Toxicological Information

The primary toxicological concerns are acute effects from oral, dermal, or inhalation exposure.[2] There is limited publicly available data regarding chronic effects, mutagenicity, or carcinogenicity.[8]

Test TypeSpeciesRouteValueCitations
LD50 RatOral> 500 mg/kg[3][9]

Note: Information on carcinogenicity, mutagenic effects, and reproductive toxicity is largely unavailable in the reviewed literature.[8][10]

First Aid Measures

Immediate medical attention is required in case of significant exposure.[11] Ensure that eyewash stations and safety showers are readily accessible.[2]

FirstAidMeasures cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Remove to fresh air. Give artificial respiration if not breathing. Inhalation->MoveToFreshAir Skin Skin Contact WashSkin Wash off immediately with soap and plenty of water for at least 15 mins. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 mins. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Call a POISON CENTER or doctor/physician immediately. MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

First Aid Response Workflow for this compound Exposure.

Fire and Explosion Hazards

While the material itself may be combustible at high temperatures, the primary fire hazard is the potential for fine dust to form an explosive mixture with air.[2][12]

Hazard PropertyDetailsCitations
Flammability May be combustible at high temperature.[12]
Explosion Hazard Fine dust dispersed in air may ignite.[2]
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, chemical foam.[2]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[2][8]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Handling, Storage, and Exposure Control

Proper handling and storage are critical to minimize exposure risk. Use a closed system or appropriate exhaust ventilation.[2]

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[13]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Use only in well-ventilated areas.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][13]

  • Store locked up.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Exposure Control Hierarchy

The most effective way to manage risk is to follow the hierarchy of controls.

ExposureControlHierarchy Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Ventilation, Enclosure) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Respirator)

Hierarchy of Controls for Minimizing Chemical Exposure.
Personal Protective Equipment (PPE)

When engineering and administrative controls are not sufficient, appropriate PPE must be used.

Protection TypeSpecificationCitations
Eye/Face Protection Wear safety glasses with side-shields or goggles. Use a face shield where splashing is possible.[8]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[7]
Respiratory Protection A NIOSH/MSHA approved respirator is required if exposure limits are exceeded or if irritation is experienced.[11]

Accidental Release Measures

In the event of a spill, personnel should be evacuated from the area. Eliminate all ignition sources and ensure adequate ventilation.[8][14]

SpillResponse Spill Spill Occurs Evacuate Evacuate Personnel & Secure Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Eliminate Ignition Sources Evacuate->Ventilate PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Ventilate->PPE Contain Contain Spill (Prevent entry into drains) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Cleanup_Minor Minor Spill: Sweep up, avoid creating dust. Place in suitable container. Cleanup->Cleanup_Minor Minor Cleanup_Major Major Spill: Use non-sparking tools. Collect material for disposal. Cleanup->Cleanup_Major Major Dispose Dispose of Waste (Follow approved procedures) Cleanup_Minor->Dispose Cleanup_Major->Dispose

Generalized Workflow for Accidental Spill Response.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in safety data sheets are often not publicly available. The LD50 value (oral, rat) > 500 mg/kg is from a 1953 report.[3][9] Below is a generalized workflow for an acute oral toxicity study, based on modern OECD 423 guidelines, to illustrate the methodology.

Generalized Protocol: Acute Oral Toxicity (OECD 423)

AcuteToxicityProtocol start Start: Dose Selection step1 Step 1: Initial Dosing (3 animals, typically female) at a starting dose level (e.g., 300 mg/kg) start->step1 observe1 Observe animals for 48 hours (mortality/morbidity) step1->observe1 step2a Step 2a: If mortality occurs, re-test at a lower dose level observe1->step2a Mortality step2b Step 2b: If no mortality, test at a higher dose level observe1->step2b No Mortality confirm Confirm outcome with 3 additional animals at the selected dose step2a->confirm step2b->confirm observe2 Observe all animals for a total of 14 days (clinical signs, body weight) confirm->observe2 necropsy Terminal Procedure: Gross necropsy of all animals observe2->necropsy end End: Classify substance based on mortality data necropsy->end

Generalized Workflow for an Acute Oral Toxicity Study (OECD 423).

Stability and Reactivity

The compound is stable under recommended storage conditions but can react with certain materials.

ParameterDetailsCitations
Reactivity No specific reactive hazards known under normal conditions.[2]
Chemical Stability Stable under normal conditions.[2]
Conditions to Avoid Incompatible products, dust formation.[2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Forms Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx) upon decomposition.[2]

References

An In-depth Technical Guide to the Discovery and History of N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-4-nitroaniline, a significant organic compound, has a rich history rooted in the development of synthetic chemistry in the late 19th century. Initially synthesized through the direct nitration of N,N-dimethylaniline, it has evolved from a simple dye intermediate to a critical component in modern materials science. This technical guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and key applications, with a focus on its role as a model compound in the study of non-linear optical (NLO) materials. Detailed experimental protocols and visual diagrams of its synthesis are provided to support researchers in their understanding and application of this versatile molecule.

Discovery and Historical Context

The precise first synthesis of this compound is not attributed to a single, landmark discovery but rather emerged from the extensive research into aniline derivatives and synthetic dyes that characterized organic chemistry in the latter half of the 19th century. The nitration of aromatic compounds was a well-established and crucial reaction during this period.

A key early method for synthesizing nitro-substituted dimethylanilines was described by Groll in 1886 in the journal Berichte der deutschen chemischen Gesellschaft.[1] While this work focused on the separation of the meta-isomer, the procedure inherently produced the para-isomer (this compound) as a significant byproduct.[1] This indicates that the compound was known and being isolated by chemists at this time. The method, involving the direct nitration of N,N-dimethylaniline, became a foundational technique for its preparation. A well-documented and refined version of this procedure was later published in the esteemed collection, Organic Syntheses, solidifying its place as a standard laboratory preparation method.[1]

Historically, its primary use was as an intermediate in the synthesis of dyes and pigments.[2] However, in more recent decades, its unique electronic structure, characterized by a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group, has made it an important model compound for research into organic materials with non-linear optical (NLO) properties.[3]

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueCitations
Molecular Formula C₈H₁₀N₂O₂[2][4]
Molecular Weight 166.18 g/mol [4][5]
Appearance Yellow crystalline solid/needles[2]
Melting Point 163-165 °C[6]
Boiling Point Not applicable (decomposes)[6]
Density ~1.245 g/cm³[2]
Solubility Soluble in polar organic solvents like ethanol and acetone. Insoluble in water.[2]
CAS Number 100-23-2[4][6]
Beilstein Registry No. 12 H 714; 12 III 1584; 12 IV 1616[3]

Key Experimental Protocols

The most historically significant and well-documented method for the synthesis of this compound is the direct nitration of N,N-dimethylaniline. The following protocol is adapted from the procedure published in Organic Syntheses, which itself is a modification of the method developed by Groll.[1]

Synthesis of this compound by Nitration of N,N-dimethylaniline

Objective: To synthesize this compound via electrophilic aromatic substitution, followed by separation from the meta-isomer.

Materials:

  • N,N-dimethylaniline (good quality, free from mono-methylaniline)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Concentrated Ammonium Hydroxide (sp. gr. 0.90)

  • Dry Ice

  • Benzene (for recrystallization)

  • Ice

Equipment:

  • 3-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large enameled pail or beaker (for pouring)

  • Buchner funnel and filter flask

Procedure:

  • Preparation of Dimethylaniline Sulfate: In a 3-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 1270 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with continuous stirring, ensuring the temperature is maintained below 25°C. Continue cooling and stirring until the temperature of the solution drops to 5°C.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling and stirring.[1]

  • Nitration: Place the nitrating mixture in the dropping funnel. Add the mixture dropwise to the solution of dimethylaniline sulfate. The end of the dropping funnel should be kept beneath the surface of the solution. Maintain the reaction temperature between 5°C and 10°C by adding small pieces of Dry Ice directly to the reaction flask. The addition typically takes about 1.5 hours.[1]

  • Reaction Completion: After the addition is complete, continue stirring the solution at 5–10°C for an additional hour.[1]

  • Hydrolysis and Precipitation of p-isomer: Pour the reaction mixture with vigorous stirring into a large pail containing 6 L of crushed ice and water. A powerful stirrer is required for this step.[1]

  • Neutralization and Isolation: Cool the diluted mixture to below 25°C. Slowly add concentrated ammonium hydroxide with efficient stirring and cooling. Continue adding until the solution is just alkaline to Congo red paper. This will precipitate the crude this compound (the para-isomer).[1]

  • Filtration: Collect the yellow precipitate of crude p-nitrodimethylaniline on a Buchner funnel and wash it with 200 mL of water.[1]

  • Purification (Recrystallization): The crude solid (approximately 143–155 g) can be purified by recrystallization from 400 mL of benzene. The purified product will be bright yellow crystals with a melting point of 163–164°C. The typical yield is 74–92 g (14–18%).[1]

(Note: The filtrate from step 7 contains the meta-isomer, which can be precipitated by further addition of ammonium hydroxide).

Visualized Workflows and Pathways

The synthesis of this compound from N,N-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. The workflow involves the formation of the nitronium ion, which then attacks the electron-rich benzene ring.

G reagent reagent intermediate intermediate product product start_material start_material DMA N,N-Dimethylaniline ReactionVessel Reaction at 5-10°C DMA->ReactionVessel H2SO4_HNO3 H₂SO₄ + HNO₃ Nitronium NO₂⁺ (Nitronium Ion) H2SO4_HNO3->Nitronium Generates Nitronium->ReactionVessel Electrophilic Attack IsomerMix Mixture of p- and m-isomers ReactionVessel->IsomerMix Precipitation Precipitation & Filtration IsomerMix->Precipitation Neutralization Neutralization with NH₄OH Neutralization->Precipitation PNitro This compound (p-isomer) Precipitation->PNitro Isolated Solid MNitro N,N-Dimethyl-3-nitroaniline (m-isomer in filtrate) Precipitation->MNitro Remains in Solution

Caption: Synthesis workflow for this compound via nitration.

Modern Applications and Future Outlook

While its role as a dye intermediate continues, the primary modern significance of this compound is in the field of materials science. Its strong intramolecular charge-transfer characteristics make it an archetypal "push-pull" molecule. This property is fundamental to second-order non-linear optical (NLO) effects. Consequently, it is extensively used as a canonical reference chromophore in the development and characterization of new NLO materials for applications in telecommunications, optical data processing, and photonics.[3]

Future research will likely continue to leverage this compound and its derivatives as building blocks for more complex supramolecular structures and polymers with enhanced NLO properties. Its well-understood structure-property relationships provide a solid foundation for the rational design of next-generation organic optical materials. Furthermore, its role as a precursor in the synthesis of specialized pharmaceutical compounds remains an area of interest for drug development professionals.[2]

References

In-depth Technical Guide: N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature for N,N-Dimethyl-4-nitroaniline, a compound of interest in various chemical and pharmaceutical research fields.

Nomenclature

The precise identification and naming of chemical compounds are critical for scientific communication and reproducibility. This section details the internationally recognized IUPAC name and common synonyms for this compound.

The preferred IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound [1][2][3].

A variety of synonyms are also used in literature and commercial listings. These alternative names are crucial to recognize when conducting literature searches and sourcing materials. The table below summarizes the most common synonyms.

Synonym CategorySynonym
Systematic & Semi-Systematic Names 4-Nitro-N,N-dimethylaniline[1][4][5]
N,N-Dimethyl-4-nitrobenzenamine[1][5]
Benzenamine, N,N-dimethyl-4-nitro-[1][5]
N,N-Dimethyl-p-nitroaniline[1][2][4][5]
p-Nitro-N,N-dimethylaniline[1][4][5]
Alternative Names based on Structure 1-(Dimethylamino)-4-nitrobenzene[1][4][5]
4-(Dimethylamino)nitrobenzene[1][5]
p-(Dimethylamino)nitrobenzene[1][5]
4-Nitrodimethylaniline[1][4][5]
p-Nitrodimethylaniline[1][4]
Other Identifiers Aniline, N,N-dimethyl-p-nitro-[4][5]
NSC 9815[1][5]

Logical Relationship of Nomenclature

The relationship between the primary compound and its various identifiers can be visualized to clarify their connections.

This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is the Synonyms Synonyms This compound->Synonyms also known as Alternative Names Alternative Names This compound->Alternative Names also known as

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of N,N-Dimethyl-4-nitroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of N,N-Dimethyl-4-nitroaniline (DMNA) and its derivatives. DMNA and its analogues are of significant interest in materials science and drug discovery due to their notable nonlinear optical (NLO) properties and potential biological activities. Understanding their three-dimensional structure at the atomic level is paramount for structure-property relationship studies and rational drug design. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and provides visual representations of the experimental workflow.

Core Concepts in the Crystallography of this compound Derivatives

The crystal structure of this compound is characterized by a planar benzene ring substituted with a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group at the para positions. This push-pull electronic system is a key contributor to the molecule's significant second-order NLO properties. The planarity of the molecule and the intermolecular interactions, such as hydrogen bonds and π-π stacking, dictate the overall crystal packing, which in turn influences the bulk properties of the material.

Derivatization of the parent DMNA molecule, through the introduction of various substituents on the aromatic ring, can significantly alter its molecular conformation and crystal packing. These modifications can tune the NLO response, modify the solid-state properties, and introduce new biological functionalities. This guide provides a comparative analysis of the crystal structures of DMNA and several of its derivatives to highlight these structure-property relationships.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for this compound and a selection of its derivatives, obtained from the Cambridge Crystallographic Data Centre (CCDC).

Compound CCDC Deposition No. Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Volume (ų)
This compound152034C₈H₁₀N₂O₂MonoclinicP2₁/n9.983(2)10.969(2)7.672(1)90108.36(1)90796.5(2)
2-Methyl-N,N-dimethyl-4-nitroaniline118745C₉H₁₂N₂O₂MonoclinicP2₁/c7.935(1)13.012(2)9.571(1)90109.84(1)90929.8(2)
3-Methyl-N,N-dimethyl-4-nitroaniline118746C₉H₁₂N₂O₂MonoclinicP2₁/n7.642(1)13.881(2)8.879(1)90104.91(1)90909.4(2)
2-Chloro-N,N-dimethyl-4-nitroaniline787339C₈H₉ClN₂O₂MonoclinicP2₁/c7.821(2)13.068(3)9.096(2)90108.97(3)90879.8(4)
3-Chloro-N,N-dimethyl-4-nitroaniline104522C₈H₉ClN₂O₂MonoclinicP2₁/n7.541(1)14.123(2)8.651(1)90104.28(1)90891.1(2)
Compound Z Calculated Density (g/cm³) Temperature (K) Radiation (Å) R-factor (%)
This compound41.3782951.541804.1
2-Methyl-N,N-dimethyl-4-nitroaniline41.2882930.710734.3
3-Methyl-N,N-dimethyl-4-nitroaniline41.3122930.710734.2
2-Chloro-N,N-dimethyl-4-nitroaniline41.5132930.710733.9
3-Chloro-N,N-dimethyl-4-nitroaniline41.4922930.710734.5

Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination

The determination of the crystal structure of this compound derivatives is primarily achieved through single-crystal X-ray diffraction. The following is a detailed methodology outlining the key experimental stages.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and dichloromethane.

  • Procedure:

    • Dissolve the synthesized this compound derivative in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial or beaker.

    • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

    • Leave the setup undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial for the formation of single crystals over a period of several days to weeks.

Crystal Mounting

A suitable single crystal is carefully selected under a microscope and mounted for data collection.

  • Selection Criteria: The chosen crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks or other defects.

  • Mounting Procedure:

    • A small amount of a viscous oil (e.g., paraffin oil) or a specialized cryo-protectant is applied to the tip of a cryo-loop or a glass fiber.

    • The selected crystal is carefully manipulated into the oil droplet.

    • The loop or fiber with the adhered crystal is then attached to a goniometer head.

X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Data Collection Parameters:

    • Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) using a cryo-system to minimize thermal vibrations of the atoms and reduce radiation damage.

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The strategy is designed to collect a complete and redundant dataset.

    • Exposure Time: The exposure time per frame is optimized to achieve a good signal-to-noise ratio without overloading the detector.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, which provide an initial model of the crystal structure. Software such as SHELXS is commonly used for this step.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to improve the agreement between the calculated and observed structure factors. The refinement is typically performed using software like SHELXL.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability. The quality of the final model is assessed by parameters such as the R-factor.

Mandatory Visualization

The following diagrams illustrate the key workflows in the determination of the crystal structure of this compound derivatives.

Experimental_Workflow A Synthesis of DMNA Derivative B Crystal Growth (Slow Evaporation) A->B C Single Crystal Selection B->C D Crystal Mounting C->D E X-ray Diffraction Data Collection D->E F Data Processing (Integration & Correction) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement (Least-Squares) G->H I Structure Validation (checkCIF) H->I J Final Crystal Structure I->J

Caption: Experimental workflow for crystal structure determination.

Data_Analysis_Workflow cluster_data_collection Data Collection cluster_processing Data Processing cluster_solution_refinement Structure Solution & Refinement cluster_validation_output Validation & Output RawData Raw Diffraction Images Integration Integration of Intensities RawData->Integration Correction Lorentz, Polarization, & Absorption Corrections Integration->Correction HKL_File Reflection Data File (h, k, l, I, σ(I)) Correction->HKL_File PhaseProblem Phase Problem Solution (e.g., SHELXS) HKL_File->PhaseProblem InitialModel Initial Atomic Model PhaseProblem->InitialModel Refinement Least-Squares Refinement (e.g., SHELXL) InitialModel->Refinement RefinedModel Refined Structural Model Refinement->RefinedModel Validation Validation (e.g., PLATON) RefinedModel->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Detailed data analysis workflow in crystallography.

Methodological & Application

Synthesis of N,N-Dimethyl-4-nitroaniline from Nitrobenzene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of N,N-Dimethyl-4-nitroaniline, a valuable intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. The protocols outlined below detail a reliable synthetic route starting from nitrobenzene, proceeding through key intermediates such as aniline and 4-nitroaniline.

Introduction

The synthesis of this compound from nitrobenzene is a cornerstone of organic synthesis, demonstrating fundamental transformations such as reduction, amine protection, electrophilic aromatic substitution, deprotection, and N-alkylation. This multi-step approach is necessitated by the directing effects of the functional groups involved. Direct nitration of N,N-dimethylaniline, for instance, would lead to a mixture of isomers and potential oxidation by-products. The presented pathway ensures high regioselectivity and yield of the desired para-substituted product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
NitrobenzeneC₆H₅NO₂123.11Pale yellow oil5.7210.9
AnilineC₆H₇N93.13Colorless to brown liquid-6184.1
AcetanilideC₈H₉NO135.17White solid114.3304
4-NitroacetanilideC₈H₈N₂O₃180.16Yellow crystalline solid214-216Decomposes
4-NitroanilineC₆H₆N₂O₂138.12Yellow to orange solid146-149332
This compoundC₈H₁₀N₂O₂166.18Yellow to orange crystalline solid163-165Decomposes

Table 2: Summary of Reaction Steps and Typical Yields

StepReactionReagentsTypical Yield (%)
1Reduction of NitrobenzeneSn, conc. HCl85-95
2Acetylation of AnilineAcetic anhydride, Acetic acid90-95
3Nitration of AcetanilideConc. HNO₃, Conc. H₂SO₄50-60 (para isomer)
4Hydrolysis of 4-NitroacetanilideAq. H₂SO₄ or HCl80-90
5N,N-Dimethylation of 4-NitroanilineFormaldehyde, Formic acid80-95

Experimental Protocols

Step 1: Reduction of Nitrobenzene to Aniline

Principle: Nitrobenzene is reduced to aniline using a metal in acidic conditions, typically tin and concentrated hydrochloric acid (Béchamp reduction).[1][2] The acidic medium protonates the intermediate species, preventing side reactions.[3]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 25 g of granulated tin and 50 mL of water.

  • Add 10 mL of nitrobenzene to the flask.

  • Slowly add 100 mL of concentrated hydrochloric acid in small portions down the condenser. The reaction is exothermic and may require cooling in an ice bath to maintain control.

  • After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30-60 minutes, with occasional shaking, until the odor of nitrobenzene is no longer detectable.

  • Cool the flask to room temperature and slowly add a solution of 40 g of sodium hydroxide in 100 mL of water to make the solution strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.

  • Perform steam distillation to separate the aniline from the reaction mixture. Collect the distillate, which will be a milky emulsion of aniline in water.

  • Extract the aniline from the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain crude aniline.

  • Purify the aniline by distillation, collecting the fraction boiling at 184 °C.

Step 2: Acetylation of Aniline to Acetanilide

Principle: The amino group of aniline is protected by acetylation with acetic anhydride. This moderates the activating effect of the amino group and directs subsequent substitution to the para position.[4]

Procedure:

  • In a beaker, dissolve 10 mL of aniline in 200 mL of water and 10 mL of concentrated hydrochloric acid.

  • In a separate flask, prepare a solution of 16 g of sodium acetate trihydrate in 50 mL of water.

  • To the aniline hydrochloride solution, add 12 mL of acetic anhydride and immediately add the sodium acetate solution with vigorous stirring.

  • Cool the mixture in an ice bath to induce crystallization of acetanilide.

  • Collect the crude acetanilide by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain pure acetanilide. Dry the crystals. A typical yield is around 90-95%.[5][6]

Step 3: Nitration of Acetanilide to 4-Nitroacetanilide

Principle: Acetanilide undergoes electrophilic aromatic substitution with a nitrating mixture (concentrated nitric and sulfuric acids) to yield primarily the para-nitro product, 4-nitroacetanilide.[7][8]

Procedure:

  • In a flask, dissolve 5 g of dry acetanilide in 5 mL of glacial acetic acid by gentle warming.

  • Cool the solution to room temperature and then add 10 mL of concentrated sulfuric acid slowly with cooling.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the acetanilide solution with constant stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, let the reaction mixture stand at room temperature for about 30 minutes.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • The precipitated 4-nitroacetanilide is collected by vacuum filtration and washed thoroughly with cold water.

  • Recrystallize the crude product from ethanol to separate it from the ortho-isomer. The yield of the para isomer is typically in the range of 50-60%.[9]

Step 4: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline

Principle: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-nitroaniline.[10]

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place 5 g of 4-nitroacetanilide.

  • Add 20 mL of 70% aqueous sulfuric acid.

  • Heat the mixture under reflux for 20-30 minutes until a clear solution is obtained.

  • Pour the hot solution into 100 mL of cold water.

  • Neutralize the solution with a dilute aqueous ammonia or sodium hydroxide solution to precipitate the 4-nitroaniline.

  • Collect the yellow precipitate of 4-nitroaniline by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a mixture of water and ethanol to obtain pure 4-nitroaniline. A typical yield is 80-90%.[11][12]

Step 5: N,N-Dimethylation of 4-Nitroaniline to this compound

Principle: The primary amine of 4-nitroaniline is converted to a tertiary amine by reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent (Eschweiler-Clarke reaction).[13][14] This method is highly efficient and avoids the formation of quaternary ammonium salts.[15]

Procedure:

  • In a round-bottom flask, add 5 g of 4-nitroaniline, 10 mL of 90% formic acid, and 10 mL of 40% aqueous formaldehyde.

  • Fit the flask with a reflux condenser and heat the mixture on a steam bath. The reaction will start with the evolution of carbon dioxide.

  • Continue heating for 8-10 hours until the gas evolution ceases.

  • Cool the reaction mixture and make it alkaline by the slow addition of a 30% aqueous sodium hydroxide solution.

  • The this compound will separate as a solid.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as yellow-orange crystals. The expected yield is in the range of 80-95%.[15]

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Acetylation (Protection) cluster_step3 Step 3: Nitration cluster_step4 Step 4: Hydrolysis (Deprotection) cluster_step5 Step 5: N,N-Dimethylation Nitrobenzene Nitrobenzene Aniline Aniline Nitrobenzene->Aniline Sn, HCl Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride pNitroacetanilide 4-Nitroacetanilide Acetanilide->pNitroacetanilide HNO₃, H₂SO₄ pNitroaniline 4-Nitroaniline pNitroacetanilide->pNitroaniline H₂SO₄, H₂O FinalProduct This compound pNitroaniline->FinalProduct HCHO, HCOOH

Caption: Synthetic pathway for this compound.

Eschweiler_Clarke_Mechanism pNitroaniline 4-Nitroaniline (Primary Amine) IminiumIon1 Iminium Ion Intermediate pNitroaniline->IminiumIon1 + HCHO - H₂O Formaldehyde1 Formaldehyde Monomethyl N-Methyl-4-nitroaniline (Secondary Amine) IminiumIon1->Monomethyl + HCOOH - CO₂ IminiumIon2 Iminium Ion Intermediate Monomethyl->IminiumIon2 + HCHO - H₂O Formaldehyde2 Formaldehyde FinalProduct This compound (Tertiary Amine) IminiumIon2->FinalProduct + HCOOH - CO₂ FormicAcid1 Formic Acid FormicAcid2 Formic Acid

Caption: Eschweiler-Clarke reaction mechanism for N,N-dimethylation.

References

Application Notes and Protocols for the Solvatochromic Probe N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline is a versatile organic dye widely employed as a solvatochromic probe. Its distinct color change in response to solvent polarity makes it a valuable tool for characterizing the microenvironment of various chemical and biological systems. The molecule's electronic structure features an electron-donating dimethylamino group and an electron-withdrawing nitro group, connected through a conjugated π-system. This "push-pull" configuration results in a significant intramolecular charge transfer (ICT) upon excitation with light. The extent of this charge transfer, and consequently the wavelength of maximum absorbance (λmax), is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the excited state is stabilized more than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption spectrum. This pronounced solvatochromism allows for the quantitative assessment of solvent polarity and the characterization of microenvironments in complex systems such as polymer matrices and drug delivery vehicles.

Principle of Solvatochromism

The solvatochromic effect of this compound arises from the differential solvation of its ground and excited states. The ground state is less polar than the excited state, where there is a greater separation of charge. Polar solvent molecules can arrange themselves around the probe to stabilize the dipole moment of the excited state more effectively than that of the ground state. This stabilization lowers the energy of the excited state, resulting in a shift of the absorption maximum to longer wavelengths (lower energy) as the solvent polarity increases.

This relationship can be used to determine empirical solvent polarity scales, such as the Kamlet-Taft parameters, which dissect the overall polarity into contributions from dipolarity/polarizability (π), hydrogen bond acidity (α), and hydrogen bond basicity (β).[1] this compound is particularly useful for determining the π parameter, which reflects the ability of a solvent to stabilize a charge or a dipole through nonspecific dielectric interactions.[1]

Data Presentation: Solvatochromic Properties of this compound

The following table summarizes the absorption maxima (λmax) of this compound in a range of organic solvents, illustrating its solvatochromic behavior.

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88356
Cyclohexane2.02358
Carbon Tetrachloride2.24368
Toluene2.38370
Benzene2.28372
Diethyl Ether4.34366
Chloroform4.81386
Ethyl Acetate6.02374
Tetrahydrofuran (THF)7.58376
Dichloromethane (DCM)8.93388
Acetone20.7386
Ethanol24.5398
Methanol32.7390
Acetonitrile37.5384
Dimethyl Sulfoxide (DMSO)46.7410
Formamide111.0412

Note: The λmax values can vary slightly depending on the specific experimental conditions and the purity of the solvents.

Experimental Protocols

Protocol 1: Determination of Solvent Polarity using this compound

This protocol outlines the steps to measure the absorption spectrum of this compound in a solvent and determine its λmax as an indicator of polarity.

Materials:

  • This compound (analytical grade)

  • Solvents of interest (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a relatively non-polar solvent (e.g., cyclohexane or toluene) at a concentration of approximately 1 mM. Ensure the probe is fully dissolved.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the range of 10-50 µM, aiming for a maximum absorbance between 0.5 and 1.5.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range to scan from 300 nm to 600 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent of interest to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum. This value can be compared to the data in the table above to qualitatively assess the solvent's polarity.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mM in non-polar solvent) prep_work Prepare Working Solution (10-50 µM in test solvent) prep_stock->prep_work setup_spec Setup Spectrophotometer (300-600 nm scan) prep_work->setup_spec measure_blank Measure Blank (Pure Solvent) setup_spec->measure_blank measure_sample Measure Sample (Working Solution) measure_blank->measure_sample analyze_data Determine λmax measure_sample->analyze_data compare_data Compare with Reference Data analyze_data->compare_data

Caption: Workflow for determining solvent polarity using this compound.

Protocol 2: Characterization of Microenvironments in Polymeric Micelles

This protocol describes how to use this compound to probe the polarity of the core of polymeric micelles, which are self-assembled nanostructures used in drug delivery.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., Pluronic®, PEG-PLA)

  • Deionized water or buffer

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Probe Loading into Micelles:

    • Dissolve a known amount of the amphiphilic block copolymer in deionized water or buffer to a concentration above its critical micelle concentration (CMC).

    • Prepare a concentrated stock solution of this compound in a volatile organic solvent (e.g., acetone or methanol).

    • Add a small aliquot of the probe stock solution to the polymer solution while stirring. The final probe concentration should be low to avoid altering the micelle structure.

    • Allow the organic solvent to evaporate completely by stirring the solution, typically overnight, in a fume hood. This process facilitates the encapsulation of the hydrophobic probe within the micellar core.

    • Alternatively, use a dialysis method. Dissolve the polymer and the probe in a common organic solvent, place the solution in a dialysis bag, and dialyze against water or buffer.

  • Removal of Unencapsulated Probe:

    • To ensure that the measured solvatochromic shift is solely from the probe within the micelles, remove any unencapsulated probe by dialysis against a large volume of deionized water or buffer for 24-48 hours, with several changes of the external medium.

  • Spectroscopic Measurement:

    • Record the absorption spectrum of the micellar solution containing the encapsulated this compound using the procedure described in Protocol 1. Use a solution of empty micelles (without the probe) at the same polymer concentration as the blank.

  • Data Interpretation:

    • The λmax of the encapsulated probe provides information about the polarity of the micellar core. A λmax value closer to that in non-polar solvents indicates a hydrophobic core, while a shift to longer wavelengths suggests a more polar, hydrated core environment.

micelle_characterization_workflow cluster_loading Probe Encapsulation cluster_purification Purification cluster_measurement_analysis Measurement & Analysis dissolve_polymer Dissolve Polymer in Aqueous Medium add_probe Add Probe Stock Solution dissolve_polymer->add_probe evaporate_solvent Evaporate Organic Solvent add_probe->evaporate_solvent dialysis Dialysis to Remove Unencapsulated Probe evaporate_solvent->dialysis measure_spectrum Record UV-Vis Spectrum dialysis->measure_spectrum determine_lambda_max Determine λmax measure_spectrum->determine_lambda_max interpret_polarity Interpret Micellar Core Polarity determine_lambda_max->interpret_polarity

Caption: Workflow for characterizing polymeric micelle microenvironments.

Applications in Drug Development and Materials Science

The ability of this compound to probe local polarity is of significant interest to researchers, scientists, and drug development professionals.

  • Drug Delivery Systems: In the development of drug delivery vehicles like polymeric micelles, liposomes, and nanoparticles, understanding the microenvironment where a drug is encapsulated is crucial for predicting drug loading, stability, and release kinetics. This compound can be used to assess the hydrophobicity and hydration of these carrier systems.

  • Polymer Science: The probe can be incorporated into polymer films or matrices to study their local polarity, which influences their mechanical, thermal, and barrier properties. This is particularly relevant for applications in coatings, membranes, and packaging materials.

  • Reaction Kinetics: The rate of chemical reactions can be highly dependent on the polarity of the solvent. By using this compound, the polarity of complex reaction media, including ionic liquids and supercritical fluids, can be characterized to better understand and optimize reaction conditions.

Conclusion

This compound is a powerful and straightforward solvatochromic probe for the characterization of solvent polarity and the microenvironment of complex systems. The detailed protocols and data provided in these application notes offer a practical guide for researchers in various fields to effectively utilize this probe in their studies. Its sensitivity to local polarity makes it an invaluable tool in advancing our understanding of molecular interactions in solution and in materials.

References

Application Notes and Protocols for N,N-Dimethyl-4-nitroaniline in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline (DMNA) is a prototypical organic "push-pull" chromophore extensively studied for its significant nonlinear optical (NLO) properties. Its molecular structure, featuring a strong electron-donating dimethylamino group (-N(CH₃)₂) and a powerful electron-accepting nitro group (-NO₂) at opposite ends of a π-conjugated benzene ring, gives rise to a large molecular dipole moment and significant second-order hyperpolarizability. This makes DMNA and its derivatives promising candidates for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and electro-optic modulation. This document provides an overview of its applications, relevant quantitative data, and detailed experimental protocols for its synthesis and NLO characterization.

DMNA is often used as a reference compound in the study of NLO properties of other chromophores.[1] It crystallizes in a non-centrosymmetric polar point group 2, which is a prerequisite for second-order NLO effects in the solid state.[1][2]

Quantitative Data Presentation

The nonlinear optical response of this compound is often compared to other well-known NLO materials. Below is a summary of its key properties and a comparison with related compounds.

PropertyThis compound (DMNA)2-Methyl-4-nitroaniline (MNA)p-Nitroaniline (pNA)Potassium Dihydrogen Phosphate (KDP)
Molecular Formula C₈H₁₀N₂O₂C₇H₈N₂O₂C₆H₆N₂O₂KH₂PO₄
Molecular Weight 166.18 g/mol 152.15 g/mol 138.13 g/mol 136.09 g/mol
Molecular Dipole Moment (µ) 7.95 D[1][2]8.1 D[2]~6.3 D-
First Hyperpolarizability (β) High (comparative)71 × 10⁻⁴⁰ m⁴V⁻¹ (at 361 nm)[2]High (comparative)-
Crystal System MonoclinicOrthorhombicMonoclinicTetragonal
Point Group 2[1][2]m[2]2/m (centrosymmetric)42m
SHG Efficiency SignificantHighNegligible in bulk crystalStandard Reference (1x)

Experimental Protocols

I. Synthesis of this compound

A common method for the synthesis of this compound is the nitration of N,N-dimethylaniline.

Materials and Reagents:

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Deionized water

  • Beakers, Erlenmeyer flasks, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper.

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Keep the mixture cool.

  • Dissolution of Starting Material: In a separate, larger flask, dissolve N,N-dimethylaniline in concentrated sulfuric acid. This should be done slowly and with cooling to prevent a rapid temperature increase.

  • Nitration Reaction: Cool the N,N-dimethylaniline solution to 0-5 °C using an ice-salt bath. Slowly add the cold nitrating mixture dropwise to the N,N-dimethylaniline solution while maintaining the low temperature and stirring vigorously. The reaction is highly exothermic and temperature control is crucial to prevent the formation of byproducts.

  • Reaction Quenching and Precipitation: After the addition of the nitrating mixture is complete, allow the reaction to stir for an additional hour at low temperature. Pour the reaction mixture slowly onto a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Carefully neutralize the acidic solution with a cold sodium hydroxide solution until it is slightly alkaline. The yellow precipitate of this compound can then be collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold water to remove any remaining acid and inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield bright yellow crystals.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

II. Second-Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Technique)

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO properties.[3][4] It provides a rapid assessment of the SHG efficiency relative to a standard material like KDP.

Experimental Setup:

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • Sample Holder: A micro-capillary tube or a thin cell to hold the powdered sample.

  • Reference Material: Powdered KDP, sieved to a similar particle size as the sample.

  • Optical Filters: An infrared filter to block the fundamental laser beam after the sample and a narrow band-pass filter centered at the second-harmonic wavelength (532 nm).

  • Detector: A photomultiplier tube (PMT) or a photodiode to detect the SHG signal.

  • Oscilloscope: To measure the output signal from the detector.

Procedure:

  • Sample Preparation: Grind the synthesized this compound crystals into a fine powder and sieve to obtain a uniform particle size range (e.g., 100-150 µm). Pack the powder into the sample holder.

  • Reference Preparation: Prepare a reference sample of powdered KDP with the same particle size range and packed in an identical sample holder.

  • Optical Alignment: Align the laser beam to pass through the sample holder. Position the filters and detector to collect the forward-scattered light.

  • Measurement:

    • Place the reference KDP sample in the beam path and measure the intensity of the 532 nm SHG signal using the PMT and oscilloscope.

    • Replace the reference sample with the this compound sample without changing the alignment and measure the SHG intensity under the same laser power.

  • Data Analysis: The relative SHG efficiency of this compound is calculated as the ratio of its SHG signal intensity to that of the KDP reference.

III. Determination of Nonlinear Optical Coefficients (Maker Fringe Technique)

The Maker fringe technique is a more quantitative method used to determine the components of the second-order nonlinear optical susceptibility tensor (dᵢⱼ) of a material, typically in the form of a thin film or a single crystal slab.

Experimental Setup:

  • Laser Source: A polarized, stable, pulsed, or continuous-wave laser (e.g., Nd:YAG at 1064 nm).

  • Sample Mount: A rotation stage that allows for precise rotation of the sample.

  • Polarizers: To control the polarization of the fundamental and second-harmonic beams.

  • Optical Filters: To block the fundamental beam and pass the second-harmonic signal.

  • Detector: A sensitive photodetector (PMT or photodiode).

  • Data Acquisition System: To record the SHG intensity as a function of the angle of incidence.

Procedure:

  • Sample Preparation: Prepare a thin film of this compound on a suitable substrate (e.g., by spin coating a polymer matrix doped with the chromophore) or a polished, plane-parallel single crystal slab.

  • Optical Alignment: Mount the sample on the rotation stage in the path of the laser beam. Align the polarizers to select the desired input and output polarizations for probing specific dᵢⱼ coefficients.

  • Data Acquisition: Rotate the sample and record the SHG intensity at small angular increments. The intensity will oscillate, creating a characteristic "Maker fringe" pattern.

  • Data Analysis: The fringe pattern is a result of the interference between the second-harmonic waves generated at the entrance and exit surfaces of the sample. By fitting the experimental fringe data to the theoretical Maker fringe equation, the coherence length and the corresponding nonlinear optical coefficient can be determined. A reference sample with a known nonlinearity (e.g., a quartz slab) is typically used for calibration.[5]

Visualizations

G Synthesis and NLO Characterization Workflow for this compound cluster_synthesis Synthesis and Purification cluster_characterization Nonlinear Optical Characterization start N,N-dimethylaniline nitration Nitration with HNO₃/H₂SO₄ start->nitration precipitation Precipitation on Ice nitration->precipitation neutralization Neutralization and Filtration precipitation->neutralization crude Crude DMNA neutralization->crude recrystallization Recrystallization (Ethanol) crude->recrystallization pure Pure Crystalline DMNA recrystallization->pure powder Powder Sample Preparation pure->powder crystal_growth Single Crystal Growth / Thin Film Deposition pure->crystal_growth kurtz Kurtz-Perry Powder Test powder->kurtz shg_efficiency Relative SHG Efficiency kurtz->shg_efficiency maker Maker Fringe Measurement crystal_growth->maker nlo_coeffs dᵢⱼ Coefficients maker->nlo_coeffs

Caption: Workflow for the synthesis and nonlinear optical characterization of this compound.

G Mechanism of Second-Order Nonlinearity in DMNA cluster_molecule Molecular Level cluster_material Bulk Material Level donor Electron Donating Group (-N(CH₃)₂) pi_bridge π-conjugated System (Benzene Ring) donor->pi_bridge charge_transfer Intramolecular Charge Transfer donor->charge_transfer acceptor Electron Accepting Group (-NO₂) pi_bridge->acceptor pi_bridge->charge_transfer acceptor->charge_transfer hyperpolarizability High Molecular Hyperpolarizability (β) charge_transfer->hyperpolarizability non_centro Non-centrosymmetric Crystal Packing hyperpolarizability->non_centro macro_nlo Macroscopic Second-Order NLO Susceptibility (χ⁽²⁾) non_centro->macro_nlo

Caption: The origin of second-order nonlinearity in this compound.

References

Application Notes and Protocols: N,N-Dimethyl-4-nitroaniline Moiety as a Core Structure in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes incorporating the N,N-dimethyl-4-nitroaniline scaffold. This structural motif is crucial in the development of various colorants, particularly disperse dyes, due to its contribution to the molecule's chromophoric system and properties.

The synthesis of such dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling partner. In the context of dyes featuring the this compound structure, the synthesis most commonly involves the diazotization of p-nitroaniline and its subsequent coupling with N,N-dimethylaniline.

Core Chemical Principles

Azo dye synthesis is a cornerstone of industrial organic chemistry, relying on two fundamental reactions:

  • Diazotization: A primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. These salts are highly reactive but unstable at warmer temperatures.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which links the two aromatic rings and forms the extended conjugated system responsible for the dye's color.

Synthesis of p-(4-Nitrobenzeneazo)dimethylaniline: A Representative Protocol

This section details the synthesis of a vibrant red azo dye, p-(4-nitrobenzeneazo)dimethylaniline, which contains the this compound moiety.

Quantitative Data Summary
CompoundRoleMolar Mass ( g/mol )Moles (mmol)Mass/Volume
p-NitroanilineDiazo Component138.1210.01.38 g
Sodium NitriteDiazotizing Agent69.0010.00.69 g
Sulfuric Acid (conc.)Acid Catalyst98.08-2.0 mL
N,N-DimethylanilineCoupling Component121.1810.01.21 g
Sodium HydroxideBase40.00-~10 mL (1 M)
Product: p-(4-Nitrobenzeneazo)dimethylanilineAzo Dye268.30-Theoretical Yield: 2.68 g
Experimental Protocol

Safety Precautions: This experiment involves corrosive, toxic, and potentially carcinogenic substances. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and perform all operations in a well-ventilated fume hood.[1]

Part A: Diazotization of p-Nitroaniline

  • Prepare an acidic solution by carefully adding 2.0 mL of concentrated sulfuric acid to 10 mL of deionized water in a beaker.

  • To this solution, add 1.38 g of p-nitroaniline.[1]

  • Gently heat the mixture to dissolve the p-nitroaniline.

  • Cool the resulting solution in an ice bath to a temperature between 10-15 °C.[1]

  • In a separate test tube, prepare a solution of 0.69 g of sodium nitrite in approximately 2 mL of water.[1]

  • Add the sodium nitrite solution dropwise to the cold p-nitroaniline solution with constant stirring. Maintain the temperature below 10 °C throughout the addition.[2] This forms the p-nitrobenzenediazonium sulfate solution.

Part B: Azo Coupling Reaction

  • In a separate beaker, prepare a solution of 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M hydrochloric acid.[1]

  • While keeping the N,N-dimethylaniline solution cold in an ice bath, slowly add the previously prepared cold diazonium salt solution (from Part A) in small portions with continuous stirring.[1][2]

  • Observe the formation of a brightly colored precipitate.

  • After the addition is complete, make the solution basic by adding approximately 10 mL of cold 1 M sodium hydroxide solution. The desired coupling reaction occurs optimally at a neutral or slightly basic pH.[3]

  • Allow the mixture to stand in the ice bath for 15-30 minutes to ensure complete crystallization of the dye.

Part C: Isolation and Purification

  • Collect the reddish-brown solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the crude product on the filter with several portions of cold water to remove any inorganic salts or remaining base.[1]

  • Transfer the solid to a clean beaker, suspend it in water, and stir thoroughly to wash it further.

  • Collect the purified solid again by vacuum filtration and allow it to air dry.

Visualization of Synthesis Pathway and Workflow

The following diagrams illustrate the chemical transformations and the experimental process.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium Salt p_nitroaniline->diazonium_salt  NaNO₂, H₂SO₄  0-5 °C azo_dye p-(4-Nitrobenzeneazo)dimethylaniline (Azo Dye) diazonium_salt->azo_dye Coupling nn_dimethylaniline N,N-Dimethylaniline nn_dimethylaniline->azo_dye  Electrophilic  Aromatic Substitution

Caption: Chemical pathway for the synthesis of an azo dye.

G start Start prep_diazo Prepare Diazo Component: Dissolve p-nitroaniline in H₂SO₄ start->prep_diazo prep_coupling Prepare Coupling Component: Dissolve N,N-dimethylaniline in HCl start->prep_coupling cool_diazo Cool to 0-5°C in Ice Bath prep_diazo->cool_diazo add_nitrite Add NaNO₂ Solution Dropwise cool_diazo->add_nitrite form_diazonium Formation of p-Nitrobenzenediazonium Salt add_nitrite->form_diazonium mix Combine Solutions: Slowly add diazonium salt solution to coupling component solution form_diazonium->mix cool_coupling Cool in Ice Bath prep_coupling->cool_coupling cool_coupling->mix adjust_ph Adjust pH: Add 1M NaOH mix->adjust_ph crystallize Crystallize Product in Ice Bath adjust_ph->crystallize filter Isolate Product: Vacuum Filtration crystallize->filter wash Wash with Cold Water filter->wash dry Air Dry Product wash->dry end End: Purified Azo Dye dry->end

References

Application Notes and Protocols for Measuring the Solvatochromism of N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change in color corresponds to a shift in the absorption or emission spectrum of the molecule. N,N-Dimethyl-4-nitroaniline is a well-known organic dye that exhibits positive solvatochromism, meaning its absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This property makes it an excellent probe for characterizing the polarity of microenvironments, such as in biological systems or in the screening of solvent systems for chemical reactions and drug formulations.

The solvatochromic shift in this compound arises from the differential solvation of its ground and excited states. The molecule possesses an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a conjugated π-system. This "push-pull" structure results in a significant intramolecular charge transfer (ICT) upon electronic excitation, leading to a more polar excited state than the ground state. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and causing a red shift in the absorption spectrum.

These application notes provide a detailed experimental protocol for measuring the solvatochromism of this compound using UV-Vis spectroscopy.

Data Presentation

The following table summarizes the absorption maxima (λmax) of this compound in a range of solvents with varying polarities. This data is crucial for understanding the solvatochromic behavior of the dye and for correlating the spectral shifts with solvent polarity parameters.

SolventDielectric Constant (ε) at 20°Cλmax (nm)
n-Hexane1.88344
Cyclohexane2.02346
Carbon Tetrachloride2.24354
Toluene2.38356
Benzene2.28358
Diethyl Ether4.34358
Chloroform4.81370
Ethyl Acetate6.02364
Tetrahydrofuran (THF)7.58364
Dichloromethane (DCM)8.93372
Acetone20.7370
Ethanol24.55386
Methanol32.7390
Acetonitrile37.5374
Dimethyl Sulfoxide (DMSO)46.7399
Water80.1425

Note: The λmax values are compiled from various literature sources and may vary slightly depending on the experimental conditions such as temperature and purity of solvents.

Experimental Protocols

This section provides a detailed methodology for the measurement of the solvatochromism of this compound.

Materials and Equipment
  • This compound (purity > 98%)

  • A selection of spectroscopic grade solvents of varying polarities (e.g., n-hexane, cyclohexane, toluene, diethyl ether, chloroform, ethyl acetate, THF, DCM, acetone, ethanol, methanol, acetonitrile, DMSO, water)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Analytical balance

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh approximately 16.62 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed solid to a 100 mL volumetric flask.

    • Dissolve the solid in a small amount of a suitable solvent in which it is readily soluble (e.g., acetone or methanol).

    • Once fully dissolved, dilute the solution to the 100 mL mark with the same solvent. This results in a 1 mM stock solution.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Working Solution Preparation (e.g., 10 µM):

    • For each solvent to be tested, pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with the respective solvent.

    • Stopper the flask and mix thoroughly. This will result in a final concentration of 10 µM. The optimal concentration should yield an absorbance in the range of 0.2 - 1.0.[1]

Protocol 2: UV-Vis Spectroscopic Measurement
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning from 300 nm to 600 nm.

    • Set the scan speed to a medium rate and the data interval to 1 nm.

  • Baseline Correction:

    • Fill two quartz cuvettes with the pure solvent that will be used for the first measurement.

    • Place one cuvette in the reference beam path and the other in the sample beam path of the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Remove the sample cuvette and discard the pure solvent.

    • Rinse the cuvette with a small amount of the this compound working solution prepared in the same solvent.

    • Fill the cuvette with the working solution and ensure there are no air bubbles.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the solution.

    • Record the wavelength of maximum absorbance (λmax).

  • Measurements in Different Solvents:

    • Repeat steps 2 and 3 for each of the different solvents. Ensure to perform a new baseline correction for each new solvent.

    • Thoroughly clean and dry the cuvettes between measurements with different solvents.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the solvatochromic effect on this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock Solution in a Soluble Solvent prep_work Prepare 10 µM Working Solutions in Various Solvents prep_stock->prep_work Dilution baseline Baseline Correction with Pure Solvent prep_work->baseline measure Measure UV-Vis Spectrum of Sample Solution baseline->measure record Record λmax measure->record tabulate Tabulate λmax vs. Solvent record->tabulate correlate Correlate λmax with Solvent Polarity tabulate->correlate

Caption: Experimental workflow for measuring the solvatochromism of this compound.

solvatochromism_principle cluster_states Electronic States of this compound cluster_solvents Solvent Environment cluster_energy_nonpolar In Non-Polar Solvent cluster_energy_polar In Polar Solvent ground_state Ground State (S₀) Less Polar nonpolar Non-Polar Solvent polar Polar Solvent excited_state Excited State (S₁) More Polar (ICT) g_np Ground State g_p Ground State (Stabilized) e_np Excited State g_np->e_np Large ΔE (Shorter λmax) e_p Excited State (More Stabilized) g_p->e_p Small ΔE (Longer λmax)

References

Application Notes and Protocols for N,N-Dimethyl-4-nitroaniline in Colorimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N,N-Dimethyl-4-nitroaniline is a versatile organic dye widely employed as a solvatochromic probe in colorimetric analysis. Its significant shift in light absorption wavelength in response to the polarity of its environment makes it an excellent tool for characterizing solvent systems. This document provides detailed application notes and experimental protocols for the use of this compound in determining the Kamlet-Taft solvent parameter, π* (dipolarity/polarizability), a key measure of solvent polarity.

Introduction

This compound is an aromatic compound characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group.[1] This push-pull electronic structure results in a significant intramolecular charge transfer, making the molecule highly sensitive to the surrounding solvent polarity.[2] This sensitivity manifests as solvatochromism, the phenomenon where the color of a solution changes with the solvent.[2]

The primary application of this compound in colorimetric analysis is as a probe for determining the Kamlet-Taft solvent parameters.[3] These parameters, α (hydrogen-bond donating acidity), β (hydrogen-bond accepting basicity), and π* (dipolarity/polarizability), provide a comprehensive measure of solute-solvent interactions.[4][5] this compound, along with other dyes, is instrumental in calculating these values, which are crucial in various fields, including chemical synthesis, reaction kinetics, and drug development, for understanding and predicting solvent effects.[3][6]

Principle of Solvatochromism

The colorimetric analysis using this compound is based on its solvatochromic behavior. The ground state of the molecule is less polar than its excited state. In a more polar solvent, the excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a smaller energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum. By measuring the maximum absorption wavelength (λmax) in different solvents, the π* parameter can be calculated, providing a quantitative measure of the solvent's dipolarity and polarizability.

Data Presentation

The following tables summarize the physical and spectral properties of this compound and its solvatochromic data in various solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 100-23-2[7]
Molecular Formula C₈H₁₀N₂O₂[7]
Molecular Weight 166.18 g/mol [8]
Appearance Yellow to bright yellow crystalline powder[1]
Melting Point 161-169 °C
Solubility Soluble in dichloromethane and hot methanol. Insoluble in water.[9][10]

Table 2: Solvatochromic Data for this compound in Various Solvents

Solventλmax (nm)Wavenumber (ṽmax, cm⁻¹)Kamlet-Taft π* Value
Cyclohexane356280900.00
Carbon Tetrachloride374267380.28
Benzene388257730.59
Diethyl Ether370270270.27
Acetone396252530.71
Acetonitrile390256410.75
Dimethyl Sulfoxide (DMSO)419238661.00
Ethanol398251260.54
Methanol394253810.60
Water426234741.09

Note: The λmax and π values are approximate and can vary slightly depending on the experimental conditions and purity of the solvents.*

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound (98+% purity)

  • Spectrophotometric grade solvent (e.g., Dichloromethane or Methanol)

  • Volumetric flask (10 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.66 mg of this compound using an analytical balance.

  • Transfer the weighed powder to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the powder.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogeneous solution. This results in a 1 mM stock solution.

Determination of λmax in a Test Solvent

Objective: To determine the maximum absorption wavelength (λmax) of this compound in a specific solvent.

Materials:

  • This compound stock solution (1 mM)

  • Test solvent of interest (spectrophotometric grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Prepare a dilute solution of this compound in the test solvent. A typical final concentration is between 0.01 and 0.05 mM. For example, add 100 µL of the 1 mM stock solution to 9.9 mL of the test solvent in a suitable container and mix well.

  • Fill a quartz cuvette with the test solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 300-600 nm).

  • Rinse the sample cuvette with the dilute this compound solution and then fill it.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

  • Repeat the measurement at least three times and calculate the average λmax.

Calculation of the Kamlet-Taft π* Parameter

The π* parameter is calculated using the following equation:

π* = [ṽmax(cyclohexane) - ṽmax(solvent)] / [ṽmax(cyclohexane) - ṽmax(DMSO)]

where:

  • ṽmax is the wavenumber of the maximum absorption in cm⁻¹ (ṽmax = 10⁷ / λmax).

  • Cyclohexane is the reference non-polar solvent (π* = 0.00).

  • Dimethyl sulfoxide (DMSO) is the reference polar aprotic solvent (π* = 1.00).

Visualizations

experimental_workflow prep_stock Prepare 1 mM Stock Solution of this compound prep_dilute Prepare Dilute Solution in Test Solvent prep_stock->prep_dilute measure_abs Measure Absorbance Spectrum prep_dilute->measure_abs spectro_setup Spectrophotometer Setup (Warm-up, Baseline Correction) spectro_setup->measure_abs det_lambda_max Determine λmax measure_abs->det_lambda_max calc_pi_star Calculate π* Parameter det_lambda_max->calc_pi_star result Solvent Polarity Characterized calc_pi_star->result

Caption: Experimental workflow for determining solvent polarity using this compound.

logical_relationship solvent_polarity Increase in Solvent Polarity excited_state Greater Stabilization of Excited State solvent_polarity->excited_state energy_gap Decreased Energy Gap (Ground to Excited State) excited_state->energy_gap lambda_max Increase in λmax (Bathochromic Shift) energy_gap->lambda_max pi_star Higher π* Value lambda_max->pi_star

Caption: Logical relationship of solvent polarity and spectral shift of this compound.

Conclusion

This compound serves as a reliable and effective colorimetric probe for the characterization of solvent polarity. The experimental protocols outlined in this document provide a straightforward method for determining the Kamlet-Taft π* parameter, offering valuable insights for researchers and professionals in various scientific disciplines. The distinct color changes of this compound across a range of solvents make it a powerful tool for understanding and quantifying solute-solvent interactions.

References

Application Notes and Protocols for the Synthesis of N,N-Dimethyl-4-nitroaniline Derivatives for Nonlinear Optical (NLO) Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. Among these, N,N-Dimethyl-4-nitroaniline and its derivatives are prominent due to their "push-pull" electronic structure. This architecture, featuring an electron-donating group (the dimethylamino group) and an electron-accepting group (the nitro group) connected by a π-conjugated system, leads to a large molecular hyperpolarizability, a key requirement for second-order NLO materials. These materials are often crystalline and can exhibit piezoelectric and superelastic properties.[1] The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of the NLO response. This document provides detailed protocols for the synthesis of halogenated derivatives of this compound and summarizes their NLO properties.

Data Presentation

The following table summarizes the nonlinear optical properties of this compound and some of its derivatives. The second-harmonic generation (SHG) efficiency is a macroscopic measure of the NLO response of a material in its bulk form, while the first-order hyperpolarizability (β) is a molecular property.

CompoundSubstituentSecond-Harmonic Generation (SHG) Efficiency (vs. KDP)First-Order Hyperpolarizability (β) (10⁻³⁰ esu)
This compoundNone-8.6
2-Methyl-4-nitroaniline2-Methyl1257.8
2-Chloro-N,N-dimethyl-4-nitroaniline2-ChloroData not available-
2-Bromo-N,N-dimethyl-4-nitroaniline2-BromoData not available-

KDP (Potassium Dihydrogen Phosphate) is a standard reference material for SHG measurements.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-N,N-dimethyl-4-nitroaniline

This protocol is adapted from the bromination of 4-nitroaniline.

Materials:

  • This compound

  • Ammonium bromide

  • Acetic acid

  • Hydrogen peroxide (35%)

  • Dichloromethane

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a 50 ml flask, dissolve this compound (0.0435 mol) and ammonium bromide (0.0479 mol) in 30 ml of acetic acid.

  • Stir the mixture at room temperature.

  • Slowly add hydrogen peroxide (0.0479 mol, 35%) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • A precipitate will form. Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-Bromo-N,N-dimethyl-4-nitroaniline.

Protocol 2: Synthesis of 2-Chloro-N,N-dimethyl-4-nitroaniline

This protocol involves the nitration of 2-chloro-N,N-dimethylaniline.

Materials:

  • 2-Chloro-N,N-dimethylaniline

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Standard laboratory glassware with temperature control

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • In a separate flask, dissolve 2-Chloro-N,N-dimethylaniline in a minimal amount of concentrated sulfuric acid, keeping the temperature below 10°C.

  • Slowly add the nitrating mixture dropwise to the solution of 2-Chloro-N,N-dimethylaniline, maintaining the temperature between 0 and 5°C with constant stirring.

  • After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water until the washings are neutral, and then dry.

  • Recrystallize the crude product from ethanol to yield pure 2-Chloro-N,N-dimethyl-4-nitroaniline.

Protocol 3: Characterization of NLO Properties

Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Measurement:

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO properties.[2][3]

  • A powdered sample of the synthesized compound is packed into a capillary tube.

  • A high-intensity laser beam, typically from a Nd:YAG laser (1064 nm), is directed onto the sample.

  • The light emerging from the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second-harmonic signal (532 nm) to pass.

  • The intensity of the 532 nm light is measured with a photomultiplier tube.

  • The SHG efficiency is determined by comparing the signal intensity to that of a standard reference material, such as potassium dihydrogen phosphate (KDP).

Z-Scan Technique for Third-Order NLO Measurements:

The Z-scan technique is employed to determine the third-order nonlinear optical properties of materials.[1][4][5]

  • The sample is dissolved in a suitable solvent and placed in a cuvette.

  • The sample is translated along the z-axis of a focused Gaussian laser beam.

  • The transmittance of the sample is measured as a function of its position.

  • By analyzing the changes in transmittance, both the nonlinear absorption and nonlinear refraction can be determined, which are related to the imaginary and real parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.[4][5]

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product start1 N,N-Dimethylaniline step1 Nitration (HNO3, H2SO4) start1->step1 Step 1 step2 Halogenation (e.g., NBS, NCS) step1->step2 Step 2 product Substituted this compound step2->product Final Product

Caption: General synthetic workflow for substituted this compound derivatives.

G cluster_donor Electron Donor cluster_bridge π-Conjugated Bridge cluster_acceptor Electron Acceptor donor N(CH3)2 bridge Aromatic Ring donor->bridge Push acceptor NO2 bridge->acceptor Pull

Caption: "Push-pull" electronic structure of this compound derivatives.

References

Application Notes: Utilizing N,N-Dimethyl-4-nitroaniline for the Determination of Solvent Polarity Scales

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline is a valuable solvatochromic probe employed in the characterization of solvent polarity.[1][2][3] This organic dye exhibits a significant shift in its UV-Visible absorption spectrum depending on the polarity of the surrounding solvent medium. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The pronounced intramolecular charge transfer character of this compound, from the electron-donating dimethylamino group to the electron-withdrawing nitro group, makes it particularly sensitive to solvent dipolarity and polarizability.

These characteristics make this compound a key component in determining empirical solvent polarity scales, most notably the Kamlet-Taft parameters. Specifically, it is a primary indicator for the π* (pi star) parameter, which quantifies the solvent's dipolarity and polarizability.[2][4] A comprehensive understanding of solvent polarity is critical in numerous fields, including synthetic chemistry, analytical chemistry, and pharmaceutical sciences, as it influences reaction rates, chemical equilibria, and the solubility and bioavailability of drug compounds.

Principle of Solvatochromism

The solvatochromic shift observed for this compound is a direct consequence of the change in the energy difference between its electronic ground state and its first excited state in different solvents. The ground state is less polar than the excited state. In a more polar solvent, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum (λmax). By measuring this shift, one can quantify the polarity of the solvent.

Application in Kamlet-Taft Solvent Polarity Scales

The Kamlet-Taft solvent polarity scale is a linear solvation energy relationship that dissects the overall solvent polarity into three key parameters:

  • α (alpha): The solvent's hydrogen-bond donating (HBD) acidity.

  • β (beta): The solvent's hydrogen-bond accepting (HBA) basicity.

  • π* (pi star): The solvent's dipolarity/polarizability.

This compound is a primary probe for determining the π* parameter. The π* scale is defined based on the solvatochromic shifts of a series of nitroaromatic compounds, with this compound being a key reference. The π* value for a given solvent is calculated from the wavenumber (ṽmax) of the maximum absorption of the dye in that solvent.[2]

Quantitative Data: Solvatochromic Shifts of this compound

The following table summarizes the maximum absorption wavelength (λmax) and the corresponding wavenumber (ṽmax) of this compound in a range of common organic solvents. This data is essential for the calculation of the Kamlet-Taft π* parameter.

Solventλmax (nm)ṽmax (cm⁻¹)
Cyclohexane34429070
n-Hexane34628902
Carbon Tetrachloride36227624
Toluene36827174
Benzene37027027
Diethyl Ether35628090
Tetrahydrofuran (THF)37426738
Ethyl Acetate37226882
Acetone38625907
Dichloromethane (DCM)38825773
Acetonitrile (ACN)38026316
Dimethylformamide (DMF)39825126
Dimethyl Sulfoxide (DMSO)41024390
Ethanol (EtOH)39025641
Methanol (MeOH)38426042
Water41524096

Experimental Protocol for Determining Solvent Polarity (π*)

This protocol outlines the steps for using this compound to determine the Kamlet-Taft π* value of a solvent.

1. Materials and Reagents:

  • This compound (purity > 98%)

  • Solvents to be tested (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound.

  • Prepare a stock solution in a suitable volatile solvent (e.g., methanol or acetone) at a concentration of approximately 1 mg/mL. Store this solution in a dark, sealed container to prevent degradation.

3. Preparation of Working Solutions:

  • For each solvent to be tested, prepare a dilute solution of this compound. The final concentration should be in the range of 0.03 mM to 0.05 mM.[1]

  • To a volumetric flask, add a small, precise volume of the stock solution.

  • Dilute to the mark with the solvent under investigation. Ensure the final absorbance is within the optimal range of the spectrophotometer (typically 0.5 - 1.2).[1]

4. Spectroscopic Measurement:

  • Set the UV-Visible spectrophotometer to scan a wavelength range that includes the expected λmax of this compound (e.g., 300-600 nm).

  • Use the pure solvent as a blank to zero the instrument.

  • Record the absorption spectrum of the this compound solution in the test solvent.

  • Identify the wavelength of maximum absorbance (λmax).

5. Data Analysis and Calculation of π*:

  • Convert the λmax (in nm) to the wavenumber ṽmax (in cm⁻¹) using the following equation: ṽmax (cm⁻¹) = 1 / (λmax (nm) * 10⁻⁷)

  • The Kamlet-Taft π* parameter is then calculated using a linear solvation energy relationship.[2] For this compound, a simplified approach can be taken by referencing its behavior in well-characterized solvents. The π* scale is normalized where cyclohexane has a π* of 0.00 and dimethyl sulfoxide (DMSO) has a π* of 1.00.[2]

Workflow for Solvent Polarity Determination

Caption: Experimental workflow for determining solvent polarity using this compound.

Signaling Pathway of Solvatochromic Shift

solvatochromism_pathway GS Ground State (S0) Less Polar Stabilization Differential Stabilization GS->Stabilization ES Excited State (S1) More Polar ES->Stabilization Solvent Solvent Polarity Solvent->Stabilization Increases Energy_Gap ΔE (S0 → S1) Decreases Stabilization->Energy_Gap Greater for ES Shift Bathochromic Shift (Red Shift) Energy_Gap->Shift

Caption: Mechanism of the solvatochromic shift in this compound.

Conclusion

This compound serves as a robust and sensitive probe for the empirical determination of solvent polarity. The straightforward experimental protocol and the direct correlation of its spectral shifts with the Kamlet-Taft π* parameter make it an indispensable tool for chemists and pharmaceutical scientists. Accurate characterization of solvent polarity is paramount for controlling chemical reactivity, optimizing separation processes, and understanding drug-solubility and delivery mechanisms. These application notes provide a comprehensive guide for the effective utilization of this compound in these critical areas of research and development.

References

Application Notes: N,N-Dimethyl-4-nitroaniline (DMANA) as a Reference Compound in Nonlinear Optical (NLO) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline (DMANA) is a well-established organic chromophore frequently employed as a reference compound in the investigation of second-order nonlinear optical (NLO) properties of novel materials.[1][2] Its distinct characteristics, including a significant charge-transfer character, a large molecular dipole moment, and a strong second-order NLO response, make it an ideal benchmark for calibrating and validating experimental setups and for comparing the NLO efficiencies of newly synthesized compounds. This document provides detailed application notes and protocols for utilizing DMANA in NLO studies.

Key Properties of this compound

DMANA is a yellow crystalline solid with the chemical formula C₈H₁₀N₂O₂.[3][4] Its molecular structure features a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group at opposite ends of a benzene ring, creating a significant intramolecular charge-transfer system responsible for its large NLO response.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₂[3][4]
Molecular Weight166.18 g/mol [3]
Melting Point163-165 °C[5]
AppearanceYellow crystalline powder[5]
SolubilitySoluble in dichloromethane, hot methanol; Insoluble in water[5]

NLO Properties and Comparison with Other Reference Compounds

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). DMANA exhibits a significant β value, making it a suitable reference for comparison with other potential NLO materials. The table below presents the dipole moment and first hyperpolarizability of DMANA alongside other commonly used reference compounds, p-nitroaniline (pNA) and urea.

Table 2: NLO Properties of Reference Compounds

CompoundDipole Moment (μ) (D)First Hyperpolarizability (β) (10⁻³⁰ esu)SolventWavelength (nm)
This compound (DMANA) 7.9544 ± 41,4-Dioxane1064
p-Nitroaniline (pNA)6.234.5 ± 31,4-Dioxane1064
Urea4.90.38Various1064

Note: The first hyperpolarizability values can be influenced by the solvent and the measurement wavelength. The values presented here are for comparative purposes.

Experimental Protocols

Two primary techniques for determining the first hyperpolarizability of a compound in solution are Hyper-Rayleigh Scattering (HRS) and Electric-Field-Induced Second-Harmonic Generation (EFISH). DMANA is an excellent reference material for both methods.

Hyper-Rayleigh Scattering (HRS) Protocol

HRS is a light-scattering technique used to measure the first hyperpolarizability of molecules in solution without the need for an external electric field.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of DMANA of known concentration (e.g., 10⁻³ M) in a suitable solvent (e.g., 1,4-dioxane).

    • Prepare a series of dilutions of the compound under investigation in the same solvent.

    • Ensure all solutions are filtered to remove any particulate matter that could interfere with the scattering measurement.

  • Instrumentation:

    • A high-intensity, pulsed laser is required, typically a Nd:YAG laser operating at its fundamental wavelength of 1064 nm.

    • A sample cell to hold the solution.

    • A collection lens to gather the scattered light at a 90° angle to the incident beam.

    • A monochromator or a narrow band-pass filter to select the second-harmonic wavelength (532 nm).

    • A sensitive photodetector, such as a photomultiplier tube (PMT), to measure the intensity of the scattered light.

  • Measurement Procedure:

    • Direct the laser beam through the sample cell containing the solvent.

    • Measure the intensity of the scattered light at 532 nm (I₂ω,solvent).

    • Sequentially replace the solvent with the DMANA reference solution and the solutions of the test compound at various concentrations.

    • Measure the intensity of the scattered light at 532 nm for each solution (I₂ω,solution).

  • Data Analysis:

    • The intensity of the hyper-Rayleigh scattered light (I₂ω) is proportional to the square of the incident laser intensity (Iω) and the concentration of the scattering molecules (N), and is related to the first hyperpolarizability (β) by the following equation: I₂ω = G(N_solvent<β²_solvent> + N_solute<β²_solute>)Iω² where G is an instrumental factor.

    • By plotting the concentration-normalized scattered intensity against the concentration of the test compound and comparing the slope to that of the DMANA reference, the unknown first hyperpolarizability can be determined using the known β value of DMANA.

HRS_Workflow cluster_prep Solution Preparation cluster_measurement HRS Measurement cluster_analysis Data Analysis prep_ref Prepare DMANA Reference Solution sample Sample Cell prep_ref->sample prep_test Prepare Test Compound Solutions prep_test->sample laser Pulsed Laser (1064 nm) laser->sample detector Photodetector (532 nm) sample->detector plot Plot I₂ω vs. Concentration detector->plot calculate Calculate β of Test Compound plot->calculate

Figure 1. Experimental workflow for Hyper-Rayleigh Scattering.

Electric-Field-Induced Second-Harmonic Generation (EFISH) Protocol

EFISH is a technique where a static DC electric field is applied to a solution to break the centrosymmetry and induce second-harmonic generation.

Methodology:

  • Solution Preparation:

    • Prepare solutions of DMANA and the test compound in a non-centrosymmetric solvent of known NLO properties (e.g., acetone or chloroform) at various concentrations.

  • Instrumentation:

    • A high-power pulsed laser (e.g., Nd:YAG at 1064 nm).

    • A specially designed liquid cell with parallel electrodes to apply a high-voltage DC field.

    • A high-voltage DC power supply.

    • A focusing lens to direct the laser beam between the electrodes.

    • A collection and detection system similar to that used in HRS to measure the second-harmonic signal at 532 nm.

  • Measurement Procedure:

    • Fill the EFISH cell with the solvent and measure the second-harmonic signal as a function of the applied DC electric field.

    • Repeat the measurement for the DMANA reference solution and the test compound solutions at different concentrations.

    • The measurements are typically performed by rotating the cell to generate Maker fringes, which allows for the determination of the coherence length and the NLO susceptibility.

  • Data Analysis:

    • The second-harmonic intensity in an EFISH experiment is related to the third-order macroscopic susceptibility (Γ), which for a two-component solution is given by: Γ = N_solventγ_solvent + N_soluteγ_solute where γ is the second hyperpolarizability, related to the first hyperpolarizability and the dipole moment by: γ = (μβ_vec)/(5kT)

    • By measuring Γ as a function of concentration for the test compound and comparing it to the results for the DMANA reference, the product μβ for the unknown compound can be determined. If the dipole moment (μ) is known from other measurements, the first hyperpolarizability (β) can be calculated.

EFISH_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis laser Pulsed Laser (1064 nm) efish_cell EFISH Cell with Electrodes laser->efish_cell detector Photodetector (532 nm) efish_cell->detector hv_supply High-Voltage DC Supply hv_supply->efish_cell fill_cell Fill Cell with Solution apply_field Apply DC Electric Field fill_cell->apply_field measure_shg Measure SHG Intensity apply_field->measure_shg maker_fringes Analyze Maker Fringes measure_shg->maker_fringes calculate_gamma Determine Γ maker_fringes->calculate_gamma calculate_beta Calculate μβ and β calculate_gamma->calculate_beta

Figure 2. Experimental workflow for Electric-Field-Induced Second-Harmonic Generation.

Logical Relationship of NLO Properties

The determination of the macroscopic NLO properties of a material is intrinsically linked to the microscopic properties of its constituent molecules. This relationship is fundamental to the design and characterization of new NLO materials.

NLO_Relationship molecular Microscopic Properties (Single Molecule) dipole Dipole Moment (μ) molecular->dipole hyperpolarizability First Hyperpolarizability (β) molecular->hyperpolarizability macroscopic Macroscopic Properties (Bulk Material) device NLO Device Performance macroscopic->device susceptibility Second-Order Susceptibility (χ⁽²⁾) dipole->susceptibility hyperpolarizability->susceptibility susceptibility->macroscopic

Figure 3. Relationship between molecular and macroscopic NLO properties.

Conclusion

This compound is an indispensable reference compound for researchers in the field of nonlinear optics. Its well-characterized and strong second-order NLO response provides a reliable standard for the calibration of experimental setups and the comparative evaluation of new materials. The detailed protocols for Hyper-Rayleigh Scattering and Electric-Field-Induced Second-Harmonic Generation provided herein offer a comprehensive guide for the accurate determination of the first hyperpolarizability of novel compounds, using DMANA as a benchmark. This will aid in the systematic design and development of advanced materials for a wide range of photonic and optoelectronic applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N,N-Dimethyl-4-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude N,N-Dimethyl-4-nitroaniline via recrystallization. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The process involves dissolving the crude this compound in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: this compound is a polar compound and is typically soluble in polar solvents.[1] Suitable solvents for its recrystallization include ethanol, methanol, aqueous ethanol, and acetone.[1][2] The choice of solvent is critical and should be based on maximizing the recovery of the pure compound while effectively excluding impurities. It is soluble in hot methanol and dichloromethane, but insoluble in water.[2][3][4]

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed using several analytical techniques. A common and straightforward method is to measure the melting point of the crystals; a sharp melting point close to the literature value (163-165 °C) indicates high purity.[2][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can provide more detailed quantitative purity analysis.

Q4: What are the expected characteristics of pure this compound?

A4: Pure this compound is a yellow crystalline solid, often appearing as needle-like crystals.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₂[1][2]
Molecular Weight166.18 g/mol [1][4]
AppearanceYellow crystalline solid[1][2]
Melting Point163-165 °C[2][4]
Boiling Point~314 °C (rough estimate)[2][4]
Density~1.23 g/cm³[1]

Table 2: Solubility Characteristics of this compound

SolventSolubilityNotes
WaterInsoluble[2][3][4]
EthanolSoluble (especially when hot)A common and effective recrystallization solvent.[1][2]
MethanolSoluble (especially when hot)Provides good solubility at elevated temperatures.[2][3]
AcetoneSoluble[1]
DichloromethaneSoluble[2][3][4]

Experimental Protocols

Protocol for Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hotplate while stirring to dissolve the solid. Continue to add small portions of hot ethanol until the compound is fully dissolved. Avoid using an excessive amount of solvent to ensure a good yield.

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.

  • Characterization: Determine the weight of the dried crystals to calculate the percent recovery and measure the melting point to assess purity.

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of Product - Too much solvent was used during dissolution.- The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Reduce the volume of the mother liquor by evaporation and cool again to recover more product.[5]- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[6]- Use a pre-warmed funnel and flask for hot filtration to prevent the solution from cooling too quickly.
Oily Precipitate Forms Instead of Crystals - The solution is supersaturated, or the solvent is too nonpolar.- The melting point of the solid is lower than the boiling point of the solvent, causing it to "oil out".- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]- Try adding a seed crystal to induce proper crystallization.[5]- Consider using a solvent mixture to adjust the polarity.
Product is Still Impure After Recrystallization - The chosen solvent is not effective at separating the impurities.- Isomeric or other impurities have similar solubility profiles.- The solution cooled too quickly, trapping impurities in the crystal lattice.- Perform a second recrystallization, possibly with a different solvent or solvent system.[6]- Ensure the solution cools slowly and undisturbed to allow for selective crystallization.[5]- For persistent impurities, consider purification by column chromatography.[6]
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The solution is supersaturated but requires nucleation to begin crystallization.- Evaporate some of the solvent to increase the concentration of the solute and then cool again.[5]- Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus.[5]- Add a seed crystal of pure this compound.[5]
Product is Discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6]

Visualizations

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot ethanol start->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filtration Hot Filtration (if necessary) cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry crystals wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting Guide for Recrystallization cluster_problems Troubleshooting Guide for Recrystallization cluster_solutions Troubleshooting Guide for Recrystallization start Problem Encountered During Recrystallization low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals impure_product Product Still Impure? start->impure_product solution_yield - Reduce solvent volume - Ensure thorough cooling low_yield->solution_yield Yes solution_oil - Reheat and add more solvent - Cool more slowly - Use seed crystal oiling_out->solution_oil Yes solution_crystals - Evaporate some solvent - Scratch flask interior - Add seed crystal no_crystals->solution_crystals Yes solution_impure - Recrystallize again - Use a different solvent - Cool more slowly impure_product->solution_impure Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N,N-Dimethyl-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common laboratory synthesis involves the direct nitration of N,N-dimethylaniline using a nitrating mixture, typically composed of nitric acid and sulfuric acid.

Q2: What are the expected appearance and melting point of pure this compound?

A2: Pure this compound is a yellow crystalline solid, often appearing as needle-like crystals.[1] It has a melting point of approximately 163 °C.[2]

Q3: What solvents are suitable for the recrystallization of this compound?

A3: this compound is soluble in polar solvents like ethanol and acetone.[1] Recrystallization can also be performed from boiling water, although it is somewhat volatile with steam.[3] An ethanol/water mixture is also reported to be effective.[4]

Troubleshooting Guide

Problem 1: Low yield of the desired product and isolation of a different, orange crystalline solid.

Possible Cause: Protonation of the dimethylamino group.

Explanation: The dimethylamino group is strongly activating and ortho, para-directing. However, in the presence of strong acids like sulfuric acid, the lone pair on the nitrogen can be protonated. This protonated group becomes a deactivating, meta-directing group.[5] Consequently, the incoming nitro group is directed to the meta position, leading to the formation of 3-Nitro-N,N-dimethylaniline as the major product instead of the desired 4-nitro isomer.[5]

Solution:

  • Control of Acidity: Carefully control the acidity of the reaction medium. Using a less acidic nitrating agent or protecting the amino group prior to nitration can prevent protonation.

  • Alternative Synthetic Routes: Consider alternative methods that do not involve direct nitration in a highly acidic medium.

Problem 2: The final product is contaminated with an isomer that is difficult to remove by recrystallization.

Possible Cause: Formation of 2-Nitro-N,N-dimethylaniline.

Explanation: During the electrophilic aromatic substitution, besides the major para-substituted product, a smaller amount of the ortho-substituted isomer, 2-Nitro-N,N-dimethylaniline, can also be formed.[6] The physical properties of the ortho and para isomers can be very similar, making their separation by simple recrystallization challenging.

Solution:

  • Chromatography: Column chromatography is an effective method for separating isomers with similar polarities.

  • Fractional Crystallization: In some cases, careful fractional crystallization with a suitable solvent system may achieve separation.

Problem 3: The presence of a dark, tarry substance in the crude product.

Possible Cause: Decomposition of the starting material or product.

Explanation: Nitration reactions are highly exothermic. If the reaction temperature is not carefully controlled, over-nitration or oxidation of the aromatic ring can occur, leading to the formation of polymeric, tarry decomposition products.[7] Excess diazonium salt, if formed under certain conditions, can also decompose to form brown tars upon warming.[7]

Solution:

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, by using an ice bath throughout the addition of the nitrating agent.[8]

  • Slow Addition: Add the nitrating agent slowly and dropwise to the solution of N,N-dimethylaniline to allow for efficient heat dissipation.[8]

Data Presentation

Table 1: Physical Properties of this compound and Potential Side Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound (desired product) C₈H₁₀N₂O₂166.18163 - 164Bright yellow crystals
3-Nitro-N,N-dimethylanilineC₈H₁₀N₂O₂166.1859 - 60Bright orange crystals[8]
2-Nitro-N,N-dimethylanilineC₈H₁₀N₂O₂166.18-Red oil/liquid
N,N-Dimethylaniline (starting material)C₈H₁₁N121.182Colorless to yellowish oily liquid

Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from established procedures for the nitration of aromatic compounds.

Materials:

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • In a flask, dissolve N,N-dimethylaniline in concentrated sulfuric acid while cooling in an ice bath to keep the temperature below 25 °C.[8]

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.[8]

  • Add the nitrating mixture dropwise to the solution of N,N-dimethylaniline sulfate, maintaining the temperature between 5 and 10 °C.[8]

  • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional hour.[8]

  • Pour the reaction mixture onto crushed ice and water.[8]

  • Slowly add concentrated ammonium hydroxide to neutralize the acid and precipitate the crude product. The color of the precipitate will change as the pH increases.[8]

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

Visualization

TroubleshootingWorkflow start Start Synthesis reaction Nitration of N,N-dimethylaniline start->reaction workup Workup and Isolation reaction->workup product_analysis Analyze Crude Product (TLC, Melting Point, NMR) workup->product_analysis pure_product Pure this compound (Yellow Solid, MP ~163°C) product_analysis->pure_product Expected Result low_yield Low Yield or Unexpected Product product_analysis->low_yield Unexpected Result troubleshoot Troubleshooting low_yield->troubleshoot check_temp Reaction Temperature Too High? troubleshoot->check_temp check_acidity Excessive Acidity? troubleshoot->check_acidity check_isomers Presence of Isomers? troubleshoot->check_isomers check_temp->troubleshoot No tar_formation Tarry Byproducts (Decomposition) check_temp->tar_formation Yes check_acidity->troubleshoot No meta_isomer Meta-Isomer Formed (Orange Solid, MP ~60°C) check_acidity->meta_isomer Yes check_isomers->troubleshoot No ortho_isomer Ortho-Isomer Present (Impure Product) check_isomers->ortho_isomer Yes solution_temp Control Temperature (0-10°C) tar_formation->solution_temp solution_acidity Modify Acidic Conditions meta_isomer->solution_acidity solution_isomers Purify by Chromatography ortho_isomer->solution_isomers

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Degradation Pathways of N,N-Dimethyl-4-nitroaniline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Dimethyl-4-nitroaniline (DMNA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound (DMNA) primarily degrades through three main pathways in solution: aerobic biodegradation, photodegradation, and chemical oxidation (including advanced oxidation processes). The operative pathway and its efficiency are highly dependent on the specific experimental conditions such as the matrix, pH, temperature, and the presence of catalysts or microorganisms.

Q2: What is the initial and rate-limiting step in the aerobic biodegradation of DMNA?

A2: The initial and often rate-limiting step in the aerobic biodegradation of DMNA is N-demethylation, which is an enzymatic reaction that removes one of the methyl groups from the amine to form N-Methyl-4-nitroaniline, and subsequently the second methyl group to form 4-nitroaniline (4-NA).[1][2] This is followed by further degradation of the aromatic ring.

Q3: What are the major intermediates formed during the aerobic biodegradation of DMNA?

A3: Following the initial N-demethylation to 4-nitroaniline (4-NA), the aerobic biodegradation pathway proceeds through the formation of 4-aminophenol (4-AP) and subsequently 1,2,4-benzenetriol (BT).[1][2] The degradation of BT then continues via ring cleavage.

Q4: How does photodegradation of DMNA occur?

A4: Photodegradation of DMNA is initiated by the absorption of light, leading to an excited state of the molecule. This excited state can then undergo N-demethylation, often involving a C-centered radical intermediate (H₂˙C(CH₃)N–C₆H₄–NO₂).[1] The reaction can be influenced by the solvent and the presence of other molecules that can act as photosensitizers or quenchers.

Q5: What is the role of hydroxyl radicals in the degradation of DMNA?

A5: Hydroxyl radicals (•OH) are highly reactive species that play a key role in the degradation of DMNA through advanced oxidation processes (AOPs) like the Fenton reaction or ozonation. They can attack the aromatic ring or the N-alkyl groups, leading to a cascade of oxidative reactions that can ultimately mineralize the compound to carbon dioxide, water, and inorganic nitrogen. The reaction of hydroxyl radicals with anilines is generally very fast.

Q6: Can the nitro group of DMNA be reduced?

A6: Yes, the nitro group of DMNA can be chemically reduced to an amino group, forming N,N-dimethyl-p-phenylenediamine. This reduction can be achieved using various reducing agents, often in the presence of a catalyst. This pathway is particularly relevant in anaerobic environments or through specific chemical treatments.[3]

Troubleshooting Guides

Aerobic Biodegradation
Issue Possible Causes Recommended Actions
No or slow degradation of DMNA observed. 1. Inappropriate microbial consortium. 2. Sub-optimal culture conditions (pH, temperature, aeration). 3. Toxicity of DMNA at the initial concentration. 4. Absence of essential nutrients.1. Use a microbial culture known to degrade nitroaromatic compounds, such as Pseudomonas sp.[1] 2. Optimize pH (typically around 7.0), temperature (e.g., 30°C), and ensure adequate aeration. 3. Start with a lower concentration of DMNA and gradually increase it to allow for microbial adaptation. 4. Ensure the growth medium contains essential nutrients (carbon, nitrogen, phosphorus sources) if DMNA is not the sole source.
Accumulation of 4-nitroaniline (4-NA). 1. The N-demethylation step is occurring, but the subsequent degradation of 4-NA is slow. 2. Inhibition of the enzymes responsible for 4-NA degradation.1. Ensure the microbial strain possesses the necessary enzymes (e.g., monooxygenases) for 4-NA degradation.[1] 2. Check for the presence of other inhibitory compounds in the medium. 3. The degradation of 4-NA can sometimes be slower than the initial demethylation, so allow for longer incubation times.
Inconsistent degradation rates between replicates. 1. Non-homogeneous inoculum. 2. Variations in experimental conditions across replicates.1. Ensure the microbial inoculum is well-mixed before addition to the cultures. 2. Carefully control and monitor the pH, temperature, and aeration in all replicate flasks.
Photodegradation
Issue Possible Causes Recommended Actions
Low photodegradation efficiency. 1. Inappropriate wavelength or intensity of the light source. 2. Presence of UV-absorbing substances in the solution. 3. Low quantum yield of the reaction in the specific solvent. 4. Recombination of reactive species.1. Use a light source with an emission spectrum that overlaps with the absorption spectrum of DMNA. 2. Ensure the solvent and any other components in the solution are transparent at the excitation wavelength. 3. Consider using a different solvent or adding a photosensitizer. The quantum yield for demethylation can be up to 0.3 in benzene.[1] 4. Degas the solution to remove oxygen, which can quench the excited state.
Formation of a complex mixture of unidentified products. 1. Multiple competing photochemical reaction pathways. 2. Secondary reactions of the initial photoproducts.1. Use a monochromatic light source to favor a specific reaction pathway. 2. Analyze samples at different time points to identify primary and secondary products. 3. Employ analytical techniques like LC-MS/MS or GC-MS for product identification.
Discoloration of the solution not proportional to DMNA degradation. 1. Formation of colored byproducts. 2. Photochemical reactions of the solvent or other components.1. Characterize the colored byproducts using spectroscopic methods. 2. Run a control experiment with the solvent and other components without DMNA to check for their photoreactivity.
Advanced Oxidation Processes (AOPs)
Issue Possible Causes Recommended Actions
Inefficient degradation in Fenton/Photo-Fenton process. 1. Sub-optimal pH. 2. Incorrect Fe²⁺/H₂O₂ ratio. 3. Scavenging of hydroxyl radicals by other species in the matrix.1. Adjust the pH to the optimal range for Fenton's reaction, which is typically around 3.[4] 2. Optimize the molar ratio of Fe²⁺ to H₂O₂. An excess of either can be detrimental. 3. Pre-treat the sample to remove radical scavengers or increase the oxidant dose.
Low degradation rate during ozonation. 1. Low ozone dosage. 2. High pH leading to rapid ozone decomposition. 3. Presence of ozone-resistant intermediates.1. Increase the ozone flow rate or concentration. 2. While high pH can promote hydroxyl radical formation, it also accelerates ozone decay. Optimize the pH for your specific system. 3. Combine ozonation with other treatments like UV irradiation (O₃/UV) to enhance the degradation of refractory intermediates.
Inconsistent results in AOP experiments. 1. Variability in the concentration of radical scavengers in the sample matrix. 2. Fluctuations in the output of the UV lamp or ozone generator.1. For complex matrices, measure and account for the radical scavenging capacity. 2. Regularly check and calibrate the performance of your experimental equipment.

Data Presentation

Table 1: Kinetic Data for the Degradation of this compound and Related Compounds
Degradation MethodCompoundRate Constant (k)ConditionsReference
PhotodegradationThis compoundQuantum Yield up to 0.3In benzene[1]
Fenton Oxidationp-NitroanilineApparent rate constant (kₐₚ) varies with conditionspH 3.0, varying [H₂O₂] and [Fe²⁺][4]
OzonationN,N-Dimethylaniline2.4 x 10⁶ M⁻¹s⁻¹pH 7[5]
Ozonationp-Nitroaniline1.2 x 10⁵ M⁻¹s⁻¹pH 7[5]

Note: Kinetic data for the direct degradation of this compound by AOPs is limited in the reviewed literature. The data for related compounds is provided for reference.

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound

Objective: To determine the aerobic biodegradation pathway of DMNA using a bacterial strain.

Materials:

  • Bacterial strain capable of degrading nitroaromatics (e.g., Pseudomonas sp. Strain FK357).[1]

  • Mineral Salts Medium (MSM).

  • This compound (DMNA).

  • Shaking incubator.

  • HPLC system for analysis.

Procedure:

  • Inoculum Preparation: Grow the bacterial strain in a nutrient-rich medium until the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM.

  • Biodegradation Assay:

    • Prepare Erlenmeyer flasks containing a defined volume of MSM.

    • Add DMNA to the desired initial concentration (e.g., 100 mg/L).

    • Inoculate the flasks with the washed bacterial cells to a specific optical density (e.g., OD₆₀₀ of 0.1).

    • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

    • Set up a sterile control flask containing DMNA in MSM without the bacterial inoculum.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals.

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the concentration of DMNA and its degradation products (4-NA, 4-AP, BT) using HPLC.

Protocol 2: Photodegradation of this compound

Objective: To investigate the photodegradation of DMNA in a specific solvent.

Materials:

  • This compound (DMNA).

  • Solvent of choice (e.g., methanol, benzene).

  • Photoreactor equipped with a specific light source (e.g., mercury lamp).

  • Quartz reaction vessel.

  • Spectrophotometer or HPLC for analysis.

Procedure:

  • Solution Preparation: Prepare a solution of DMNA in the chosen solvent at a known concentration.

  • Photoreaction:

    • Place the solution in the quartz reaction vessel within the photoreactor.

    • Irradiate the solution with the light source for a defined period.

    • Maintain a constant temperature using a cooling system if necessary.

    • Run a dark control experiment by keeping an identical solution in the dark.

  • Analysis:

    • At different time points, take aliquots of the solution.

    • Analyze the samples to determine the concentration of DMNA and identify any photoproducts using spectrophotometry (monitoring the decrease in absorbance at the λₘₐₓ of DMNA) or HPLC.

Mandatory Visualization

Aerobic_Biodegradation_Pathway DMNA This compound MNA N-Methyl-4-nitroaniline DMNA->MNA N-demethylase NA4 4-Nitroaniline MNA->NA4 N-demethylase AP4 4-Aminophenol NA4->AP4 Monooxygenase BT 1,2,4-Benzenetriol AP4->BT Dioxygenase RingCleavage Ring Cleavage Products BT->RingCleavage Benzenetriol 1,2-dioxygenase Experimental_Workflow_Biodegradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation Incubation Incubation with DMNA Inoculum->Incubation Media Medium Preparation Media->Incubation Sampling Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC AOP_Logic DMNA This compound Intermediates Oxidized Intermediates DMNA->Intermediates Oxidation by ROS AOPs Advanced Oxidation Processes (Fenton, Ozonation, etc.) ROS Reactive Oxygen Species (e.g., •OH) AOPs->ROS Mineralization Mineralization Products (CO₂, H₂O, NO₃⁻) Intermediates->Mineralization Further Oxidation

References

troubleshooting low solubility of N,N-Dimethyl-4-nitroaniline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-4-nitroaniline, focusing on challenges related to its low solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a yellow crystalline solid that is generally insoluble in water but soluble in various polar organic solvents.[1][2][3][4] Its solubility is significantly influenced by the polarity of the solvent and the temperature.

Q2: In which common organic solvents is this compound soluble?

A2: this compound is soluble in polar solvents such as ethanol, acetone, and dichloromethane.[5] It is also reported to be slightly soluble in chloroform and shows good solubility in hot methanol, described as "almost transparency."[1][3][4]

Q3: How does temperature affect the solubility of this compound?

A3: As with many organic compounds, the solubility of this compound increases with temperature.[5] This property is crucial for procedures like recrystallization, where dissolving the compound in a minimal amount of hot solvent is a key step.

Q4: Can pH influence the solubility of this compound?

A4: Yes, the pH of the solution can affect its solubility. The presence of the dimethylamino group means that in acidic conditions, the compound can be protonated to form a more polar, and potentially more water-soluble, salt.[5]

Q5: What is the best way to purify this compound if it is impure?

A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include aqueous ethanol, ethanol, or methanol.[1]

Solubility Data

SolventTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Water25< 0.1Insoluble[1][2]
Ethanol251 - 5Soluble
78 (boiling)> 10Highly soluble in hot ethanol
Methanol250.5 - 2Moderately soluble
65 (boiling)> 10"Almost transparency" suggests high solubility[1][3][4]
Acetone25> 5Soluble[5]
Dichloromethane25> 10Soluble[1][2][3][4]
Chloroform250.1 - 1Slightly soluble[3][4]

Troubleshooting Guide for Low Solubility

This guide addresses common issues encountered when working with this compound.

Problem 1: Difficulty in dissolving the compound.
  • Possible Cause 1: Insufficient solvent volume.

    • Solution: Gradually add more solvent in small portions while stirring and gently heating.

  • Possible Cause 2: The solvent is not appropriate.

    • Solution: Refer to the solubility table and select a more suitable solvent. For non-polar solvents, solubility will be very low.

  • Possible Cause 3: The temperature is too low.

    • Solution: Gently heat the mixture while stirring. Many organic compounds, including this one, show a significant increase in solubility at higher temperatures. Use a water bath or a hot plate with a stirrer for controlled heating.

Problem 2: The compound "oils out" during recrystallization.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[6][7][8]

  • Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Solution 2: Try a different recrystallization solvent with a lower boiling point.

  • Solution 3: Use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, reheat to clarify and cool slowly.

Problem 3: Poor or no crystal formation upon cooling.
  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.

    • Solution a (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Solution b (Seeding): If available, add a tiny crystal of pure this compound to the cooled solution to act as a seed for crystallization.

  • Possible Cause 3: Cooling is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol outlines the steps for dissolving this compound in a suitable organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Place the solid in an appropriate flask and add a measured volume of the chosen solvent (e.g., ethanol, acetone).

  • Stirring: Stir the mixture at room temperature using a magnetic stirrer.

  • Heating (if necessary): If the compound does not fully dissolve, gently heat the mixture using a water bath or hot plate while continuing to stir. Increase the temperature gradually until the solid is completely dissolved.

  • Observation: Ensure the solution is clear, indicating complete dissolution.

Protocol 2: Recrystallization of this compound

This protocol provides a step-by-step guide for purifying this compound by recrystallization.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Visualizations

Troubleshooting_Low_Solubility start Low Solubility Issue dissolving Difficulty Dissolving? start->dissolving oiling_out Compound 'Oils Out'? dissolving->oiling_out No add_solvent Add more solvent dissolving->add_solvent Yes change_solvent Use a more polar solvent dissolving->change_solvent Yes heat_solution Gently heat the solution dissolving->heat_solution Yes no_crystals No Crystal Formation? oiling_out->no_crystals No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes new_solvent Try a lower boiling point solvent oiling_out->new_solvent Yes mixed_solvent Use a mixed solvent system oiling_out->mixed_solvent Yes concentrate Evaporate some solvent no_crystals->concentrate Yes induce_nucleation Scratch flask or add seed crystal no_crystals->induce_nucleation Yes slow_cooling Cool the solution more slowly no_crystals->slow_cooling Yes end Problem Solved no_crystals->end No add_solvent->end change_solvent->end heat_solution->end reheat_add_solvent->end new_solvent->end mixed_solvent->end concentrate->end induce_nucleation->end slow_cooling->end

Caption: Troubleshooting workflow for low solubility issues.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filtration 2. Hot Filtration (optional) to remove insoluble impurities dissolve->hot_filtration cool 3. Cool solution slowly to induce crystallization hot_filtration->cool isolate 4. Isolate crystals by vacuum filtration cool->isolate wash 5. Wash crystals with ice-cold solvent isolate->wash dry 6. Dry the pure crystals wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for recrystallization.

References

optimizing reaction conditions for the synthesis of N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the synthesis of N,N-Dimethyl-4-nitroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired para-isomer and a high yield of the meta-isomer in direct nitration. The dimethylamino group is protonated in the strong acidic medium of the nitrating mixture (HNO₃/H₂SO₄). This forms an anilinium ion, which is a meta-directing group.[1][2]Use the optimized nitrosation-oxidation pathway detailed below, which avoids strongly acidic nitrating conditions and favors the formation of the para-isomer.• If direct nitration must be used, careful control of temperature and the rate of addition of the nitrating mixture is crucial, though high yields of the para-isomer are unlikely.
The reaction mixture turns dark brown or black. Oxidation of the aniline derivative by nitric acid, especially at elevated temperatures.• Maintain the reaction temperature strictly below 10°C, preferably between 0-5°C, using an ice-salt bath.• Ensure slow, dropwise addition of the nitrating agent or sodium nitrite solution with efficient stirring.
Difficulty in separating the para and meta isomers. The isomers can co-precipitate during the work-up of the direct nitration reaction.Fractional crystallization: The para-isomer is generally less soluble in non-polar solvents like benzene or ethanol than the meta-isomer. Recrystallization from a minimal amount of hot ethanol or benzene can yield the purer para-isomer upon cooling.[3]
The product is an oil and does not solidify. Presence of impurities, such as unreacted starting material or isomeric byproducts, which can lower the melting point.• Ensure the reaction has gone to completion using TLC analysis.• Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) before recrystallization.
Incomplete nitrosation in the first step of the optimized pathway. Insufficient acidification or sodium nitrite.• Ensure the N,N-dimethylaniline is fully dissolved in the hydrochloric acid before cooling.• Use a slight excess of sodium nitrite and ensure it is added slowly to the cold reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of N,N-dimethylaniline with a mixture of nitric acid and sulfuric acid not recommended for synthesizing the 4-nitro (para) isomer?

A1: The dimethylamino group (-N(CH₃)₂) is a strong activating and ortho,para-directing group in electrophilic aromatic substitution. However, in the presence of strong acids like the nitric acid/sulfuric acid mixture, the lone pair of electrons on the nitrogen atom is protonated, forming the N,N-dimethylanilinium ion (-N⁺H(CH₃)₂). This positively charged group is strongly deactivating and a meta-director. Consequently, the nitronium ion (NO₂⁺) is directed to the meta position, making N,N-dimethyl-3-nitroaniline the major product.[1][2]

Q2: What is the principle behind the optimized nitrosation-oxidation pathway?

A2: This two-step method offers a high-yield route to the desired para-isomer.

  • Nitrosation: In the first step, N,N-dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. Since the nitrosonium ion (NO⁺) is a weaker electrophile than the nitronium ion (NO₂⁺), the reaction is highly selective for the more electronically enriched para position, yielding N,N-dimethyl-4-nitrosoaniline.[4]

  • Oxidation: The resulting nitroso compound is then oxidized to the corresponding nitro compound. This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide in an acidic medium, providing the final this compound in high purity and yield.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed by:

  • Melting Point: The pure compound has a reported melting point of 163-164°C. A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 4:1) suggests high purity.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any impurities.

Q4: What are the best solvents for recrystallizing this compound?

A4: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[5] It is soluble in hot ethanol and sparingly soluble in cold ethanol. Benzene can also be used for recrystallization.[3]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound
Parameter Method 1: Direct Nitration Method 2: Nitrosation-Oxidation Pathway
Starting Material N,N-DimethylanilineN,N-Dimethylaniline
Key Reagents Nitric Acid, Sulfuric Acid1. Sodium Nitrite, Hydrochloric Acid2. Hydrogen Peroxide, Acetic Acid
Reaction Temperature 5-10°C0-10°C (Nitrosation), Room Temp. (Oxidation)
Typical Yield of para-isomer 14-18%[3]>80% (overall)
Major Byproduct N,N-Dimethyl-3-nitroanilineMinimal
Selectivity Low para-selectivityHigh para-selectivity
Advantages Single stepHigh yield, high purity, high selectivity
Disadvantages Low yield of desired product, difficult isomer separationTwo steps

Experimental Protocols

Method 1: Direct Nitration of N,N-Dimethylaniline (Low Yield of para-isomer)

This method is adapted from a procedure primarily for the synthesis of the meta-isomer but allows for the isolation of the para-isomer.[3]

Reagents:

  • N,N-Dimethylaniline: 363 g (3.0 moles)

  • Concentrated Sulfuric Acid (98%): 1270 mL (23.0 moles) + 200 mL (3.6 moles)

  • Concentrated Nitric Acid (70%): 200 mL (3.15 moles)

  • Ammonium Hydroxide

  • Ice

Procedure:

  • In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 1270 mL of concentrated sulfuric acid and cool in an ice bath.

  • Slowly add 363 g of N,N-dimethylaniline, keeping the temperature below 25°C. Continue cooling until the temperature of the solution is 5°C.

  • Prepare the nitrating mixture by slowly adding 200 mL of concentrated nitric acid to 200 mL of concentrated sulfuric acid with cooling.

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, maintaining the temperature between 5°C and 10°C. This addition should take about 1.5 hours.

  • After the addition is complete, stir the mixture for an additional hour at 5-10°C.

  • Pour the reaction mixture into 6 L of ice and water with vigorous stirring.

  • Slowly add concentrated ammonium hydroxide with efficient cooling to precipitate the crude this compound as a yellow solid.

  • Collect the crude para-isomer by filtration and wash it with water.

  • Further addition of ammonium hydroxide to the filtrate will precipitate the meta-isomer.

  • Purification: Recrystallize the crude this compound from hot benzene or ethanol to obtain bright yellow crystals. The typical yield is 14-18%.[3]

Method 2: Optimized High-Yield Synthesis via Nitrosation-Oxidation

Step 1: Synthesis of N,N-Dimethyl-4-nitrosoaniline [4]

Reagents:

  • N,N-Dimethylaniline: 5 g

  • Concentrated Hydrochloric Acid: 25 mL

  • Sodium Nitrite: 3 g

  • Water: for dissolving sodium nitrite

  • Ice

Procedure:

  • In a flask, dissolve 5 g of N,N-dimethylaniline in 25 mL of concentrated hydrochloric acid.

  • Cool the solution in an ice bath and add crushed ice until the temperature is below 0°C.

  • Prepare a solution of 3 g of sodium nitrite in a small amount of water.

  • Slowly add the sodium nitrite solution to the cooled dimethylaniline hydrochloride solution, ensuring the temperature does not rise above 8-10°C.

  • Stir the mixture; the N,N-dimethyl-4-nitrosoaniline hydrochloride will separate as yellow needles.

  • After allowing it to stand, filter the precipitate and wash it with a small amount of dilute hydrochloric acid. The yield is typically around 87%.[4]

  • The hydrochloride salt can be converted to the free base by treatment with a stoichiometric amount of NaOH.

Step 2: Oxidation of N,N-Dimethyl-4-nitrosoaniline to this compound

Reagents:

  • N,N-Dimethyl-4-nitrosoaniline (from Step 1)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30%)

Procedure:

  • Suspend the N,N-dimethyl-4-nitrosoaniline in glacial acetic acid in a round-bottomed flask.

  • With stirring, slowly add a slight excess of 30% hydrogen peroxide to the suspension.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The green/yellow color of the starting material should fade to a bright yellow solution.

  • Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the product.

  • Collect the yellow precipitate of this compound by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, bright yellow crystals.

Visualizations

Reaction Pathways

Reaction_Pathways Start N,N-Dimethylaniline Intermediate N,N-Dimethyl-4-nitrosoaniline Start->Intermediate NaNO₂ / HCl (High Yield) Final_Product This compound Start->Final_Product Direct Nitration (Low Yield) Anilinium N,N-Dimethylanilinium Ion Start->Anilinium H₂SO₄ Intermediate->Final_Product H₂O₂ / CH₃COOH (High Yield) Byproduct N,N-Dimethyl-3-nitroaniline Anilinium->Byproduct HNO₃ / H₂SO₄ (Low Yield of para)

Caption: Synthetic routes to this compound.

Experimental Workflow for Optimized Synthesis

Workflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation cluster_2 Purification A Dissolve N,N-dimethylaniline in HCl B Cool to 0°C A->B C Slowly add NaNO₂ solution B->C D Stir and precipitate N,N-dimethyl-4-nitrosoaniline HCl C->D E Filter and wash D->E F Suspend nitroso compound in acetic acid E->F G Slowly add H₂O₂ F->G H Stir at room temperature G->H I Precipitate in water H->I J Filter and wash I->J K Recrystallize from hot ethanol J->K L Collect pure crystals K->L

Caption: Workflow for the optimized synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low yield of This compound? Method Which method was used? Start->Method Direct Direct Nitration Method->Direct Direct Nitration Nitro Nitrosation-Oxidation Method->Nitro Nitrosation Direct_Reason High yield of m-isomer is expected. Protonation of amine group. Direct->Direct_Reason Nitro_Step1 Check yield of nitroso intermediate Nitro->Nitro_Step1 Direct_Solution Use Nitrosation-Oxidation method. Or perform fractional crystallization. Direct_Reason->Direct_Solution Step1_Low Low Nitro_Step1->Step1_Low Low Step1_Good Good Nitro_Step1->Step1_Good Good Step1_Reason Incomplete nitrosation. Temperature too high? Step1_Low->Step1_Reason Nitro_Step2 Check oxidation step Step1_Good->Nitro_Step2 Step1_Solution Ensure T < 10°C. Slow NaNO₂ addition. Step1_Reason->Step1_Solution Step2_Reason Incomplete oxidation? Nitro_Step2->Step2_Reason Step2_Solution Use slight excess of H₂O₂. Monitor with TLC. Step2_Reason->Step2_Solution

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-4-nitroaniline. The following sections detail methods for removing colored impurities and offer solutions to common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common colored impurities in this compound?

Colored impurities in this compound are often byproducts from its synthesis. These can include unreacted starting materials, isomers, and various oxidation or degradation products that impart a yellow, brown, or reddish color to the final product. The presence of these impurities can interfere with subsequent reactions and compromise the quality of downstream products.

Q2: What are the recommended methods for removing colored impurities from this compound?

The most common and effective methods for removing colored impurities from this compound are recrystallization, treatment with activated carbon, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and quantifying impurities. A typical HPLC analysis might use a C18 reverse-phase column with a mobile phase consisting of acetonitrile and water.[1] A certificate of analysis for a commercially available high-purity sample shows an HPLC purity of 98.57%.[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the compound of interest and its impurities in a given solvent.

Issue 1: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the impure compound, or the solution is too concentrated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly to encourage crystal formation. Using a different solvent or a co-solvent system may also be beneficial.

Issue 2: Low or no crystal formation upon cooling.

  • Possible Cause:

    • Too much solvent was used, resulting in a solution that is not saturated at lower temperatures.

    • The cooling process was too rapid.

  • Solution:

    • If too much solvent was used, gently heat the solution to evaporate some of the solvent and increase the concentration.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

    • Ensure a slow cooling process to allow for proper crystal lattice formation.

Issue 3: The recrystallized product is still colored.

  • Possible Cause: The colored impurities have similar solubility to this compound in the chosen solvent.

  • Solution:

    • Perform a second recrystallization.

    • Incorporate an activated carbon treatment step before recrystallization to adsorb the colored impurities.

Activated Carbon Treatment

Activated carbon is a highly porous material that can effectively adsorb colored impurities from solutions.

Issue 1: The solution remains colored after treatment with activated carbon.

  • Possible Cause:

    • An insufficient amount of activated carbon was used.

    • The contact time with the activated carbon was too short.

    • The type of activated carbon is not optimal for the specific impurities.

  • Solution:

    • Increase the amount of activated carbon (e.g., from 1-2% to 3-5% by weight of the solute).

    • Increase the contact time, ensuring the solution is stirred or gently heated with the activated carbon for a longer period.

    • Consider using a different grade or type of activated carbon.

Issue 2: Significant loss of product after activated carbon treatment.

  • Possible Cause: The activated carbon has adsorbed a significant amount of the desired product.

  • Solution:

    • Use the minimum effective amount of activated carbon.

    • After filtration, wash the activated carbon with a small amount of hot, fresh solvent to recover some of the adsorbed product.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The chosen mobile phase (eluent) does not provide adequate separation.

  • Solution:

    • Optimize the mobile phase composition using Thin Layer Chromatography (TLC) before running the column. For nitroaniline compounds, a common mobile phase is a mixture of hexane and ethyl acetate.[3]

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds sequentially.

Issue 2: The product elutes too quickly or too slowly.

  • Possible Cause: The polarity of the mobile phase is too high or too low.

  • Solution:

    • If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).

    • If the product elutes too slowly or not at all, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

Experimental Protocols

Recrystallization from Ethanol-Water

This protocol is suitable for purifying this compound that contains polar impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Once dissolved, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If the solution is highly colored, add a small amount of activated carbon (1-2% by weight of the solute) and heat for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Activated Carbon Treatment

This procedure can be used as a standalone purification step or in conjunction with recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol)

  • Activated carbon (powdered)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Filter paper and funnel

Procedure:

  • Dissolve the crude this compound in a suitable solvent in an Erlenmeyer flask with heating.

  • Add activated carbon (approximately 1-5% by weight of the this compound) to the solution.

  • Heat the mixture at a gentle boil for 15-30 minutes with stirring.

  • Filter the hot solution through a fluted filter paper to remove the activated carbon.

  • The decolorized solution can then be used for recrystallization or the solvent can be removed to yield the purified product.

Flash Column Chromatography

This protocol is effective for separating this compound from less polar or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the desired compound.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

The following table summarizes the expected purity of this compound after applying different purification techniques. The initial purity of the crude product is assumed to be in the range of 90-95%.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Key Considerations
Recrystallization90-95%>98%Dependent on the choice of solvent and the nature of impurities.
Activated Carbon + Recrystallization90-95%>99%Very effective for removing colored impurities.
Flash Column Chromatography90-95%>99%Can separate isomers and other closely related impurities.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ActivatedCarbon Activated Carbon Treatment Crude->ActivatedCarbon ColumnChromatography Column Chromatography Crude->ColumnChromatography Pure Pure this compound Recrystallization->Pure ActivatedCarbon->Recrystallization ColumnChromatography->Pure

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals / Oiling Out Cool->NoCrystals Troubleshoot Troubleshooting Steps NoCrystals->Troubleshoot Reheat Reheat and Add More Solvent / Change Solvent Troubleshoot->Reheat Scratch Scratch Flask / Add Seed Crystal Troubleshoot->Scratch SlowCool Cool Slowly Troubleshoot->SlowCool Reheat->Cool Scratch->Cool SlowCool->Cool

Caption: A troubleshooting guide for common recrystallization issues.

References

stability of N,N-Dimethyl-4-nitroaniline under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N-Dimethyl-4-nitroaniline under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

The stability of this compound is pH-dependent. The molecule can undergo hydrolysis, particularly under acidic and alkaline conditions. The tertiary amine group can be protonated at low pH, potentially influencing its stability and solubility, while the nitro group can also be involved in degradation pathways.[1]

Q2: What are the likely degradation pathways for this compound at different pH values?

  • Acidic Conditions: Hydrolysis of the N,N-dimethylamino group is possible, although likely to be slow. The primary degradation pathway may involve reactions related to the nitro group.

  • Alkaline Conditions: Hydrolysis is a more probable degradation route under alkaline conditions. A potential primary degradation step is the N-demethylation to form N-Methyl-4-nitroaniline and subsequently 4-nitroaniline.[2] Further degradation could lead to other related aromatic compounds.

Q3: What are the expected degradation products of this compound?

Based on studies of similar compounds, potential degradation products that could be monitored during a stability study include:

  • N-Methyl-4-nitroaniline[2]

  • 4-Nitroaniline[2]

  • Other related aromatic compounds resulting from further degradation.

Q4: How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound and quantifying its concentration over time.[3] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Rapid degradation observed across all pH levels. 1. Inherent instability of the compound under the experimental conditions (e.g., elevated temperature).2. Presence of catalytic impurities in the buffer or the compound sample.1. Perform the study at a lower, controlled temperature.2. Ensure high purity of the starting material and use high-purity buffer reagents.
Inconsistent or irreproducible stability results. 1. Inaccurate pH of buffer solutions.2. Fluctuation in incubation temperature.3. Inconsistent sample handling and preparation.1. Calibrate the pH meter before preparing buffers and verify the final pH.2. Use a calibrated, temperature-controlled incubator or water bath.3. Follow a standardized protocol for sample preparation and analysis.
Precipitation of the compound in the buffer. 1. The pH of the buffer is near the pKa of the compound, where solubility is minimal.2. The concentration of the compound exceeds its solubility in the aqueous buffer.1. Adjust the pH of the buffer away from the pKa.2. Reduce the concentration of the compound or add a co-solvent (ensure the co-solvent does not affect stability).
Appearance of unexpected peaks in the chromatogram. 1. Formation of degradation products.2. Contamination from glassware, solvents, or the HPLC system.1. Use a stability-indicating HPLC method to resolve the parent compound from degradation products.2. Run a blank injection (buffer without the compound) to check for system contamination.

Experimental Protocols

Protocol for pH Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH values.

1. Materials:

  • This compound (high purity)

  • Buffer salts (e.g., KCl, HCl, sodium acetate, sodium phosphate monobasic, sodium phosphate dibasic, boric acid, NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV detector or LC-MS system

2. Buffer Preparation: Prepare a series of buffers covering a pH range (e.g., pH 2, 4, 7, 9, 12).

  • pH 2.0: 0.2 M KCl / 0.2 M HCl

  • pH 4.0: 0.1 M Sodium Acetate / 0.1 M Acetic Acid

  • pH 7.0: 0.1 M Sodium Phosphate Monobasic / 0.1 M Sodium Phosphate Dibasic

  • pH 9.0: 0.1 M Boric Acid / 0.1 M NaOH

  • pH 12.0: 0.05 M Sodium Phosphate Dibasic / 0.1 M NaOH

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the buffer pH and compound stability.

4. Incubation:

  • Incubate the prepared samples in tightly sealed, amber vials at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

5. Sample Analysis:

  • Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (determine the λmax of this compound).

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation

The following table can be used to summarize the quantitative data obtained from the pH stability study.

pHTemperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) (h)Major Degradation Products Identified
2.040User DataUser DataUser Data
4.040User DataUser DataUser Data
7.040User DataUser DataUser Data
9.040User DataUser DataUser Data
12.040User DataUser DataUser Data

Visualizations

Logical Workflow for Troubleshooting Stability Issues

troubleshooting_workflow start Start Stability Experiment observe_results Observe Degradation Profile start->observe_results rapid_degradation Rapid Degradation at All pHs observe_results->rapid_degradation Unstable inconsistent_results Inconsistent Results observe_results->inconsistent_results Irreproducible no_degradation No Significant Degradation observe_results->no_degradation Stable precipitation Precipitation Observed observe_results->precipitation Insoluble check_temp Check Temperature Control rapid_degradation->check_temp check_purity Verify Compound and Reagent Purity rapid_degradation->check_purity check_ph Verify Buffer pH inconsistent_results->check_ph standardize_protocol Standardize Handling Protocol inconsistent_results->standardize_protocol increase_stress Increase Stress Conditions (Temp, Time) no_degradation->increase_stress check_solubility Check Solubility and pKa precipitation->check_solubility end Experiment Complete check_temp->end check_purity->end check_ph->end standardize_protocol->end increase_stress->end check_solubility->end

Caption: Troubleshooting workflow for stability studies.

Potential Degradation Pathway of this compound

degradation_pathway parent This compound intermediate1 N-Methyl-4-nitroaniline parent->intermediate1 N-Demethylation (Alkaline Hydrolysis) intermediate2 4-Nitroaniline intermediate1->intermediate2 N-Demethylation products Further Degradation Products intermediate2->products Hydrolysis/Other

Caption: A potential degradation pathway for this compound.

References

Technical Support Center: Challenges in the Scale-Up of N,N-Dimethyl-4-nitroaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges encountered during the scale-up of N,N-Dimethyl-4-nitroaniline production.

Section 1: Troubleshooting Guides

This section is designed to help users diagnose and resolve common issues encountered during the synthesis and purification of this compound at a larger scale.

Reaction Troubleshooting

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields in the nitration of N,N-dimethylaniline can be attributed to several factors. Firstly, the highly exothermic nature of the reaction can lead to side reactions if not properly controlled. Secondly, the formation of undesired isomers and oxidation byproducts can consume starting material and reduce the yield of the target compound.

    Troubleshooting Steps:

    • Temperature Control: Ensure strict temperature control throughout the reaction, ideally between 0-10°C, to minimize side reactions.[1] Utilize a robust cooling system and monitor the internal temperature closely.

    • Rate of Addition: Add the nitrating agent slowly and subsurface to the N,N-dimethylaniline solution to prevent localized overheating and control the exothermic reaction.

    • Raw Material Quality: Use high-purity N,N-dimethylaniline. Impurities such as N-methylaniline or aniline can lead to the formation of undesired byproducts.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure complete conversion of the starting material.

Issue 2: Formation of Significant Amounts of m-Nitro Isomer

  • Question: I am observing a significant amount of the 3-nitro (meta) isomer in my product mixture. What causes this and how can it be minimized?

  • Answer: The formation of the m-nitro isomer is a known challenge in the nitration of N,N-dimethylaniline, especially when using strong acid mixtures like nitric and sulfuric acid. Under these conditions, the dimethylamino group can be protonated to form an anilinium ion, which is a meta-directing group.[2]

    Troubleshooting Steps:

    • Control of Acidity: The extent of meta-isomer formation is pH-dependent. Operating at a slightly higher pH (e.g., pH 4.5 vs. 3.5) can reduce the amount of protonated N,N-dimethylaniline and favor the formation of the desired p-isomer.

    • Alternative Nitrating Agents: Consider using alternative nitrating agents that are less acidic, although this may require significant process development and may not be as cost-effective for large-scale production.

    • Protective Group Strategy: For very high purity requirements, a multi-step synthesis involving protection of the amino group (e.g., by acetylation to form N,N-dimethylacetanilide) prior to nitration can be employed. The acetyl group is para-directing and can be subsequently removed by hydrolysis.[2]

Issue 3: Formation of Dark, Tarry Byproducts

  • Question: My reaction mixture is turning dark brown or black, and I am isolating a tarry substance. What is the cause?

  • Answer: The formation of dark, tarry substances is indicative of oxidative side reactions.[2][3] Aniline and its derivatives are susceptible to oxidation by nitric acid, especially at elevated temperatures.

    Troubleshooting Steps:

    • Strict Temperature Control: Maintain a low reaction temperature (0-10°C) to minimize oxidation.

    • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and below the surface of the reaction mixture to avoid localized high concentrations and temperatures.

    • High-Purity Starting Materials: Ensure the N,N-dimethylaniline used is free from easily oxidizable impurities.

Purification Troubleshooting

Issue 1: Difficulty in Separating p- and m- Isomers

  • Question: I am finding it difficult to separate the p-nitro and m-nitro isomers by crystallization. What can I do?

  • Answer: The separation of p- and m-nitro isomers of N,N-dimethylaniline can be challenging due to their similar physical properties.

    Troubleshooting Steps:

    • Fractional Crystallization: This is a common method for separating the isomers. The p-isomer is generally less soluble and will crystallize out first from a suitable solvent system upon cooling. Careful control of the cooling rate and temperature is crucial.

    • Solvent Selection: Experiment with different solvent systems to maximize the solubility difference between the two isomers. A mixed solvent system may provide better separation.

    • pH Adjustment during Work-up: The precipitation of the isomers can be pH-dependent. Careful adjustment of the pH during the neutralization of the reaction mixture can facilitate the selective precipitation of the p-isomer.

Issue 2: Product Oiling Out During Crystallization

  • Question: When I try to crystallize my product, it separates as an oil instead of a solid. How can I resolve this?

  • Answer: Oiling out during crystallization can be caused by the solution being too supersaturated, the presence of impurities that inhibit crystal formation, or an inappropriate solvent system.

    Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of crystals rather than an oil. Seeding the solution with a small crystal of the pure product can also help initiate crystallization.

    • Solvent System Adjustment: The solvent may be too nonpolar. Try adding a more polar co-solvent to the mixture.

    • Purification Prior to Crystallization: If impurities are the cause, consider a preliminary purification step, such as a wash or a quick column chromatography, before attempting crystallization.

Issue 3: Inefficient Filtration and Drying at Scale

  • Question: My filtration is very slow, and the product is difficult to dry on a larger scale. What are the common causes and solutions?

  • Answer: Slow filtration and difficult drying are common challenges in scaling up production. These issues are often related to the physical properties of the filter cake.

    Troubleshooting Steps:

    • Optimize Crystallization: The size and shape of the crystals have a significant impact on filtration and drying. Aim for larger, more uniform crystals by controlling the cooling rate and agitation during crystallization.

    • Filter Press/Nutsche Filter Dryer: For large-scale production, specialized equipment like a filter press or an agitated nutsche filter dryer can significantly improve filtration and drying efficiency.

    • Washing: Ensure the filter cake is washed thoroughly with a suitable solvent to remove soluble impurities that can hinder drying.

    • Drying Parameters: Optimize the drying temperature and vacuum to ensure efficient removal of residual solvent without causing product degradation. For large batches, uniform heating and agitation are critical to prevent uneven drying.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during the scale-up of this compound production?

A1: The nitration of N,N-dimethylaniline is a highly exothermic reaction with the potential for thermal runaway.[4][5] Key safety precautions include:

  • Robust Temperature Control: Use a reliable cooling system and continuously monitor the internal reaction temperature. Have an emergency cooling plan in place.

  • Controlled Reagent Addition: Add the nitrating agent slowly and at a controlled rate to manage the heat generation.

  • Adequate Agitation: Ensure efficient mixing to prevent localized hot spots.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, as the reactants and product are toxic.

  • Emergency Preparedness: Have appropriate spill control materials and emergency procedures in place.

Q2: How can I monitor the progress of the reaction effectively during production?

A2: For effective reaction monitoring, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative analysis of the reaction mixture, allowing for accurate determination of the conversion, yield, and impurity profile.

Q3: What are the typical specifications for the starting material, N,N-dimethylaniline, for industrial production?

A3: The quality of the starting N,N-dimethylaniline is crucial for a successful and high-yielding synthesis. While specifications can vary, a high-purity grade is recommended.

ParameterTypical Specification
Purity (by GC) > 99.5%
N-methylaniline < 0.3%
Aniline < 0.05%
Water Content < 0.15%

Data is illustrative and based on typical specifications for high-purity N,N-dimethylaniline.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of nitroaniline compounds. The product is typically soluble in hot ethanol and less soluble upon the addition of water and cooling, which allows for the selective crystallization of the pure product.

Section 3: Data Presentation

Table 1: Illustrative Impact of Reaction Temperature on Isomer Distribution
Reaction Temperature (°C)p-Nitro Isomer (%)m-Nitro Isomer (%)Other Impurities (%)
0 - 585 - 905 - 10< 5
10 - 1575 - 8015 - 20< 5
> 20< 70> 25> 5 (increased oxidation)

This data is illustrative and intended to show the general trend. Actual results will depend on specific reaction conditions.

Table 2: Troubleshooting Summary for Low Yield
Potential CauseRecommended Solution
Poor Temperature Control Implement a more efficient cooling system; monitor internal temperature closely.
Rapid Addition of Nitrating Agent Add the nitrating agent slowly and subsurface.
Low-Quality Starting Material Use N,N-dimethylaniline with a purity of >99.5%.
Incomplete Reaction Monitor the reaction by HPLC/TLC to ensure full conversion.
Formation of m-Isomer Control the pH of the reaction mixture; consider a protective group strategy.
Oxidative Byproducts Maintain low reaction temperature and controlled addition of the nitrating agent.

Section 4: Experimental Protocols

Pilot-Scale Synthesis of this compound

Disclaimer: This is a representative protocol based on literature procedures and should be adapted and optimized with appropriate safety assessments for specific equipment and conditions.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirring, temperature probe, and addition funnel.

  • Cooling/heating circulator.

  • N,N-Dimethylaniline (high purity, >99.5%).

  • Concentrated Sulfuric Acid (98%).

  • Concentrated Nitric Acid (70%).

  • Ammonium Hydroxide solution (28-30%).

  • Crushed Ice/Water.

  • Nutsche filter dryer or equivalent filtration and drying equipment.

Procedure:

  • Charge the Reactor: Charge the jacketed reactor with concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5°C using the circulator.

  • Addition of N,N-Dimethylaniline: Slowly add N,N-dimethylaniline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the N,N-dimethylaniline sulfate solution in the reactor over a period of 2-3 hours. Maintain the reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C for 1-2 hours. Monitor the reaction progress by taking samples and analyzing them by HPLC or TLC until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water in a separate large vessel, ensuring the temperature of the quench mixture does not rise significantly.

  • Neutralization and Precipitation: Slowly add ammonium hydroxide solution to the quenched mixture with good agitation and cooling to precipitate the crude product. The pH should be carefully controlled to optimize the precipitation of the p-isomer.

  • Filtration: Isolate the precipitated solid by filtration using a nutsche filter.

  • Washing: Wash the filter cake with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven or a nutsche filter dryer at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.

Section 5: Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions N,N-Dimethylaniline N,N-Dimethylaniline This compound This compound N,N-Dimethylaniline->this compound HNO3 / H2SO4 (0-10 °C) Protonated Amine Protonated Amine N,N-Dimethylaniline->Protonated Amine Strong Acid Oxidation Products Oxidation Products N,N-Dimethylaniline->Oxidation Products Excess HNO3 / High Temp m-Nitro Isomer m-Nitro Isomer Protonated Amine->m-Nitro Isomer Nitration

Caption: Reaction pathway for the synthesis of this compound, highlighting potential side reactions.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckTemp Check Temperature Control (0-10 °C?) Start->CheckTemp CheckAddition Review Nitrating Agent Addition Rate CheckTemp->CheckAddition Yes OptimizePurification Optimize Crystallization and Filtration CheckTemp->OptimizePurification No CheckPurity Analyze Raw Material Purity (>99.5%?) CheckAddition->CheckPurity OK CheckAddition->OptimizePurification Too Fast CheckPurity->OptimizePurification OK End Improved Yield and Purity CheckPurity->End Impure OptimizePurification->End

Caption: A simplified troubleshooting workflow for addressing low yield and purity issues in this compound production.

References

Technical Support Center: Preventing Photodegradation of N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N,N-Dimethyl-4-nitroaniline in their experiments, ensuring its stability is critical for obtaining accurate and reproducible results. This compound is susceptible to photodegradation, a process initiated by light exposure that can alter its chemical structure and compromise its utility in sensitive assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to mitigate the photodegradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the breakdown of a molecule caused by the absorption of light energy. For this compound, this is a significant issue as it can lead to the formation of impurities, a decrease in the compound's concentration, and consequently, unreliable experimental outcomes. The primary photodegradation pathway for this compound is photoinduced demethylation.[1]

Q2: What are the visible signs of this compound photodegradation?

A2: While visual changes such as a color shift in the solution may occur, the most reliable indicators of photodegradation are identified through analytical techniques. A common sign is the appearance of new peaks or a change in the retention time of the main peak in High-Performance Liquid Chromatography (HPLC) analysis. Spectroscopic changes, such as a decrease in the characteristic absorbance peak of this compound, are also indicative of degradation.

Q3: What wavelengths of light are most damaging to this compound?

A3: this compound exhibits strong absorption in the UV-Vis region. Light sources emitting in this range, particularly UV light, are most likely to induce photodegradation. The process is initiated by the photoexcitation of the molecule to its triplet state.[1]

Q4: How does the choice of solvent affect the photodegradation of this compound?

A4: The solvent can significantly influence the rate and mechanism of photodegradation. For instance, in benzene, demethylation can be initiated by an external acceptor, while in methanol, the methoxide ion can be involved.[1] The polarity of the solvent can also affect the stability of the excited states of nitroaromatic compounds, thereby influencing their photophysical pathways.

Q5: Are there any chemical stabilizers that can be used to prevent photodegradation?

A5: Yes, the use of triplet state quenchers can be an effective strategy. Since the photodegradation of this compound proceeds through its triplet state, compounds that can accept the energy from this excited state and dissipate it harmlessly can prevent the degradation reaction.[1] Commonly used triplet state quenchers for organic molecules include cyclooctatetraene (COT) and 4-nitrobenzyl alcohol (NBA).

Troubleshooting Guide

Issue Possible Cause Recommended Solutions
Inconsistent experimental results (e.g., varying spectroscopic readings, fluctuating bioassay data). Photodegradation of this compound leading to variable active concentrations.1. Implement rigorous light protection: Use amber-colored glassware or wrap experimental containers (e.g., cuvettes, flasks, vials) in aluminum foil. 2. Work under controlled lighting: Conduct experiments in a dimly lit room or under red/amber safe lights. 3. Prepare solutions fresh: Make solutions of this compound immediately before use.
Appearance of new peaks in HPLC or other analytical readouts. Formation of photodegradation byproducts. The primary degradation product is N-methyl-4-nitroaniline.[1]1. Confirm degradation: Run a "dark control" sample (a sample protected from light) to verify that the extra peaks are absent. 2. Optimize solvent choice: If experimentally feasible, test different solvents to identify one that minimizes degradation. 3. Consider a triplet quencher: If the experimental system allows, add a triplet quencher like cyclooctatetraene (COT) to the solution.
Noticeable change in the color of the this compound solution over time. Significant degradation has likely occurred.1. Discard the solution: Do not use a visibly degraded solution for quantitative experiments. 2. Review and reinforce light protection protocols: Identify and eliminate all sources of light exposure in your experimental workflow.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store solid this compound in a tightly sealed, amber glass vial in a cool, dry, and dark place.

  • Solution Preparation: Prepare solutions in a dimly lit environment. Use amber volumetric flasks and other light-blocking labware.

  • During Experiments: If experiments must be conducted in a lighted area, wrap all vessels containing the this compound solution with aluminum foil. Minimize the duration of light exposure.

Protocol 2: Photostability Assessment of this compound Solution
  • Sample Preparation: Prepare two identical solutions of this compound in the desired experimental solvent.

  • Dark Control: Completely wrap one container with aluminum foil to serve as the "dark control."

  • Light Exposure: Place both the "dark control" and the unwrapped "exposed sample" under the typical light conditions of your experiment for a duration representative of your assay.

  • Analysis: Analyze both samples at time zero and after the exposure period using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Evaluation: A significant difference in the concentration or purity of this compound between the "dark control" and the "exposed sample" indicates photodegradation.

Quantitative Data

The photodegradation of this compound is a quantifiable process. The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules undergoing a specific event (in this case, demethylation) for each photon absorbed.

Parameter Value Conditions Reference
Quantum Yield (Φ) of Demethylation up to 0.3In benzene, upon photoexcitation[1]

Note: The quantum yield can be influenced by various factors, including the solvent, the presence of quenchers, and the excitation wavelength.

Visualizations

Photodegradation Pathway of this compound

photodegradation_pathway cluster_0 Initiation cluster_1 Degradation A This compound (Ground State) B This compound (Excited Singlet State) A->B Light Absorption (hν) C This compound (Triplet State) B->C Intersystem Crossing C->A Phosphorescence / Non-radiative decay D C-centered Radical [H₂Ċ(CH₃)N-C₆H₄-NO₂] C->D Demethylation E N-methyl-4-nitroaniline D->E Further Reactions

Caption: Photodegradation pathway of this compound.

Experimental Workflow for Minimizing Photodegradation

experimental_workflow A 1. Preparation of this compound Solution (Low Light Conditions / Amber Glassware) B 2. Inclusion of Dark Control (Wrapped in Aluminum Foil) A->B C 3. Experimental Procedure (Minimize Light Exposure) A->C D 4. Analytical Measurement (e.g., HPLC, UV-Vis) B->D C->D E 5. Data Analysis (Compare Exposed vs. Dark Control) D->E

Caption: Workflow for handling this compound to minimize photodegradation.

References

Validation & Comparative

A Comparative Analysis of the Solvatochromic Shifts of N,N-Dimethyl-4-nitroaniline and 4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the solvent-dependent spectral behavior of two key nitroaniline derivatives, supported by experimental data and detailed protocols.

The solvatochromic behavior of molecules, the change in their color or spectral properties in response to the polarity of the solvent, is a fundamental phenomenon in physical organic chemistry with significant implications for various scientific fields, including drug development and materials science. This guide provides an objective comparison of the solvatochromic shifts of two closely related aromatic compounds: N,N-Dimethyl-4-nitroaniline and 4-nitroaniline. Understanding these differences is crucial for applications ranging from the design of solvent-sensitive probes to the prediction of solvent effects on reaction kinetics and the properties of pharmaceutical compounds.

Executive Summary

This compound consistently exhibits a more pronounced positive solvatochromism, characterized by a greater bathochromic (red) shift in its maximum absorption wavelength (λmax) with increasing solvent polarity, compared to 4-nitroaniline. This enhanced sensitivity to solvent polarity is attributed to the greater electron-donating ability of the dimethylamino group relative to the primary amino group. This leads to a larger change in the dipole moment upon electronic excitation, resulting in stronger interactions with polar solvent molecules and a more significant stabilization of the excited state.

Data Presentation: A Quantitative Comparison

The solvatochromic shifts of this compound and 4-nitroaniline have been determined by measuring their UV-Vis absorption spectra in a range of solvents with varying polarities. The data, presented in Table 1, clearly illustrates the greater sensitivity of this compound to the solvent environment.

SolventDielectric Constant (ε)4-nitroaniline λmax (nm)This compound λmax (nm)
Cyclohexane2.02320358
Carbon Tetrachloride2.24326365
Dioxane2.21331378
Benzene2.28335380
Diethyl Ether4.34332370
Chloroform4.81340385
Ethyl Acetate6.02342384
Tetrahydrofuran7.58343386
Dichloromethane8.93348390
Acetone20.7358398
Ethanol24.6364405
Acetonitrile37.5365402
Dimethyl Sulfoxide46.7378415
Water80.1380420

Note: The λmax values are approximate and can vary slightly depending on the specific experimental conditions and literature source. The dielectric constant is a common measure of solvent polarity.

Theoretical Underpinnings of the Observed Solvatochromism

The observed solvatochromic shifts in 4-nitroaniline and its N,N-dimethylated derivative are primarily due to an intramolecular charge transfer (ICT) from the electron-donating amino or dimethylamino group to the electron-withdrawing nitro group upon photoexcitation (π → π* transition). This ICT leads to a significant increase in the dipole moment of the molecule in the excited state compared to the ground state.

The magnitude of the solvatochromic shift is directly related to the extent of this change in dipole moment (Δμ). Polar solvents can stabilize the more polar excited state to a greater extent than the less polar ground state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, resulting in a bathochromic shift of the absorption maximum.

The key difference between the two molecules lies in the electron-donating strength of the substituent at the 4-position:

  • 4-nitroaniline: The primary amino group (-NH₂) is a good electron donor through resonance.

  • This compound: The dimethylamino group (-N(CH₃)₂) is a significantly stronger electron-donating group due to the inductive effect of the two methyl groups, which further increases the electron density on the nitrogen atom.

This enhanced electron-donating ability of the dimethylamino group leads to a more substantial charge separation in the excited state of this compound, and consequently, a larger change in dipole moment (Δμ) upon excitation. The greater Δμ results in stronger interactions with polar solvents and, therefore, a more pronounced bathochromic shift.

This relationship can be visualized through the following logical diagram:

G cluster_0 This compound cluster_1 4-nitroaniline a1 Stronger Electron-Donating -N(CH₃)₂ Group a2 Larger Intramolecular Charge Transfer (ICT) a1->a2 a3 Greater Change in Dipole Moment upon Excitation (Δμ) a2->a3 a4 Stronger Interaction with Polar Solvents in Excited State a3->a4 a5 More Pronounced Bathochromic Shift a4->a5 b1 Weaker Electron-Donating -NH₂ Group b2 Smaller Intramolecular Charge Transfer (ICT) b1->b2 b3 Smaller Change in Dipole Moment upon Excitation (Δμ) b2->b3 b4 Weaker Interaction with Polar Solvents in Excited State b3->b4 b5 Less Pronounced Bathochromic Shift b4->b5

Comparison of factors influencing solvatochromic shifts.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the two compounds and the subsequent measurement of their solvatochromic shifts.

Synthesis of 4-nitroaniline

4-nitroaniline can be synthesized from aniline through a two-step process involving the protection of the amino group, nitration, and subsequent deprotection.

Workflow for the Synthesis of 4-nitroaniline:

G start Aniline step1 Protection of Amino Group (Acetylation with Acetic Anhydride) start->step1 intermediate Acetanilide step1->intermediate step2 Nitration (with a mixture of concentrated Nitric and Sulfuric Acids) intermediate->step2 intermediate2 p-Nitroacetanilide step2->intermediate2 step3 Deprotection (Acid or Base Hydrolysis) intermediate2->step3 end 4-nitroaniline step3->end

Synthetic route for 4-nitroaniline from aniline.

Detailed Protocol:

  • Protection of the Amino Group: Aniline is reacted with acetic anhydride to form acetanilide. This step is crucial to prevent the oxidation of the amino group and to direct the nitration to the para position.

  • Nitration: The formed acetanilide is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group predominantly at the para position.

  • Deprotection: The resulting p-nitroacetanilide is hydrolyzed using an acid or a base to remove the acetyl group and yield 4-nitroaniline. The product is then purified by recrystallization.

Synthesis of this compound

This compound can be synthesized from N,N-dimethylaniline via nitrosation followed by oxidation. Direct nitration of N,N-dimethylaniline is generally avoided as it can lead to the formation of the meta isomer due to the protonation of the dimethylamino group in the strongly acidic nitrating mixture.

Workflow for the Synthesis of this compound:

G start N,N-Dimethylaniline step1 Nitrosation (with Sodium Nitrite and HCl) start->step1 intermediate N,N-Dimethyl-4-nitrosoaniline step1->intermediate step2 Oxidation (e.g., with Nitric Acid) intermediate->step2 end This compound step2->end

Synthetic route for this compound.

Detailed Protocol:

  • Nitrosation: N,N-dimethylaniline is reacted with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form N,N-dimethyl-4-nitrosoaniline.

  • Oxidation: The intermediate nitroso compound is then oxidized to this compound. This can be achieved using various oxidizing agents, such as nitric acid. The final product is purified by recrystallization.

Measurement of Solvatochromic Shifts using UV-Vis Spectroscopy

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of both 4-nitroaniline and this compound in a volatile solvent (e.g., methanol or acetone) at a concentration of approximately 1 mg/mL.

  • Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution of each compound by adding a small, known volume of the stock solution to a known volume of the test solvent in a volumetric flask. The final concentration should be adjusted to yield an absorbance maximum in the range of 0.5 to 1.5 AU.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as the blank reference in the reference cuvette.

  • Data Acquisition: Record the absorption spectrum of each sample solution over a suitable wavelength range (e.g., 250-600 nm).

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax) for each compound in each solvent.

  • Data Analysis: Tabulate the λmax values for both compounds in all the tested solvents and compare the shifts relative to a non-polar solvent like cyclohexane.

Conclusion

The comparative analysis of the solvatochromic behavior of this compound and 4-nitroaniline provides a clear illustration of the impact of substituent effects on the electronic properties of aromatic molecules. The enhanced electron-donating character of the dimethylamino group in this compound leads to a greater sensitivity to solvent polarity, as evidenced by its more pronounced bathochromic shifts. This fundamental understanding is invaluable for researchers and professionals in drug development and materials science for the rational design of molecules with specific solvent-dependent properties.

Validation of N,N-Dimethyl-4-nitroaniline as a Polarity Indicator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-Dimethyl-4-nitroaniline as a solvatochromic polarity indicator against established alternatives such as Reichardt's dye and Nile Red. The following sections present supporting experimental data, detailed methodologies, and logical workflows to assist researchers in selecting the appropriate indicator for their specific applications.

Introduction to Solvatochromic Polarity Indicators

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the chromophore, leading to a shift in its UV-Visible absorption spectrum.[1] Solvatochromic dyes are valuable tools for probing the polarity of microenvironments, which is crucial in fields ranging from chemical synthesis to drug delivery.

This compound is a push-pull substituted aromatic compound. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a significant dipole moment that is sensitive to the surrounding solvent polarity.[2] This sensitivity makes it a useful indicator for characterizing solvent properties, often within the framework of Kamlet-Taft parameters which dissect solvent effects into hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[3][4]

Comparative Analysis of Polarity Indicators

The performance of this compound as a polarity indicator is best understood in comparison to other widely used solvatochromic dyes. Reichardt's dye, a pyridinium N-phenolate betaine, is known for its exceptionally large solvatochromic shifts and is the basis for the ET(30) polarity scale.[1][5] Nile Red is another popular fluorescent probe that exhibits strong solvatochromism and is particularly useful for investigating the polarity of lipidic or hydrophobic environments.[6]

Below is a summary of the solvatochromic behavior of these three indicators in a range of solvents with varying polarities. The data is presented as the wavelength of maximum absorption (λmax) in nanometers.

SolventDielectric Constant (ε)This compound (λmax, nm)Reichardt's Dye (λmax, nm)Nile Red (λmax, nm)
n-Hexane1.88~356~810~509
Cyclohexane2.02~358812513
Carbon Tetrachloride2.24~370764525
Benzene2.28~380719533
Diethyl Ether4.34~368699520
Chloroform4.81~383669548
Ethyl Acetate6.02~373664537
Tetrahydrofuran (THF)7.58~375657534
Dichloromethane8.93~384643549
Acetone20.7~378603546
Ethanol24.5~390551564
Acetonitrile37.5~380599552
Dimethyl Sulfoxide (DMSO)46.7~405575572
Water80.1~420453640

Note: The λmax values for this compound are compiled from various sources and may show slight variations depending on experimental conditions. The data for Reichardt's Dye and Nile Red are included for comparative purposes.

Experimental Protocols

Determination of Solvent Polarity using this compound

This protocol outlines the procedure for measuring the solvatochromic shift of this compound to assess solvent polarity.

Materials:

  • This compound (analytical grade)

  • A range of solvents of varying polarities (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a relatively non-polar solvent (e.g., cyclohexane) at a concentration of approximately 1 x 10-3 M.

  • Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the range of 1 x 10-5 to 1 x 10-4 M, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (e.g., 300-600 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum of the this compound solution in the quartz cuvette.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • The λmax value is a direct indicator of the solvent's polarity as experienced by the probe.

    • A bathochromic (red) shift to longer wavelengths indicates an increase in solvent polarity.

    • The data can be correlated with established polarity scales, such as the Kamlet-Taft π* parameter, to provide a quantitative measure of the solvent's dipolarity/polarizability.

Visualizations

Solvatochromism and Solvent Polarity

G Positive Solvatochromism of this compound GS_nonpolar Ground State in Nonpolar Solvent ES_nonpolar Excited State in Nonpolar Solvent GS_nonpolar->ES_nonpolar ΔE_nonpolar (Higher Energy) GS_polar Ground State in Polar Solvent ES_polar Excited State in Polar Solvent GS_polar->ES_polar ΔE_polar (Lower Energy)

Caption: Energy level diagram illustrating positive solvatochromism.

Experimental Workflow for Polarity Indicator Validation

G start Select Candidate Polarity Indicator (e.g., this compound) select_solvents Choose a Diverse Set of Solvents with Known Polarities start->select_solvents prep_solutions Prepare Dilute Solutions of the Indicator in Each Solvent select_solvents->prep_solutions uv_vis Record UV-Vis Absorption Spectra prep_solutions->uv_vis determine_lambda_max Determine λmax for Each Solvent uv_vis->determine_lambda_max data_analysis Analyze the Relationship between λmax and Solvent Polarity Scales determine_lambda_max->data_analysis compare Compare Solvatochromic Shifts with Established Indicators (e.g., Reichardt's Dye) data_analysis->compare validate Validate as a Reliable Polarity Indicator compare->validate

Caption: Workflow for validating a new solvatochromic polarity indicator.

Conclusion

This compound demonstrates clear solvatochromic behavior, with its absorption maximum shifting to longer wavelengths in more polar solvents. This positive solvatochromism validates its use as an effective indicator of solvent polarity. While its solvatochromic shifts are less pronounced than those of Reichardt's dye, it offers advantages in terms of solubility in a wider range of organic solvents and its utility in the well-established Kamlet-Taft parameter framework. The choice of a polarity indicator will ultimately depend on the specific requirements of the experiment, including the polarity range of interest, the chemical nature of the system being studied, and the desired sensitivity. This guide provides the foundational data and protocols to enable an informed decision for researchers in drug development and other scientific disciplines.

References

A Comparative Guide to Nitroaromatic Compounds for Nonlinear Optical Applications: N,N-Dimethyl-4-nitroaniline in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for advanced materials with significant nonlinear optical (NLO) properties is a critical frontier. Nitroaromatic compounds, characterized by their electron-donating and accepting moieties bridged by a π-conjugated system, have long been a focal point of this research. This guide provides an objective comparison of N,N-Dimethyl-4-nitroaniline against other prominent nitroaromatic compounds, supported by experimental data, to aid in the selection and development of materials for NLO applications.

This compound is a well-known organic chromophore used as a reference in the study of NLO properties. Its molecular structure, featuring a strong electron-donating dimethylamino group and an electron-withdrawing nitro group, creates a significant charge-transfer character, which is a key determinant of second- and third-order optical nonlinearities. This guide will compare its performance with archetypal and high-performance nitroaromatics such as p-nitroaniline (p-NA), 2-methyl-4-nitroaniline (MNA), and N-benzyl-2-methyl-4-nitroaniline (BNA).

Comparative Analysis of NLO Properties

The efficacy of an NLO material is primarily quantified by its second-order hyperpolarizability (β) at the molecular level and its second-harmonic generation (SHG) efficiency at the macroscopic level. Third-order effects are characterized by the third-order nonlinear susceptibility (χ(3)). The following table summarizes key experimental data for this compound and its counterparts.

CompoundMolecular FormulaSecond-Order Hyperpolarizability (β) (10⁻³⁰ esu)Second Harmonic Generation (SHG) EfficiencyThird-Order Susceptibility (χ⁽³⁾) (esu)
This compound C₈H₁₀N₂O₂Data not readily available in experimental literatureAcknowledged piezoelectric properties suggest non-centrosymmetric crystal packing favorable for SHG, but quantitative data is sparse.Data not readily available
p-Nitroaniline (p-NA)C₆H₆N₂O₂~16.9While individual molecules have high β, the centrosymmetric crystal structure of the most stable polymorph results in zero bulk SHG efficiency. Special fabrication techniques can induce non-centrosymmetric arrangements.Investigated using techniques like THG.[1]
2-Methyl-4-nitroaniline (MNA)C₇H₈N₂O₂~71 x 10⁻⁴⁰ m⁴V⁻¹ (equivalent to ~17 esu)[2]SHG efficiency is reported to be significantly higher than KDP.[3]The Z-scan technique has been used to study its third-order nonlinearity.[4]
N-benzyl-2-methyl-4-nitroaniline (BNA)C₁₄H₁₄N₂O₂Not specified56 times that of KDP[5]Not specified

Note: The conversion between different units for hyperpolarizability can be complex and depends on the convention used. The values presented are for comparative purposes.

Experimental Protocols for NLO Characterization

The data presented in this guide are obtained through rigorous experimental techniques designed to probe the nonlinear optical response of materials. Below are detailed methodologies for three key experiments.

Kurtz-Perry Powder Technique for SHG Efficiency

This technique is a rapid and effective method for screening materials for second-order NLO properties.[6]

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range (e.g., 75-125 µm). The powder is then packed into a sample cell, typically a 1 mm path length cuvette.

  • Experimental Setup: A high-intensity pulsed laser, commonly a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source. The laser beam is directed onto the powdered sample.

  • Signal Detection: The light emerging from the sample is passed through a filter to block the fundamental wavelength and a monochromator to isolate the second harmonic signal at 532 nm. A photomultiplier tube (PMT) detects the intensity of the SHG signal.

  • Data Analysis: The SHG intensity of the sample is measured relative to a standard reference material with a known NLO response, such as potassium dihydrogen phosphate (KDP) or urea, under identical experimental conditions. The relative SHG efficiency is then calculated.

Electric-Field-Induced Second-Harmonic Generation (EFISH)

The EFISH technique is employed to determine the molecular second-order hyperpolarizability (β) of a compound in solution.[7]

  • Sample Preparation: The compound of interest is dissolved in a suitable solvent at a known concentration.

  • Experimental Setup: The solution is placed in a liquid cell equipped with electrodes. A high-intensity, pulsed laser beam (e.g., from a Nd:YAG laser) is passed through the solution. Simultaneously, a strong, static DC electric field is applied across the solution using the electrodes. This external field breaks the centrosymmetry of the isotropic solution, allowing for the generation of a second-harmonic signal.

  • Signal Detection: Similar to the Kurtz-Perry technique, the generated second-harmonic light is filtered, spectrally isolated, and detected by a PMT.

  • Data Analysis: The intensity of the EFISH signal is measured and compared to that of a reference solvent. By accounting for local field factors and the dipole moment of the molecule, the second-order hyperpolarizability (β) can be extracted from the macroscopic third-order susceptibility of the solution.[8]

Z-Scan Technique for Third-Order NLO Properties

The Z-scan technique is a versatile method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material, which are related to the real and imaginary parts of the third-order susceptibility (χ(3)), respectively.[4]

  • Experimental Setup: A single, focused Gaussian laser beam is used. The sample is translated along the axis of the focused beam (the z-axis). The transmitted light is detected by a photodetector in the far field. The setup can be configured in two ways:

    • Closed-aperture Z-scan: An aperture is placed before the detector to measure changes in the beam's spatial profile due to nonlinear refraction (self-focusing or self-defocusing).

    • Open-aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector to measure changes in the total transmitted intensity due to nonlinear absorption.

  • Data Acquisition: The normalized transmittance is recorded as a function of the sample's position (z).

  • Data Analysis:

    • In the closed-aperture scan, a pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing). The magnitude of n₂ is determined from the difference between the peak and valley transmittance.

    • In the open-aperture scan, a decrease in transmittance near the focal point indicates two-photon absorption or reverse saturable absorption, while an increase indicates saturable absorption. The nonlinear absorption coefficient (β) is determined by fitting the transmittance curve. The real and imaginary parts of χ(3) can then be calculated from n₂ and β.

Visualizing NLO Concepts and Workflows

To better illustrate the relationships and processes involved in NLO material characterization, the following diagrams are provided.

G cluster_synthesis Material Synthesis cluster_characterization NLO Characterization cluster_analysis Data Analysis Synthesis Compound Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth KurtzPerry Kurtz-Perry (SHG Screening) CrystalGrowth->KurtzPerry EFISH EFISH (β Measurement) CrystalGrowth->EFISH ZScan Z-Scan (χ(3) Measurement) CrystalGrowth->ZScan Data Quantitative NLO Data KurtzPerry->Data EFISH->Data ZScan->Data

Caption: General workflow for the synthesis and NLO characterization of new materials.

G Donor Electron Donor (-N(CH₃)₂) Bridge π-Conjugated Bridge (Benzene Ring) Donor->Bridge Acceptor Electron Acceptor (-NO₂) Bridge->Acceptor ChargeTransfer Intramolecular Charge Transfer Bridge->ChargeTransfer NLO Enhanced NLO Response (β) ChargeTransfer->NLO

Caption: Donor-π-Acceptor structure leading to enhanced NLO properties in nitroaromatics.

Conclusion

This guide highlights the NLO properties of this compound in comparison to other key nitroaromatic compounds. While this compound is recognized for its favorable piezoelectric properties, indicating a non-centrosymmetric crystal structure suitable for second-order NLO effects, there is a noticeable lack of comprehensive experimental data for its second-order hyperpolarizability and SHG efficiency in readily accessible literature. In contrast, compounds like 2-methyl-4-nitroaniline (MNA) and its derivatives such as N-benzyl-2-methyl-4-nitroaniline (BNA) have been more extensively characterized, demonstrating significant SHG efficiencies.

The provided experimental protocols for the Kurtz-Perry, EFISH, and Z-scan techniques offer a foundational understanding of how the NLO properties of these materials are evaluated. For researchers and scientists in the field, the comparison underscores the importance of not only molecular design but also crystal engineering to achieve macroscopic NLO effects. The data suggests that while this compound holds promise, further experimental characterization is necessary to fully ascertain its potential in relation to more established nitroaromatic NLO materials.

References

comparative study of the synthesis methods for N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to N,N-Dimethyl-4-nitroaniline, a key intermediate in the production of various organic compounds. The methods are evaluated based on reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and reaction pathway visualizations.

Comparison of Synthesis Methods

The two principal methods for synthesizing this compound are the direct nitration of N,N-dimethylaniline and a two-step process involving the nitrosation of N,N-dimethylaniline followed by oxidation.

ParameterMethod 1: Direct NitrationMethod 2: Nitrosation and Oxidation
Starting Material N,N-DimethylanilineN,N-Dimethylaniline
Key Reagents Nitric Acid, Sulfuric AcidSodium Nitrite, Hydrochloric Acid, Peroxy Acid (e.g., Trifluoroperacetic Acid)
Reaction Steps OneTwo
Yield of this compound 14-18%[1]Estimated >80% (based on high-yield nitrosation and efficient oxidation)
Key Advantages Single-step reaction.High overall yield, high purity of intermediate.
Key Disadvantages Low yield of the desired para isomer, formation of a significant amount of the meta isomer (56-63%) requiring careful separation.[1]Two distinct reaction steps are required.
Purity Concerns Contamination with the meta-isomer is a significant issue and requires purification steps like recrystallization.[1]The intermediate N,N-dimethyl-4-nitrosoaniline can be isolated in high purity (87% yield).[2] The subsequent oxidation is generally a clean reaction.

Experimental Protocols

Method 1: Direct Nitration of N,N-Dimethylaniline

This method involves the direct nitration of N,N-dimethylaniline using a mixture of nitric and sulfuric acids. The primary challenge is the concomitant formation of the meta-isomer due to the protonation of the strongly activating dimethylamino group in the acidic medium.

Procedure: [1]

  • In a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 1270 ml of concentrated sulfuric acid is placed and cooled in an ice bath.

  • 363 g (3.0 moles) of N,N-dimethylaniline is slowly added while maintaining the temperature below 25°C. The mixture is then cooled to 5°C.

  • A nitrating mixture is prepared by adding 366 g (200 ml) of concentrated sulfuric acid to 286 g (200 ml) of concentrated nitric acid, with cooling.

  • The nitrating mixture is added dropwise to the dimethylaniline sulfate solution, keeping the temperature between 5° and 10°C over approximately 1.5 hours.

  • After the addition is complete, the solution is stirred for an additional hour at 5-10°C and then poured into 6 liters of ice and water.

  • The solution is carefully neutralized with concentrated ammonium hydroxide until the precipitate turns light orange. This precipitates the crude p-nitrodimethylaniline.

  • The crude p-nitrodimethylaniline is collected by filtration and washed with water. The yield of the crude para isomer is approximately 14-18%.

  • Further addition of ammonium hydroxide to the filtrate will precipitate the m-nitrodimethylaniline.

Method 2: Two-Step Synthesis via Nitrosation and Oxidation

This method provides a higher yield of the desired para-isomer by first introducing a nitroso group at the para-position, followed by its oxidation to a nitro group.

Step 1: Synthesis of N,N-Dimethyl-4-nitrosoaniline [2][3]

  • 5 g of N,N-dimethylaniline is dissolved in 25 ml of concentrated hydrochloric acid, and the solution is cooled to below 0°C using an ice bath.

  • A solution of 3 g of sodium nitrite in a small amount of water is added slowly, ensuring the temperature does not rise above 8-10°C.

  • The precipitated N,N-dimethyl-4-nitrosoaniline hydrochloride is collected by filtration and washed with dilute hydrochloric acid.

  • The hydrochloride salt is then treated with a stoichiometric amount of sodium hydroxide to yield the free base, N,N-dimethyl-4-nitrosoaniline. The reported yield is 87%.[2]

Step 2: Oxidation of N,N-Dimethyl-4-nitrosoaniline to this compound

Representative Procedure (based on similar oxidations):

  • N,N-dimethyl-4-nitrosoaniline is dissolved in a suitable organic solvent such as dichloromethane or chloroform.

  • The solution is cooled in an ice bath.

  • A pre-prepared solution of a peroxy acid (e.g., trifluoroperacetic acid, prepared from trifluoroacetic anhydride and hydrogen peroxide) is added dropwise with stirring.

  • The reaction mixture is stirred at low temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully quenched with a reducing agent solution (e.g., sodium sulfite) and neutralized with a base (e.g., sodium bicarbonate).

  • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.

Reaction Pathway Diagrams

Synthesis_Method_1 DMA N,N-Dimethylaniline Intermediate Protonated N,N-Dimethylaniline DMA->Intermediate H+ ParaProduct This compound DMA:e->ParaProduct:w + NO2+ MetaProduct N,N-Dimethyl-3-nitroaniline Intermediate:e->MetaProduct:w + NO2+ NitratingMixture HNO3 / H2SO4

Caption: Direct nitration of N,N-Dimethylaniline leading to a mixture of para and meta isomers.

Synthesis_Method_2 cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Oxidation DMA N,N-Dimethylaniline NitrosoIntermediate N,N-Dimethyl-4-nitrosoaniline DMA->NitrosoIntermediate Nitrosation NitrosoIntermediate2 N,N-Dimethyl-4-nitrosoaniline Reagent1 NaNO2 / HCl FinalProduct This compound Reagent2 [O] NitrosoIntermediate2->FinalProduct Oxidation

Caption: Two-step synthesis of this compound via a nitroso intermediate.

References

A Comparative Guide: N,N-Dimethyl-4-nitroaniline vs. Reichardt's Dye for Solvatochromic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvatochromic probe is critical for characterizing solvent properties and understanding solute-solvent interactions. This guide provides a detailed comparison of two common solvatochromic dyes: N,N-Dimethyl-4-nitroaniline and Reichardt's dye, offering insights into their respective advantages and performance based on experimental data.

This compound, a simple and stable azo dye, and Reichardt's dye, a betaine dye renowned for its exceptionally large solvatochromic range, are both valuable tools in the study of solvent polarity. However, their distinct molecular structures and properties lead to significant differences in their application, sensitivity, and ease of use. This guide aims to assist researchers in making an informed decision based on the specific requirements of their experimental work.

Performance Comparison: A Quantitative Overview

The solvatochromic effect, the change in the wavelength of maximum absorption (λmax) of a dye in response to solvent polarity, is the primary measure of its performance as a solvent polarity indicator. The following table summarizes the λmax values for both this compound and Reichardt's dye in a range of common solvents. For Reichardt's dye, the corresponding ET(30) values, a widely used empirical scale of solvent polarity, are also provided.

SolventDielectric Constant (ε)This compound λmax (nm)Reichardt's Dye λmax (nm)Reichardt's Dye ET(30) (kcal/mol)
n-Hexane1.89~350~91031.0
Toluene2.38~360~86533.9
Tetrahydrofuran (THF)7.6~375~77037.4
Ethyl Acetate6.02~370~75038.1
Chloroform4.81~380~72539.1
Acetonitrile37.5~385~62045.6
Dimethyl Sulfoxide (DMSO)46.7~410~63045.1
2-Propanol19.9~390~60048.4
Ethanol24.5~395~55051.9
Water80.1~420~45363.1

Note: The λmax values for this compound are approximate and can vary slightly based on experimental conditions. The ET(30) values are established benchmarks derived from the absorption of Reichardt's dye.

Key Advantages of this compound

While Reichardt's dye exhibits a remarkably larger solvatochromic shift, this compound offers several practical advantages that make it a more suitable choice for certain applications:

  • Enhanced Stability: this compound is a chemically stable, crystalline solid that is less prone to degradation in various organic solvents. In contrast, some derivatives of Reichardt's dye have been reported to be unstable in certain solvents, which can lead to inaccurate and irreproducible results.[1][2]

  • Simpler Synthesis: The synthesis of this compound is a relatively straightforward process, often involving the nitration of N,N-dimethylaniline.[3] The synthesis of Reichardt's dye, on the other hand, is a multi-step process that can be more complex and time-consuming.[4][5]

  • Cost-Effectiveness: Due to its simpler structure and synthesis, this compound is generally more commercially affordable than Reichardt's dye.

  • Predictable Behavior: As a simple "push-pull" system, the solvatochromic behavior of this compound is often more straightforward to interpret in the context of solvent dipolarity and polarizability. Reichardt's dye, with its zwitterionic nature, can exhibit more complex interactions with solvents, including strong sensitivity to hydrogen bond donation.

Experimental Protocols

Synthesis of this compound

Materials:

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Sodium Hydroxide solution

Procedure:

  • Dissolve N,N-dimethylaniline in concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed for a designated time.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the free base.

  • Filter, wash with water, and recrystallize the crude this compound from a suitable solvent like ethanol to obtain the purified product.

Synthesis of Reichardt's Dye (Betaine 30)

Materials:

  • 2,6-Diphenylphenol

  • Diluted Nitric Acid

  • Sodium Dithionite

  • 2,4,6-Triphenylpyrylium hydrogensulfate

  • Sodium Acetate

  • Ethanol

  • Sodium Hydroxide

Procedure:

  • Nitrate 2,6-diphenylphenol with diluted nitric acid to form 4-nitro-2,6-diphenylphenol.

  • Reduce the nitro compound with sodium dithionite to yield the corresponding amine.

  • React the amine with 2,4,6-triphenylpyrylium hydrogensulfate in the presence of sodium acetate in ethanol.

  • Treat the resulting salt with sodium hydroxide to form the betaine, Reichardt's dye.[4]

General Protocol for Determining Solvent Polarity

Materials:

  • Solvatochromic dye (this compound or Reichardt's dye)

  • A series of solvents of varying polarity

  • UV-Vis Spectrophotometer

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare a stock solution of the chosen dye in a suitable solvent (e.g., acetone or acetonitrile).

  • Prepare a series of dilute solutions of the dye in each of the test solvents by adding a small, consistent volume of the stock solution to a known volume of each solvent in a volumetric flask. The final concentration should be in the range of 10-4 to 10-5 M.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Identify the wavelength of maximum absorbance (λmax) for the dye in each solvent.

  • For Reichardt's dye, the ET(30) value can be calculated using the formula: ET(30) (kcal/mol) = 28591 / λmax (nm).

  • A plot of the transition energy (proportional to 1/λmax) against a known solvent polarity scale (like the dielectric constant or ET(30) for this compound) can be used to establish a correlation for unknown solvents.

Visualizing the Solvatochromic Effect

The following diagram illustrates the fundamental principle of solvatochromism, showing how solvent polarity affects the energy levels of a solvatochromic dye and results in a shift in the observed color.

References

A Cross-Validation of Experimental and Theoretical Data for N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

N,N-Dimethyl-4-nitroaniline is a versatile organic compound recognized for its significant charge-transfer characteristics and applications as an aromatic intermediate, particularly in the study of non-linear optical (NLO) materials.[1][2] This guide provides a comprehensive cross-validation of its properties by comparing publicly available experimental data with theoretical values derived from computational chemistry studies.

Physical and Spectroscopic Properties: A Comparative Analysis

The following tables summarize the key physical and spectroscopic properties of this compound, presenting a side-by-side comparison of experimental findings and theoretical calculations.

Table 1: Physical Properties
PropertyExperimental ValueTheoretical Value
Melting Point 161-169 °C[1]Not Applicable
Appearance Yellow to bright yellow crystalline powder[1]Not Applicable
Solubility Soluble in dichloromethane and hot methanol; Insoluble in water.[2][3]Not Applicable
Dipole Moment 7.95 D[4]Dependent on the level of theory and basis set used in calculations.
Table 2: Spectroscopic Data
Spectroscopic TechniqueExperimental Data HighlightsTheoretical Data Highlights
¹H NMR Signals corresponding to methyl and aromatic protons are observed.Chemical shifts can be calculated using methods like DFT.
¹³C NMR Distinct signals for the methyl carbons and the aromatic carbons are present.Theoretical calculations can predict the chemical shifts of each carbon atom.
FTIR (Infrared) Characteristic peaks for N-O stretching of the nitro group, C-N stretching, and aromatic C-H and C=C stretching are observed.Vibrational frequencies corresponding to different bond stretches and bends are calculated using methods like DFT.
UV-Visible Exhibits a strong absorption band characteristic of intramolecular charge transfer.Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the resulting UV-Vis spectrum.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns are identifiable.Not typically calculated.
Raman Raman-active vibrational modes, complementing the IR data, are observed.Raman activities and frequencies are calculated alongside IR data in computational studies.

Structural Parameters: A Deeper Look at Molecular Geometry

The molecular structure of this compound has been elucidated through X-ray diffraction, providing precise experimental data on bond lengths and angles. These experimental values serve as a crucial benchmark for validating the accuracy of theoretical models, which are often based on Density Functional Theory (DFT) calculations.

Table 3: Selected Bond Lengths and Angles (Experimental vs. Theoretical)
ParameterExperimental (X-ray Diffraction)Theoretical (DFT Calculation)
C-N (amino) Shorter than average C-N single bonds due to resonance.Calculations typically reproduce this bond shortening.
C-N (nitro) Shorter than average C-N single bonds.Well-predicted by theoretical models.
N-O (nitro) Consistent with a delocalized nitro group.Accurately modeled in computational studies.
Benzene Ring C=C Shows some deviation from the ideal benzene bond length, indicating quinoid character.The degree of quinoid character can be estimated from calculated bond lengths.
Dihedral Angles The dimethylamino and nitro groups may show slight twisting relative to the benzene ring.The equilibrium geometry and dihedral angles are determined through energy minimization calculations.

Note: Specific numerical values for theoretical bond lengths and angles are dependent on the chosen computational method (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(2d,p)).[4]

Experimental Protocols

The experimental data presented in this guide are obtained through well-established laboratory techniques. Below are generalized methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid organic compound is determined by packing a small amount of the powdered substance into a capillary tube, which is then heated in a calibrated apparatus. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range is indicative of high purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, an FTIR spectrum is typically obtained using the KBr pellet method. A small amount of the sample is finely ground with potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet. This pellet is placed in the path of an infrared beam in the spectrometer, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain a ¹H or ¹³C NMR spectrum, a small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to induce transitions in the nuclear spin states. The resulting signals are detected and processed to generate the NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns that provide detailed information about the molecular structure.

Visualizing the Workflow and Molecular Properties

Diagrams created using the DOT language provide a clear visual representation of the scientific workflow and key molecular characteristics of this compound.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_data Collection of Experimental Data (Melting Point, FTIR, NMR, etc.) comparison Data Comparison and Cross-Validation exp_data->comparison exp_protocol Execution of Experimental Protocols exp_protocol->exp_data comp_chem Computational Chemistry (DFT Calculations) theo_data Generation of Theoretical Data (Geometry, Spectra, etc.) comp_chem->theo_data theo_data->comparison guide Publish Comparison Guide comparison->guide

References

A Spectroscopic Comparison of N,N-Dimethyl-4-nitroaniline and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of N,N-Dimethyl-4-nitroaniline (DNNA) and its derivatives. By examining the effects of various substituents on the spectral properties of the parent molecule, this guide offers insights into the electronic and structural characteristics of these compounds. The information presented is supported by experimental data from UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound is a versatile organic compound widely used as a solvatochromic dye, a precursor in the synthesis of other organic molecules, and in the study of nonlinear optical materials. The electronic properties of DNNA can be finely tuned by the introduction of substituents on the aromatic ring, leading to significant shifts in its spectroscopic signatures. This guide explores these changes through a comparative analysis of DNNA and its chloro and methoxy derivatives.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from UV-Visible, ¹H NMR, and ¹³C NMR spectroscopy for this compound and a selection of its derivatives.

UV-Visible Spectroscopy

The position of the maximum absorption (λmax) in the UV-Vis spectrum is sensitive to the electronic transitions within the molecule. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups typically lead to a hypsochromic (blue) shift.

CompoundSubstituentPositionλmax (nm)Molar Absorptivity (ε)Solvent
This compound-H-380Not AvailableMethanol[1]
2-Chloro-N,N-dimethyl-4-nitroaniline-ClorthoNot AvailableNot AvailableNot Available
3-Chloro-N,N-dimethyl-4-nitroaniline-ClmetaNot AvailableNot AvailableNot Available
2-Methoxy-4-nitroaniline*-OCH₃orthoNot AvailableNot AvailableNot Available
3-Methoxy-N,N-dimethyl-4-nitroaniline-OCH₃metaNot AvailableNot AvailableNot Available

*Note: Data for 2-Methoxy-4-nitroaniline is for the N-unmethylated analogue.

¹H NMR Spectroscopy

The chemical shifts (δ) in ¹H NMR spectra provide information about the electronic environment of the protons. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups have the opposite effect.

CompoundN(CH₃)₂ (δ, ppm)Aromatic Protons (δ, ppm)Solvent
This compound3.108.09 (d), 6.59 (d)CDCl₃[2]
2-Chloro-N,N-dimethyl-4-nitroanilineNot AvailableNot AvailableNot Available
3-Chloro-N,N-dimethyl-4-nitroanilineNot AvailableNot AvailableNot Available
4-Methoxy-N-methylaniline2.81 (s, 3H), 3.77 (s, 3H)6.82 (d), 6.60 (d)CDCl₃
3-Methoxy-N-methylaniline2.85 (s, 4H), 3.81 (s, 4H)7.12 (t), 6.31 (dd), 6.26 (dd), 6.19 (t)CDCl₃

*Note: Data for methoxy derivatives are for the N-methylated analogues, not N,N-dimethylated.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

CompoundN(CH₃)₂ (δ, ppm)Aromatic Carbons (δ, ppm)C-NO₂ (δ, ppm)Solvent
This compound40.0153.2, 131.2, 117.3, 110.7Not specifiedCDCl₃
2-Chloro-N,N-dimethyl-4-nitroanilineNot AvailableNot AvailableNot AvailableNot Available
3-Chloro-N,N-dimethyl-4-nitroanilineNot Available149.3, 130.0, 120.7, 113.2, 109.0Not specifiedCDCl₃
2-Methoxy-4-nitroaniline*-155.8, 135.7, 126.5, 112.4Not specifiedDMSO
3-Methoxy-N,N-dimethylaniline30.60, 54.96129.8, 105.6, 102.2, 98.2Not specifiedCDCl₃

*Note: Data for 2-Methoxy-4-nitroaniline is for the N-unmethylated analogue. Data for 3-Methoxy-N,N-dimethylaniline is for the N,N-dimethylated analogue.

Infrared (IR) Spectroscopy

The characteristic absorption bands in an IR spectrum correspond to the vibrational frequencies of specific functional groups. The positions of these bands can be affected by the electronic environment. For this compound and its derivatives, key vibrational modes include the N-O stretching of the nitro group, C-N stretching, and aromatic C-H and C=C stretching.

Compoundν(NO₂) asymmetric (cm⁻¹)ν(NO₂) symmetric (cm⁻¹)ν(C-N) (cm⁻¹)Aromatic ν(C=C) (cm⁻¹)
This compound~1520~1340~1300~1600, ~1480
2-Chloro-N,N-dimethyl-4-nitroanilineNot AvailableNot AvailableNot AvailableNot Available
3-Chloro-N,N-dimethyl-4-nitroanilineNot AvailableNot AvailableNot AvailableNot Available
2-Methoxy-4-nitroaniline*Not AvailableNot AvailableNot AvailableNot Available
3-Methoxy-N,N-dimethylanilineNot AvailableNot AvailableNot AvailableNot Available

*Note: Data for 2-Methoxy-4-nitroaniline is for the N-unmethylated analogue.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

UV-Visible Spectroscopy
  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to prepare a stock solution of known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

    • Molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer and lock and shim the instrument to obtain a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_output Final Report DNNA This compound Purification Purification DNNA->Purification Derivatives Substituted Derivatives Derivatives->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR UV_Data λmax, ε UV_Vis->UV_Data IR_Data Characteristic Peaks FTIR->IR_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data Comparison Comparative Analysis UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison Report Comparison Guide Comparison->Report

Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.

References

Purity Assessment of N,N-Dimethyl-4-nitroaniline: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the purity of N,N-Dimethyl-4-nitroaniline. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview for selecting the most appropriate method.

Introduction to this compound and its Purity

This compound is a yellow crystalline solid widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. Its purity is paramount, as impurities can lead to undesirable side reactions, reduced product yield, and in the context of drug development, potential toxicity. Common impurities may arise from the synthesis process, which typically involves the nitration of N,N-dimethylaniline. Potential impurities include unreacted starting material (N,N-dimethylaniline), incompletely methylated intermediates like N-methyl-4-nitroaniline, the de-methylated product 4-nitroaniline, and isomeric byproducts such as 3-nitro-N,N-dimethylaniline.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for purity assessment. A reversed-phase HPLC method using a C18 column is commonly employed for the analysis of nitroaniline compounds.[2][3][4][5][6]

Experimental Protocol: HPLC

Objective: To separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point is 60:40 (v/v) Acetonitrile:Water.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order: In reversed-phase chromatography, more polar compounds elute earlier. Therefore, the expected elution order would be: 4-nitroaniline (most polar), N-methyl-4-nitroaniline, and then this compound (least polar). Isomeric impurities like 3-nitro-N,N-dimethylaniline may have similar retention times to the main peak and may require method optimization for complete separation.

Data Presentation: HPLC
CompoundExpected Retention Time (min)
4-Nitroaniline~ 3.5
N-Methyl-4-nitroaniline~ 4.5
This compound~ 6.0
3-Nitro-N,N-dimethylaniline~ 5.8

Note: These are estimated retention times and will vary depending on the specific HPLC system and conditions.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Determine Purity data2->data3

Caption: Workflow for assessing the purity of this compound using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment. ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals.

Experimental Protocol: ¹H NMR

Objective: To identify and quantify impurities in this compound based on their characteristic proton chemical shifts.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard (for quantitative NMR): A known amount of a certified internal standard with a signal that does not overlap with the analyte or impurity signals (e.g., 1,3,5-trimethoxybenzene) can be added for precise quantification.

Data Presentation: ¹H NMR Chemical Shifts
CompoundAromatic Protons (ppm)N-Methyl/Amine Protons (ppm)
This compoundδ 8.12 (d, 2H), 6.61 (d, 2H)δ 3.12 (s, 6H)
4-Nitroanilineδ 7.98 (d, 2H), 6.64 (d, 2H)[7]δ 6.49 (br s, 2H)[8]
N-Methyl-4-nitroanilineδ 8.02 (d, 2H), 6.62 (d, 2H)[9]δ 2.81 (d, 3H), ~7.3 (q, 1H)[9]
3-Nitro-N,N-dimethylanilineMore complex aromatic pattern~δ 3.0 (s, 6H)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Logical Relationship for NMR-based Purity Assessment

cluster_sample Sample cluster_analysis NMR Analysis cluster_interpretation Spectral Interpretation cluster_result Purity Calculation sample This compound (+ Potential Impurities) nmr Acquire ¹H NMR Spectrum sample->nmr main_peak Identify Main Compound Signals nmr->main_peak impurity_peaks Identify Impurity Signals nmr->impurity_peaks integrate Integrate Peaks main_peak->integrate impurity_peaks->integrate purity Calculate Molar Ratios and Determine Purity integrate->purity

Caption: Logical flow for determining the purity of this compound by NMR.

Comparison of HPLC and NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Sensitivity High, capable of detecting impurities at low levels (ppm).Generally lower sensitivity than HPLC, typically requires >0.1% of an impurity for detection.
Quantification Excellent for quantification using external or internal standards. Area percent is a common measure.Can be highly accurate for quantification (qNMR) with an internal standard.
Impurity Identification Based on retention time comparison with known standards. Co-elution can be a challenge.Provides structural information, allowing for the identification of unknown impurities.
Sample Throughput Relatively high, with typical run times of 10-30 minutes per sample.Slower, requiring more time for sample preparation and data acquisition.
Cost Lower initial instrument cost and operational costs compared to high-field NMR.High initial instrument cost and maintenance expenses.

Alternative Purity Assessment Methods

While HPLC and NMR are primary techniques, other methods can provide valuable information on the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, which provides excellent separation and definitive identification of impurities based on their mass spectra.[10][11] A potential protocol would involve dissolving the sample in a suitable solvent like dichloromethane and injecting it into a GC-MS system with a capillary column (e.g., SE-54).[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material. For highly pure crystalline compounds, DSC can be used to determine purity by analyzing the melting point depression and the shape of the melting endotherm. This method is based on the van't Hoff equation and is effective for purity levels above 98-99 mol%.[12][13][14]

Non-Aqueous Titration

The dimethylamino group in this compound is basic and can be titrated in a non-aqueous solvent system. A common method involves dissolving the sample in glacial acetic acid and titrating with a standardized solution of perchloric acid.[15] The endpoint can be determined potentiometrically or with a visual indicator. This method provides an assessment of the total basic content and can be used to calculate the assay value.

Conclusion

Both HPLC and NMR are powerful techniques for assessing the purity of this compound, each with its own strengths and weaknesses. HPLC offers high sensitivity and is ideal for routine quality control and quantification of known impurities. NMR provides invaluable structural information, enabling the identification of unknown impurities and offering a robust method for absolute quantification. The choice between these methods, or the decision to use them in a complementary fashion, will depend on the specific requirements of the analysis, including the need for sensitivity, structural elucidation, and sample throughput. Alternative methods such as GC-MS, DSC, and non-aqueous titration can also serve as valuable tools for a comprehensive purity evaluation.

References

N,N-Dimethyl-4-nitroaniline: A Versatile Tool in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications, comparative performance, and experimental protocols of N,N-Dimethyl-4-nitroaniline (DMNA) for researchers, scientists, and drug development professionals.

This compound (DMNA) is a commercially available aromatic compound that has garnered significant attention in various scientific disciplines due to its unique photophysical and electronic properties.[1][2][3] This guide provides a detailed comparison of DMNA's performance against common alternatives in its primary applications: as a solvatochromic probe, a nonlinear optical material, and a fluorescent probe for biological imaging. Detailed experimental protocols and visualizations are provided to facilitate its practical implementation in the laboratory.

Solvatochromism: A Probe of Solvent Polarity

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a powerful tool for investigating solvent properties and intermolecular interactions. DMNA exhibits positive solvatochromism, meaning its absorption maximum shifts to longer wavelengths (a red shift) as solvent polarity increases. This property makes it a useful indicator for determining empirical solvent polarity scales, such as the Kamlet-Taft parameters.[4][5]

Comparative Analysis of Solvatochromic Probes

DMNA is often used alongside other well-established solvatochromic dyes like Reichardt's dye and Nile Red. The following table summarizes their key solvatochromic properties in a range of solvents.

SolventThis compound (λmax, nm)Reichardt's Dye (ET(30), kcal/mol)Nile Red (λmax, nm)
n-Hexane35630.9537
Toluene37033.9547
Acetone39042.2572
Ethanol39851.9592
Methanol40055.4606
Water42063.1640

Table 1: Comparison of the solvatochromic shifts of this compound, Reichardt's Dye, and Nile Red in various solvents. Data for this table was compiled from multiple sources.[6][7][8][9][10][11]

Experimental Protocol: Determination of Solvatochromic Shifts

This protocol outlines the steps to measure the solvatochromic shift of a dye like this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, acetone, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetone.

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of the dye (e.g., 10 µM) by diluting the stock solution. Ensure the absorbance maximum is within the linear range of the spectrophotometer (typically < 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 300-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be tested and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Fill a quartz cuvette with the dye solution and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

  • Repeat: Repeat steps 4-6 for each solvent.

  • Analysis: Plot the λmax values against a known solvent polarity scale (e.g., dielectric constant or ET(30) values) to visualize the solvatochromic trend.

Solvatochromism_Workflow A Prepare Stock Solution of DMNA B Prepare Dilute Solutions in Various Solvents A->B E Measure Sample (DMNA Solution) B->E C Set up UV-Vis Spectrophotometer D Measure Blank (Pure Solvent) C->D D->E F Determine λmax E->F G Repeat for All Solvents F->G H Plot λmax vs. Solvent Polarity G->H SHG_Measurement_Workflow A Prepare Powdered Sample and Reference D Measure SHG Signal from Reference A->D E Measure SHG Signal from Sample A->E B Align Pulsed Laser on Sample Holder B->D B->E C Position Detector with Filters C->D C->E F Calculate Relative SHG Efficiency D->F E->F Lipid_Droplet_Staining_Workflow A Culture Cells on Imaging Substrate C Incubate Cells with Probe A->C B Prepare Staining Solution B->C D Wash Cells to Remove Excess Probe C->D E Image Cells with Fluorescence Microscope D->E Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve p-Nitroaniline and Base in Solvent B Add Methylating Agent A->B C Heat and Monitor Reaction (TLC) B->C D Precipitate Crude Product in Water C->D E Filter and Wash D->E F Purify by Recrystallization or Chromatography E->F G Characterize Product (NMR, MS, MP) F->G

References

A Comparative Analysis of the Piezoelectric Properties of N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of N,N-Dimethyl-4-nitroaniline with leading piezoelectric materials, supported by experimental data and standardized testing protocols.

This guide provides a comparative analysis of the piezoelectric properties of the organic crystalline material this compound (NNDM4NA), particularly when integrated into a polymer matrix, against two well-established piezoelectric materials: the flexible polymer Polyvinylidene Fluoride (PVDF) and the high-performance ceramic Barium Titanate (BaTiO₃). This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel materials for sensors, actuators, and energy harvesting applications.

Data Presentation: A Side-by-Side Look at Piezoelectric Performance

The following table summarizes the key piezoelectric and dielectric properties of NNDM4NA embedded in a Poly-L-lactic acid (PLLA) polymer matrix, PVDF, and BaTiO₃. These values represent a range reported in the literature, reflecting the influence of material processing, form (e.g., thin film, ceramic, composite), and measurement conditions.

PropertyThis compound in PLLAPolyvinylidene Fluoride (PVDF)Barium Titanate (BaTiO₃)
Piezoelectric Charge Coefficient (d₃₃) ~220 pC/N (effective)[1]-20 to -58.2 pC/N[2][3]140 to >400 pC/N[4]
Piezoelectric Voltage Coefficient (g₃₃) ~4.1 Vm/N (effective)[1][5]~0.29 Vm/N[1]Varies, generally lower than organic polymers
Relative Dielectric Constant (εr) ~3.5[1]~10-13>1700
Material Type Organic Crystal / Polymer CompositePiezoelectric PolymerPerovskite Ceramic
Key Features High voltage coefficient, flexibility, biocompatibility (with PLLA)Flexibility, chemical resistance, ease of processingHigh piezoelectric charge coefficient, high dielectric constant

Experimental Protocols: Methodologies for Material Fabrication and Characterization

This section details the experimental protocols for the fabrication of NNDM4NA-PLLA composite fibers and the standardized measurement of the piezoelectric charge coefficient (d₃₃).

1. Fabrication of this compound-PLLA Composite Fibers via Electrospinning

This protocol describes the fabrication of piezoelectric composite fibers containing NNDM4NA nanocrystals within a PLLA polymer matrix.

  • Materials:

    • This compound (NNDM4NA)

    • Poly-L-lactic acid (PLLA)

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)

  • Procedure:

    • Prepare a 10 wt% solution of PLLA in a mixture of DCM and DMF.

    • Separately, dissolve NNDM4NA in DMF.

    • Add the NNDM4NA solution to the PLLA solution and stir until a homogeneous mixture is obtained.

    • Load the resulting solution into a syringe equipped with a metallic needle.

    • Position the syringe in an electrospinning apparatus with a grounded collector.

    • Apply a high voltage (typically 15-25 kV) to the needle tip.

    • Set a constant flow rate for the solution (e.g., 0.5 mL/h).

    • Collect the electrospun fibers on the grounded collector. The alignment of the fibers can be controlled by using a rotating drum collector.

2. Measurement of the Piezoelectric Charge Coefficient (d₃₃) using the Berlincourt Method

The d₃₃ coefficient is a measure of the electric charge generated per unit of applied force in the same direction. The Berlincourt or quasi-static method is a common technique for its determination.

  • Equipment:

    • d₃₃ meter (e.g., Berlincourt-type)

    • Sample holder with electrodes

    • Force generator (typically integrated into the d₃₃ meter)

  • Procedure:

    • Place the material sample between the electrodes of the sample holder. Ensure good electrical contact.

    • Apply a static pre-load to the sample to ensure it is held securely.

    • Apply a low-frequency AC force of a known magnitude to the sample.

    • The d₃₃ meter measures the charge generated by the sample in response to the applied force.

    • The d₃₃ value is calculated as the ratio of the generated charge to the applied force (in pC/N).

    • Multiple measurements are taken and averaged to ensure accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the fabrication and piezoelectric characterization of this compound-PLLA composite fibers.

experimental_workflow cluster_fabrication Fabrication cluster_characterization Characterization cluster_data Data Analysis solution_prep Solution Preparation (NNDM4NA + PLLA) electrospinning Electrospinning solution_prep->electrospinning fiber_collection Fiber Collection electrospinning->fiber_collection sem Morphological Analysis (SEM) fiber_collection->sem Sample d33_measurement Piezoelectric Testing (d33 Meter) fiber_collection->d33_measurement Sample dielectric_measurement Dielectric Spectroscopy fiber_collection->dielectric_measurement Sample data_analysis Comparative Analysis of Piezoelectric Properties d33_measurement->data_analysis dielectric_measurement->data_analysis

Caption: Workflow for fabrication and characterization of NNDM4NA@PLLA fibers.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethyl-4-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of N,N-Dimethyl-4-nitroaniline

This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this substance. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5][6] It is also harmful to aquatic life with long-lasting effects.[1][3][6] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[1][2][4][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][4]

Waste Classification and Handling

Before disposal, chemical waste generators must determine if the waste is classified as hazardous.[2][4][5] this compound waste should be considered hazardous. It is crucial to consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2][4][5]

Key Handling Procedures:

  • Do not mix this compound waste with other waste streams.[1]

  • Leave the chemical in its original container if possible, or use a compatible and properly labeled container.[1][8]

  • Containers must be in good condition, tightly capped, and stored upright in a designated and secure Satellite Accumulation Area (SAA).[8]

  • Label all waste containers with the words "HAZARDOUS WASTE" and the full chemical name and concentration.[8]

Disposal Procedures

The primary and mandated method for the disposal of this compound is to use an approved waste disposal plant.[1][2][3][4][5][9][10] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Guidance:

  • Containment: Ensure the waste is in a properly sealed and labeled container as described above.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Documentation: Complete a hazardous material pickup request form as required by your institution, providing an accurate description of the waste.[8]

  • Transportation: The transportation of this compound for disposal is regulated. The table below summarizes the relevant transportation information.

Quantitative Data for Disposal and Transportation

ParameterValueSource(s)
UN Number UN2811 or UN1661 (for Nitroanilines)[1][2][4][5][6]
Hazard Class 6.1 (Toxic substances)[1][2][4][5][6]
Packing Group II or III[1][2][6][11]
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound) or Nitroanilines[1][2][4][6]

Note: The specific UN number and proper shipping name may vary. Always confirm with your EHS department or the waste disposal vendor.

Emergency Procedures for Spills

In the event of a spill, evacuate the area and prevent the material from entering drains or waterways.[1][11] For minor spills, and if it is safe to do so, collect the spilled material using non-sparking tools and place it in a designated hazardous waste container.[11] For major spills, contact your institution's emergency responders immediately.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste contaminated? A->B C Segregate into a dedicated, labeled hazardous waste container B->C Yes I Unused, pure product B->I No D Store in a designated Satellite Accumulation Area (SAA) C->D E Complete Hazardous Waste Pickup Request Form D->E F Arrange for pickup by EHS or a licensed waste disposal vendor E->F G Transport to an approved waste disposal facility F->G H Final Disposal (e.g., Incineration) G->H J Can it be reused or recycled? I->J J->C No J->F Yes, via chemical surplus program

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of N,N-Dimethyl-4-nitroaniline, tailored for research scientists and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Specific Equipment Standard/Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles, Face shieldNIOSH (US) or EN 166 (EU) approvedProtects against dust, splashes, and vapors.[1][2][3][4][5][6]
Skin Protection Chemical-resistant gloves (inspect before use), Complete suit protecting against chemicalsRegulation (EU) 2016/425, EN 374Prevents skin contact with the chemical.[2][3][4][6] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator29 CFR 1910.134 or EN 149Required when exposure limits may be exceeded or if irritation occurs. Use a full-face particle respirator type N99 (US) or type P2 (EN 143) cartridges as a backup to engineering controls.
Body Protection Full body protective clothingN/ATo be worn when there is a risk of overexposure.[7]

Hazard Summary

This compound is classified as a hazardous chemical. The primary hazards are summarized below.

Hazard Classification Category Signal Word Hazard Statement
Acute Oral ToxicityCategory 3DangerToxic if swallowed.[1][2][5]
Acute Dermal ToxicityCategory 3DangerToxic in contact with skin.[1][2]
Acute Inhalation ToxicityCategory 3DangerToxic if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2DangerCauses skin irritation.[2][5]
Serious Eye Damage/IrritationCategory 2DangerCauses serious eye irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3DangerMay cause respiratory irritation.[2][5]
Combustible DustMay formN/AMay form combustible dust concentrations in air.[1][2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup Ensure proper ventilation handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed with caution handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Avoid dust generation post_decon Decontaminate Work Area handle_transfer->post_decon After experiment completion post_ppe Doff PPE Correctly post_decon->post_ppe disp_waste Collect Contaminated Waste post_ppe->disp_waste Segregate waste disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via Approved Vendor disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance

Handling Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1][2][4]

  • Avoid Dust Formation : Take measures to prevent the formation of dust during handling, as it can form combustible mixtures in the air.[1][2][3][6]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[1][2] Do not eat, drink, or smoke in the work area.[1][2]

  • Clothing : Contaminated clothing should be removed immediately and laundered before reuse.[1]

Disposal Plan:

  • Waste Collection : All waste materials, including unused chemicals and contaminated PPE, should be collected in suitable, closed containers for disposal.[3][6][8]

  • Labeling : Clearly label all waste containers with the contents and associated hazards.

  • Professional Disposal : Dispose of contents and containers through a licensed professional waste disposal service or an approved waste disposal plant.[1][2][4][6] Do not allow the chemical to enter drains or the environment.[3][6]

  • Spill Management : In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[3][6] Use appropriate PPE and collect the spilled material using a method that does not create dust, such as sweeping or shoveling, and place it in a suitable container for disposal.[2][3][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.